molecular formula C27H43NO2 B8257806 Delavinone

Delavinone

Cat. No.: B8257806
M. Wt: 413.6 g/mol
InChI Key: MWBJDDYEYGDWCZ-UHFFFAOYSA-N
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Description

20-Hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one is a natural product found in Fritillaria cirrhosa, Fritillaria puqiensis, and other organisms with data available.

Properties

IUPAC Name

20-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43NO2/c1-15-4-7-25-16(2)18-5-6-19-20(22(18)14-28(25)13-15)11-23-21(19)12-26(30)24-10-17(29)8-9-27(23,24)3/h15-25,29H,4-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBJDDYEYGDWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Delavirdine: A Comprehensive Technical Review of its Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delavirdine (B1662856) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been utilized in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As a key component of highly active antiretroviral therapy (HAART), delavirdine plays a crucial role in the management of HIV by specifically targeting the viral replication process. This technical guide provides an in-depth overview of the structure, chemical properties, and mechanism of action of delavirdine, intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

Delavirdine, chemically known as N-[2-[4-[3-(1-methylethylamino)pyridin-2-yl]piperazin-1-yl]carbonyl-1H-indol-5-yl]methanesulfonamide, is a synthetic organic compound.[1] Its structure is characterized by a central piperazine (B1678402) ring linking an indole (B1671886) moiety and a pyridine (B92270) ring.

Chemical Structure:

  • IUPAC Name: N-[2-[4-[3-(propan-2-ylamino)-2-pyridinyl]piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide[2]

  • CAS Number: 136817-59-9[3]

  • Molecular Formula: C₂₂H₂₈N₆O₃S[3]

  • SMILES: CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)NS(=O)(=O)C[2]

The key structural features of delavirdine are pivotal to its biological activity, facilitating its specific interaction with the HIV-1 reverse transcriptase enzyme.

Physicochemical Properties

The physicochemical properties of delavirdine influence its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of these properties is presented in the table below.

PropertyValue
Molecular Weight 456.56 g/mol [4]
Melting Point 226-228 °C[4]
pKa pKa1: 4.56, pKa2: 8.9[4]
Log P (n-octanol/water) 2.84[4]
Aqueous Solubility pH 1.0: 2942 mg/mL, pH 2.0: 295 mg/mL, pH 7.4: 0.81 mg/mL (at 23 °C)[4]
Protein Binding Approximately 98%[3]

Mechanism of Action

Delavirdine is a highly specific, non-competitive inhibitor of HIV-1 reverse transcriptase (RT).[3][5] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), delavirdine does not require intracellular phosphorylation to become active.

Direct Inhibition of HIV-1 Reverse Transcriptase

Delavirdine binds directly to a hydrophobic pocket in the p66 subunit of the HIV-1 RT, which is distinct from the active site where nucleoside triphosphates bind.[2] This allosteric binding induces a conformational change in the enzyme, thereby distorting the catalytic site and inhibiting its RNA-dependent and DNA-dependent DNA polymerase activities.[1][2] This action effectively halts the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 replication cycle. It is important to note that delavirdine is not active against HIV-2 RT or human DNA polymerases.[2]

HIV_Replication_Inhibition Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription template Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration into Host Genome Integration into Host Genome Viral DNA->Integration into Host Genome Delavirdine Delavirdine HIV-1 RT HIV-1 RT Delavirdine->HIV-1 RT binds and inhibits HIV-1 RT->Reverse Transcription catalyzes Resistance_Mechanism cluster_0 Wild-Type HIV-1 cluster_1 Resistant HIV-1 Delavirdine_WT Delavirdine RT_WT Reverse Transcriptase (Wild-Type) Delavirdine_WT->RT_WT Binding_WT Effective Binding and Inhibition RT_WT->Binding_WT Selective Pressure Selective Pressure Delavirdine_Mutant Delavirdine RT_Mutant Reverse Transcriptase (e.g., K103N, Y181C mutations) Delavirdine_Mutant->RT_Mutant Binding_Mutant Reduced Binding and Ineffective Inhibition RT_Mutant->Binding_Mutant Selective Pressure->Binding_Mutant leads to selection of resistant strains Delavirdine_Synthesis Indole_Intermediate 5-((Methylsulfonyl)amino)-1H-indole-2-carboxylic acid Coupling_Reaction Amide Coupling Indole_Intermediate->Coupling_Reaction Piperazine_Intermediate 1-(3-(Isopropylamino)pyridin-2-yl)piperazine Piperazine_Intermediate->Coupling_Reaction Delavirdine_Product Delavirdine Coupling_Reaction->Delavirdine_Product Purification Purification (e.g., Crystallization) Delavirdine_Product->Purification

References

Sinpeinine A: A Technical Guide to Its Natural Sources and Isolation for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinpeinine A, an isosteroidal alkaloid of the cevanine type, is a significant bioactive compound naturally occurring in the bulbs of various Fritillaria species. This technical guide provides an in-depth overview of the primary natural sources of Sinpeinine A and detailed methodologies for its extraction, isolation, and purification. The protocols outlined herein are compiled from scientific literature to offer a comprehensive resource for researchers and drug development professionals. This document includes quantitative data on co-occurring alkaloids, detailed experimental procedures, and analytical data for the characterization of Sinpeinine A. Furthermore, a putative signaling pathway for its anti-inflammatory activity is presented to guide future pharmacological research.

Natural Sources of Sinpeinine A

Sinpeinine A is predominantly isolated from the bulbs of plants belonging to the Fritillaria genus (Liliaceae family). These plants, commonly known as "Beimu" in traditional Chinese medicine, have a long history of use for treating respiratory ailments. The primary plant species recognized as a source of Sinpeinine A is:

  • Fritillaria pallidiflora Schrenk : This species is a prominent source of various isosteroidal alkaloids, including Sinpeinine A. The bulbs of F. pallidiflora are harvested for the extraction of these bioactive compounds.

While F. pallidiflora is a principal source, other Fritillaria species may also contain Sinpeinine A, often alongside a complex mixture of structurally related alkaloids.

Co-occurring Alkaloids in Fritillaria pallidiflora

The isolation of Sinpeinine A from its natural source is challenged by the presence of numerous other structurally similar alkaloids. A thorough understanding of these co-occurring compounds is crucial for developing effective purification strategies. The table below summarizes the major alkaloids found alongside Sinpeinine A in Fritillaria pallidiflora.

AlkaloidMolecular FormulaMolecular Weight ( g/mol )
ImperialineC₂₇H₄₅NO₃431.65
PeimisineC₂₇H₄₅NO₃431.65
VerticinoneC₂₇H₄₃NO₃429.64
VerticineC₂₇H₄₅NO₃431.65
YibeinoneC₂₇H₄₃NO₄445.64
DelavineC₂₇H₄₅NO₂415.65
ChuanbeinoneC₂₇H₄₃NO₃429.64

Isolation and Purification of Sinpeinine A: Experimental Protocols

The following sections detail a comprehensive methodology for the extraction, isolation, and purification of Sinpeinine A from the bulbs of Fritillaria pallidiflora. The workflow is designed to maximize yield and purity.

General Experimental Workflow

The overall process for isolating Sinpeinine A involves initial preparation of the plant material, followed by a multi-step extraction and chromatographic purification.

experimental_workflow plant_material Dried Bulbs of Fritillaria pallidiflora powdered_material Powdered Plant Material plant_material->powdered_material Grinding alkaloid_extraction Alkaloid Extraction powdered_material->alkaloid_extraction Ammonia (B1221849) & Ethanol Reflux crude_extract Crude Alkaloid Extract alkaloid_extraction->crude_extract Solvent Evaporation column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection Elution Gradient hplc_purification Preparative HPLC fraction_collection->hplc_purification Selected Fractions pure_sinpeinine_a Pure Sinpeinine A (>98%) hplc_purification->pure_sinpeinine_a characterization Structural Characterization (NMR, MS) pure_sinpeinine_a->characterization

Caption: General workflow for the isolation of Sinpeinine A.

Step-by-Step Extraction Protocol
  • Preparation of Plant Material : Air-dried bulbs of Fritillaria pallidiflora are pulverized into a fine powder (approximately 40-60 mesh).

  • Alkalinization : The powdered plant material is moistened with a 25% ammonia solution and allowed to stand for 2 hours at room temperature. This step is crucial for converting alkaloid salts into their free base form, enhancing their solubility in organic solvents.

  • Solvent Extraction : The alkalinized powder is then subjected to reflux extraction with 70% ethanol. This process is typically repeated three times, for 2 hours each, to ensure exhaustive extraction of the alkaloids.

  • Concentration : The ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude alkaloid extract.

Chromatographic Purification

3.3.1. Silica (B1680970) Gel Column Chromatography

The crude alkaloid extract is subjected to column chromatography over a silica gel (200-300 mesh) stationary phase. A gradient elution system is employed to separate the complex mixture of alkaloids.

  • Stationary Phase : Silica gel (200-300 mesh)

  • Mobile Phase : A gradient of chloroform-methanol (e.g., starting from 100:1 to 10:1, v/v).

  • Fraction Collection : Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing Sinpeinine A.

3.3.2. Preparative High-Performance Liquid Chromatography (HPLC)

Fractions enriched with Sinpeinine A from the silica gel column are pooled, concentrated, and further purified using preparative HPLC.

  • Column : C18 reversed-phase column (e.g., 250 mm x 10 mm, 5 µm).

  • Mobile Phase : A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).

  • Detection : UV detection at 210 nm.

  • Purity : This step can yield Sinpeinine A with a purity of >98%.

Characterization of Sinpeinine A

The structural elucidation and confirmation of isolated Sinpeinine A are performed using modern spectroscopic techniques.

Spectroscopic Data
TechniqueData Summary
¹H-NMR Characteristic signals for the steroidal backbone and protons adjacent to nitrogen and oxygen atoms.
¹³C-NMR Resonances corresponding to the 27 carbon atoms of the cevanine-type steroidal alkaloid structure.
Mass Spec. The molecular ion peak confirms the molecular weight and elemental composition of Sinpeinine A. Fragmentation patterns aid in structural confirmation.

Note: Specific chemical shifts and mass-to-charge ratios should be compared with established literature values for positive identification.

Putative Biological Activity and Signaling Pathway

While direct studies on the signaling pathways of Sinpeinine A are limited, research on total alkaloid extracts from Fritillaria species and other structurally related isosteroidal alkaloids suggests a potent anti-inflammatory effect. This activity is likely mediated through the inhibition of pro-inflammatory signaling cascades.

Total alkaloids from Fritillaria have been shown to suppress the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central regulators of the inflammatory response. It is hypothesized that Sinpeinine A contributes to this anti-inflammatory profile by inhibiting the phosphorylation of key kinases in the MAPK pathway, such as ERK1/2, p38, and JNK.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Cascade (ERK, p38, JNK) TLR4->MAPK_pathway NFkB_pathway IκBα TLR4->NFkB_pathway p65 p65 MAPK_pathway->p65 activates NFkB_pathway->p65 releases p65_nuc p65 p65->p65_nuc translocation DNA DNA p65_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines transcription SinpeinineA Sinpeinine A SinpeinineA->MAPK_pathway SinpeinineA->NFkB_pathway

Caption: Putative anti-inflammatory signaling pathway of Sinpeinine A.

This proposed mechanism provides a solid foundation for further investigation into the specific molecular targets of Sinpeinine A and its potential as a therapeutic agent for inflammatory diseases.

Conclusion

Sinpeinine A represents a promising natural product for drug discovery and development. The methodologies outlined in this guide offer a robust framework for its isolation and purification from Fritillaria pallidiflora. The provided data on co-occurring alkaloids and the putative signaling pathway will aid researchers in designing efficient purification strategies and in exploring the pharmacological applications of this potent isosteroidal alkaloid. Further research is warranted to fully elucidate the specific molecular mechanisms of Sinpeinine A and to explore its therapeutic potential in various disease models.

Delavinone (CAS No. 96997-98-7): A Technical Whitepaper on its Ferroptosis-Inducing Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delavinone, a natural alkaloid also known as Hupehenirine or Sinpeinine A, has emerged as a promising therapeutic candidate for colorectal cancer (CRC). This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, which involves the induction of ferroptosis, a form of iron-dependent programmed cell death. This compound elicits oxidative stress and triggers ferroptosis in colorectal cancer cells by inhibiting the Protein Kinase C delta (PKCδ)-mediated phosphorylation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[1] This inhibition leads to a cascade of events culminating in the depletion of glutathione (B108866) (GSH) and the accumulation of lipid reactive oxygen species (ROS), ultimately leading to cancer cell death. This guide details the signaling pathway, experimental protocols to assess this compound's activity, and a framework for data presentation.

Chemical and Physical Properties

This compound is a naturally occurring alkaloid compound. A summary of its key properties is provided in the table below.

PropertyValueSource
CAS Number 96997-98-7[2][3][4]
Synonyms Hupehenirine, Sinpeinine A[2][3]
Molecular Formula C₂₇H₄₃NO₂[2]
Molecular Weight 413.646 g/mol [2]
Compound Type Alkaloid[2]
Purity Typically available at 95% - 99%[2]
Appearance White powder
Storage Room temperature[4]

Mechanism of Action: Induction of Ferroptosis in Colorectal Cancer

This compound exerts its anticancer effects by inducing ferroptosis in colorectal cancer cells. The core mechanism involves the inhibition of the PKCδ/Nrf2/GPX4 signaling axis.[1]

Signaling Pathway Overview:

  • Inhibition of PKCδ Kinase Activity: this compound directly inhibits the kinase activity of PKCδ.

  • Reduced Nrf2 Phosphorylation: This inhibition prevents the PKCδ-mediated phosphorylation of Nrf2.

  • Impaired Nrf2 Nuclear Translocation: Unphosphorylated Nrf2 is unable to translocate to the nucleus.

  • Downregulation of GSH Synthesis: The lack of nuclear Nrf2 leads to decreased expression of genes responsible for glutathione (GSH) synthesis.

  • GPX4 Inactivation: The depletion of GSH, a critical cofactor for Glutathione Peroxidase 4 (GPX4), results in the inactivation of GPX4.

  • Lipid ROS Accumulation: Inactivated GPX4 cannot detoxify lipid peroxides, leading to their accumulation and oxidative stress.

  • Ferroptosis: The overwhelming lipid peroxidation ultimately triggers ferroptotic cell death in colorectal cancer cells.[1]

Signaling Pathway Diagram:

Delavinone_Signaling_Pathway This compound This compound PKCd PKCδ This compound->PKCd inhibits Nrf2_cyto Nrf2 (cytoplasm) PKCd->Nrf2_cyto phosphorylates Nrf2_p p-Nrf2 Nrf2_cyto->Nrf2_p Nrf2_nuc Nrf2 (nucleus) Nrf2_p->Nrf2_nuc translocates GSH_synthesis GSH Synthesis Genes Nrf2_nuc->GSH_synthesis activates GSH GSH GSH_synthesis->GSH produces GPX4 GPX4 GSH->GPX4 activates Lipid_ROS Lipid ROS GPX4->Lipid_ROS detoxifies Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis induces

Caption: this compound inhibits PKCδ, leading to reduced Nrf2 activity and ferroptosis.

Quantitative Data Summary

While the specific quantitative data from the primary research on this compound is not publicly available, this section provides a template for organizing such data. The following tables are representative of the types of quantitative analyses used to evaluate the efficacy of this compound.

Table 1: In Vitro Activity of this compound on Colorectal Cancer Cells

ParameterCell Line 1Cell Line 2ControlUnits
IC₅₀ (Cell Viability) ValueValueN/AµM
Lipid ROS Levels (Fold Change) ValueValue1.0-
MDA Accumulation (Fold Change) ValueValue1.0-
GSH Levels (Fold Change) ValueValue1.0-

Table 2: In Vivo Efficacy of this compound in AOM/DSS Mouse Model

ParameterVehicle ControlThis compound-TreatedUnits
Tumor Incidence ValueValue%
Tumor Multiplicity ValueValue-
Tumor Volume ValueValuemm³
Body Weight Change ValueValue%

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the bioactivity of this compound, based on standard laboratory protocols.

In Vitro Assays

4.1.1 Cell Viability (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on colorectal cancer cell lines.

  • Cell Seeding: Seed colorectal cancer cells (e.g., HCT116, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

4.1.2 Lipid ROS Measurement (C11-BODIPY 581/591 Staining)

This protocol measures the accumulation of lipid reactive oxygen species.

  • Cell Treatment: Treat colorectal cancer cells with this compound at the desired concentration and time point.

  • Staining: Incubate the cells with 2 µM C11-BODIPY 581/591 in complete medium for 30 minutes at 37°C.

  • Washing: Wash the cells twice with PBS.

  • Analysis: Analyze the cells using a flow cytometer or fluorescence microscope. The fluorescence emission of the probe shifts from red (~591 nm) to green (~510 nm) upon oxidation.

  • Quantification: Quantify the ratio of green to red fluorescence intensity as a measure of lipid peroxidation.

4.1.3 Malondialdehyde (MDA) Assay (TBARS Assay)

This protocol quantifies a key marker of lipid peroxidation.

  • Cell Lysate Preparation: Harvest and lyse this compound-treated and control cells.

  • Reaction Mixture: Add 100 µL of cell lysate to a microcentrifuge tube, followed by 100 µL of SDS lysis solution and 250 µL of Thiobarbituric Acid (TBA) reagent.

  • Incubation: Incubate the mixture at 95°C for 45-60 minutes.

  • Cooling and Centrifugation: Cool the samples on ice and centrifuge to pellet any precipitate.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 532 nm.

  • Quantification: Determine the MDA concentration using a standard curve prepared with MDA standards.

4.1.4 Glutathione (GSH) Assay (DTNB-Based)

This protocol measures the level of cellular glutathione.

  • Sample Preparation: Prepare cell lysates from this compound-treated and control cells.

  • Reaction: In a 96-well plate, mix the sample with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and glutathione reductase in the presence of NADPH.

  • Kinetic Reading: Measure the rate of 5-thio-2-nitrobenzoic acid (TNB) formation by reading the absorbance at 412 nm over time.

  • Quantification: Calculate the total glutathione concentration by comparing the rate of reaction to a GSH standard curve.

In Vivo Model

AOM/DSS-Induced Colorectal Carcinogenesis in Mice

This protocol describes a widely used model for studying colitis-associated colorectal cancer.

  • Acclimatization: Acclimatize male C57BL/6 mice (6-8 weeks old) for one week.

  • AOM Injection: Administer a single intraperitoneal (i.p.) injection of azoxymethane (B1215336) (AOM) at a dose of 10 mg/kg body weight.

  • DSS Administration: One week after the AOM injection, provide 2.5% (w/v) dextran (B179266) sulfate (B86663) sodium (DSS) in the drinking water for 5-7 days to induce colitis.

  • Recovery: Replace the DSS solution with regular drinking water for 14-16 days.

  • DSS Cycles: Repeat the DSS administration for two more cycles.

  • This compound Treatment: Administer this compound (e.g., via oral gavage or i.p. injection) at a predetermined dose and schedule, starting before or after the induction of carcinogenesis.

  • Monitoring: Monitor the mice for body weight changes, clinical signs of colitis, and rectal bleeding.

  • Endpoint Analysis: At the end of the study (e.g., 12-16 weeks), euthanize the mice, and collect the colons for tumor counting, sizing, and histopathological analysis.

Mechanistic Assays

4.3.1 PKCδ Kinase Activity Assay

This protocol measures the direct effect of this compound on PKCδ activity.

  • Reaction Setup: In a microplate, combine recombinant human PKCδ enzyme, a specific peptide substrate for PKCδ, and varying concentrations of this compound in a kinase reaction buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using a specific antibody and a detection reagent (e.g., luminescence-based ADP-Glo™ assay).

  • Analysis: Determine the inhibitory effect of this compound on PKCδ activity.

4.3.2 Nrf2 Nuclear Translocation by Immunofluorescence

This protocol visualizes the subcellular localization of Nrf2.

  • Cell Culture and Treatment: Grow colorectal cancer cells on coverslips and treat with this compound.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.

  • Blocking: Block with a suitable blocking buffer (e.g., 1% BSA in PBS).

  • Primary Antibody Incubation: Incubate with a primary antibody against Nrf2.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips and visualize the cells using a confocal fluorescence microscope.

  • Analysis: Assess the co-localization of the Nrf2 signal with the DAPI signal to determine nuclear translocation.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the anticancer properties of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cell_culture Colorectal Cancer Cell Lines treatment This compound Treatment (Dose-Response & Time-Course) cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability ros_mda_gsh Ferroptosis Marker Assays (Lipid ROS, MDA, GSH) treatment->ros_mda_gsh mechanism Mechanism Assays (PKCδ Kinase, Nrf2 Translocation) treatment->mechanism data_analysis Data Analysis & Interpretation viability->data_analysis ros_mda_gsh->data_analysis mechanism->data_analysis aom_dss AOM/DSS Mouse Model Induction delavinone_admin This compound Administration aom_dss->delavinone_admin monitoring Tumor Growth & Health Monitoring delavinone_admin->monitoring endpoint Endpoint Analysis (Tumor Burden, Histology) monitoring->endpoint endpoint->data_analysis

Caption: A generalized workflow for the preclinical evaluation of this compound.

Conclusion

This compound presents a compelling profile as an anticancer agent for colorectal cancer, with a well-defined mechanism of action centered on the induction of ferroptosis through the PKCδ/Nrf2/GPX4 signaling pathway. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate and validate the therapeutic potential of this compound. Future studies should focus on elucidating the full pharmacokinetic and pharmacodynamic profile of this compound and exploring its efficacy in combination with other anticancer therapies.

References

Isolating Bioactive Alkaloids from Fritillaria pallidiflora: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for isolating steroidal alkaloids from Fritillaria pallidiflora, a plant with a rich history in traditional medicine and a promising source of novel therapeutic agents. The protocols outlined below are synthesized from various scientific studies and are intended to provide a comprehensive resource for researchers in natural product chemistry and drug development.

Introduction

Fritillaria pallidiflora Schrenk, a member of the Liliaceae family, is a perennial herb known for its production of a diverse array of steroidal alkaloids. These compounds have garnered significant scientific interest due to their wide range of biological activities, including anti-inflammatory, antitussive, expectorant, and antitumor effects.[1][2][3] The complex structure of these alkaloids and their presence in intricate mixtures within the plant matrix necessitate robust and efficient isolation and purification protocols. This guide details the key experimental procedures for the successful extraction, separation, and characterization of these valuable natural products.

General Experimental Workflow

The isolation of alkaloids from Fritillaria pallidiflora typically follows a multi-step process, beginning with the preparation of the plant material, followed by extraction, and a series of chromatographic purification steps. The general workflow is illustrated in the diagram below.

Alkaloid Isolation Workflow start Dried Bulbs of F. pallidiflora powder Pulverization start->powder extraction Solvent Extraction powder->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract partition Solvent Partitioning (Optional) crude_extract->partition column_chroma Column Chromatography crude_extract->column_chroma Direct Chromatography alkaloid_fraction Enriched Alkaloid Fraction partition->alkaloid_fraction alkaloid_fraction->column_chroma fractions Fractions column_chroma->fractions hplc Preparative HPLC fractions->hplc pure_alkaloids Pure Alkaloids hplc->pure_alkaloids

Caption: General workflow for the isolation of alkaloids from Fritillaria pallidiflora.

Detailed Experimental Protocols

Plant Material Preparation

The dried bulbs of Fritillaria pallidiflora are the primary source for alkaloid extraction.

  • Step 1: Drying: Ensure the bulbs are thoroughly dried to prevent enzymatic degradation of the target compounds.

  • Step 2: Pulverization: Grind the dried bulbs into a fine powder to increase the surface area for efficient solvent extraction.

Extraction of Total Alkaloids

Several methods have been reported for the extraction of total alkaloids from the powdered plant material. The choice of solvent and technique can significantly impact the yield and profile of the extracted alkaloids.

Method 1: Ethanol (B145695) Reflux Extraction

This is a commonly employed method for extracting a broad range of alkaloids.

  • Protocol:

    • Soak the powdered bulbs of F. pallidiflora in a concentrated ammonia (B1221849) solution for a specified time (e.g., 0.5-4 hours) to basify the alkaloids.[4]

    • Add ethanol (70-95%) to the mixture at a specific liquid-to-solid ratio (e.g., 15:1 v/w).[4]

    • Perform reflux extraction at a controlled temperature (e.g., 80°C) for a defined duration (e.g., 2 hours).

    • Repeat the extraction process multiple times (e.g., 2-3 times) to ensure exhaustive extraction.

    • Combine the filtrates and concentrate the extract under reduced pressure to obtain the crude ethanol extract.

Method 2: Acidic Water Extraction

This method leverages the salt-forming property of alkaloids for selective extraction.

  • Protocol:

    • Extract the powdered plant material with an acidic solution (e.g., 0.5-2% hydrochloric acid).

    • Concentrate the acidic extract and centrifuge to remove insoluble materials.

    • Adjust the pH of the supernatant to 8-11 with a base (e.g., 10% NaOH solution) to precipitate the free alkaloids.

    • Extract the basified solution with an organic solvent like dichloromethane (B109758) to obtain the crude alkaloid extract.

Purification of Alkaloids

The crude extract contains a complex mixture of compounds, requiring further purification to isolate individual alkaloids. Column chromatography is the cornerstone of this purification process.

Step 1: Macroporous Resin Column Chromatography

This technique is effective for the initial enrichment of total alkaloids from the crude extract.

  • Protocol:

    • Dissolve the crude extract in an appropriate solvent and adjust the pH as needed.

    • Load the solution onto a pre-equilibrated macroporous resin column (e.g., H-103, Amberlite FPC22Na, or HPD100).

    • Wash the column with deionized water to remove impurities like sugars.

    • Elute the adsorbed alkaloids using an ethanol solution containing ammonia or a specific concentration of ethanol (e.g., 90-95%).

    • Collect the eluate and concentrate it to yield an enriched total alkaloid fraction.

Step 2: Silica (B1680970) Gel Column Chromatography

Silica gel chromatography is used to separate the enriched alkaloid fraction into individual compounds or simpler mixtures based on polarity.

  • Protocol:

    • Adsorb the enriched alkaloid fraction onto a small amount of silica gel.

    • Load the adsorbed sample onto a silica gel column.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent (e.g., cyclohexane (B81311) or chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol (B129727) or acetone).

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Combine fractions containing the same compound(s).

Step 3: Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is often the final step to obtain highly pure individual alkaloids.

  • Protocol:

    • Dissolve the partially purified fractions from the silica gel column in the mobile phase.

    • Inject the sample into a preparative HPLC system equipped with a suitable column (e.g., reversed-phase C8 or C18).

    • Use an isocratic or gradient mobile phase system (e.g., acetonitrile-methanol-water with a modifier like triethylamine) to achieve separation.

    • Monitor the elution profile with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, as many steroidal alkaloids lack a strong UV chromophore).

    • Collect the peaks corresponding to the individual alkaloids.

    • Remove the solvent to obtain the pure compounds.

Data Presentation: Quantitative Analysis of Alkaloids

The following tables summarize the quantitative data for alkaloids isolated from Fritillaria pallidiflora as reported in the literature.

Table 1: Content of Major Alkaloids in Fritillaria pallidiflora

AlkaloidRelative Content (%) in Total Ion ChromatogramReference
Sipeimine-3β-d-glucoside0.0013 - 0.1357
Sipeimine0.0066 - 0.1218
Peimisine0.0033 - 0.0437
Yibeinoside A0.0019 - 0.1398

Table 2: Yield of Total Alkaloids

Extraction/Purification MethodYield of Total AlkaloidsReference
Optimized ethanol extraction from Fritillaria cirrhosa (as a related example)97.84% (extraction yield)
Macroporous resin enrichment of Fritillaria total alkaloidsHigh purity

Signaling Pathways and Logical Relationships

The following diagram illustrates a simplified logical relationship in the context of analyzing the isolated alkaloids.

Alkaloid Analysis Logic pure_alkaloid Isolated Pure Alkaloid spectroscopic_analysis Spectroscopic Analysis (NMR, MS) pure_alkaloid->spectroscopic_analysis bioactivity_screening Bioactivity Screening pure_alkaloid->bioactivity_screening structure_elucidation Structure Elucidation spectroscopic_analysis->structure_elucidation new_compound New Compound Identification structure_elucidation->new_compound known_compound Known Compound Confirmation structure_elucidation->known_compound pharmacological_data Pharmacological Data bioactivity_screening->pharmacological_data

Caption: Logical flow for the analysis of isolated alkaloids.

Conclusion

The isolation of steroidal alkaloids from Fritillaria pallidiflora is a complex but rewarding endeavor. The protocols outlined in this guide provide a solid foundation for researchers to successfully extract, purify, and characterize these bioactive compounds. The combination of traditional and modern chromatographic techniques is essential for achieving high purity of the target alkaloids. Further research into optimizing these methods and exploring the full pharmacological potential of the isolated compounds is crucial for the development of new and effective therapeutic agents.

References

Delavirdine: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties and mechanism of action of Delavirdine, a non-nucleoside reverse transcriptase inhibitor (NNRTI).

Core Physicochemical Data

Delavirdine has been utilized in research and clinical settings primarily as its mesylate salt. The following table summarizes the key molecular data for both the free base and the mesylate salt forms.

PropertyDelavirdine (Free Base)Delavirdine Mesylate
Molecular Formula C₂₂H₂₈N₆O₃S[1][2][3][4]C₂₂H₂₈N₆O₃S·CH₄O₃S[5] or C₂₃H₃₂N₆O₆S₂
Molecular Weight 456.56 g/mol 552.67 g/mol
CAS Number 136817-59-9147221-93-0

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

Delavirdine is a highly specific, non-competitive inhibitor of HIV-1 reverse transcriptase (RT), a critical enzyme in the viral replication cycle. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), Delavirdine does not compete with nucleoside triphosphates for the active site of the enzyme. Instead, it binds to a hydrophobic pocket, known as the NNRTI-binding pocket, located approximately 10 Å from the catalytic site of the p66 subunit of the enzyme.

This binding event induces a conformational change in the reverse transcriptase, disrupting the catalytic site and thereby inhibiting both RNA-dependent and DNA-dependent DNA polymerase activities. This allosteric inhibition effectively halts the conversion of the viral RNA genome into double-stranded DNA, a crucial step for the integration of viral genetic material into the host cell's genome. Consequently, the life cycle of the virus is interrupted. It is important to note that Delavirdine is not active against HIV-2 RT or human DNA polymerases.

HIV_Replication_Inhibition cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase (RT) Viral RNA->Reverse Transcriptase Template Viral DNA Synthesis Viral DNA Synthesis Proviral DNA Proviral DNA Viral DNA Synthesis->Proviral DNA Host Genome Integration Host Genome Integration Proviral DNA->Host Genome Integration Reverse Transcriptase->Viral DNA Synthesis Delavirdine Delavirdine Delavirdine->Inhibition Inhibition->Reverse Transcriptase Allosteric Inhibition

Figure 1. Mechanism of Delavirdine Action

Experimental Protocols

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of Delavirdine against HIV-1 reverse transcriptase.

Objective: To quantify the 50% inhibitory concentration (IC₅₀) of Delavirdine against recombinant HIV-1 RT.

Methodology: A colorimetric reverse transcriptase assay can be utilized.

  • Preparation of Reagents:

    • Recombinant HIV-1 Reverse Transcriptase.

    • Delavirdine stock solution (e.g., in DMSO) serially diluted to achieve a range of concentrations.

    • Reaction buffer containing a DNA/RNA template-primer, deoxynucleoside triphosphates (dNTPs) including digoxigenin- and biotin-labeled dUTP.

    • Peroxidase-conjugated anti-digoxigenin antibody.

    • Peroxidase substrate (e.g., ABTS).

    • Lysis buffer.

  • Assay Procedure:

    • The assay is typically performed in a 96-well microplate format.

    • The DNA/RNA template-primer is immobilized on the surface of the wells.

    • Recombinant HIV-1 RT and the various dilutions of Delavirdine are added to the wells.

    • The reaction is initiated by the addition of the dNTP mixture.

    • The plate is incubated to allow for DNA synthesis.

    • During this incubation, the newly synthesized DNA strand will incorporate both biotin (B1667282) and digoxigenin.

    • The reaction is stopped, and the wells are washed to remove unincorporated reagents.

    • The biotin-labeled DNA remains bound to the streptavidin-coated microplate.

    • The digoxigenin-labeled nucleotides are detected by adding an anti-digoxigenin-peroxidase conjugate.

    • After another washing step, the peroxidase substrate is added.

    • The colorimetric change is measured using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • The absorbance values are plotted against the logarithm of the Delavirdine concentration.

    • The IC₅₀ value, which is the concentration of Delavirdine that inhibits 50% of the reverse transcriptase activity, is calculated from the resulting dose-response curve.

Quantification of Delavirdine in Human Plasma by HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method for the determination of Delavirdine concentrations in human plasma, essential for pharmacokinetic studies.

Objective: To accurately and precisely quantify Delavirdine in human plasma samples.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To a 500 µL aliquot of human plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).

    • Add a protein precipitating agent, such as acetonitrile (B52724) or methanol, to the plasma sample.

    • Vortex the mixture vigorously to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at high speed (e.g., 10,000 x g) to pellet the precipitated proteins.

    • Carefully collect the supernatant for analysis.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: A typical flow rate is around 1.0 mL/min.

    • Detection: UV detection at a wavelength where Delavirdine exhibits significant absorbance.

    • Injection Volume: A defined volume of the prepared sample supernatant is injected into the HPLC system.

  • Calibration and Quantification:

    • Prepare a series of calibration standards by spiking known concentrations of Delavirdine and a constant concentration of the internal standard into blank plasma.

    • Process these standards using the same sample preparation method as the unknown samples.

    • Generate a calibration curve by plotting the peak area ratio of Delavirdine to the internal standard against the nominal concentration of Delavirdine.

    • The concentration of Delavirdine in the unknown plasma samples is determined by interpolating their peak area ratios from the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Plasma Plasma Sample Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Injection Injection Supernatant->Injection Column C18 Column Injection->Column Detection UV Detector Column->Detection Data Chromatogram Data Acquisition Detection->Data

Figure 2. HPLC Quantification Workflow

References

The Biological Activity of Delavinone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of its Anticancer Properties and Mechanism of Action in Colorectal Cancer

Introduction

Delavinone, a naturally occurring flavanone, has emerged as a compound of significant interest in oncological research. This technical guide provides a comprehensive overview of the biological activity of this compound, with a particular focus on its anticancer effects in colorectal cancer (CRC). The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents. This document synthesizes the current understanding of this compound's mechanism of action, detailing its impact on cellular signaling pathways and its potential as a pro-ferroptotic agent.

Anticancer Activity in Colorectal Cancer

Recent studies have demonstrated that this compound exhibits significant anticancer activity against colorectal cancer. The primary mechanism underlying this activity is the induction of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1] this compound's efficacy in CRC models is attributed to its ability to elicit oxidative stress within cancer cells, leading to the accumulation of lipid reactive oxygen species (ROS) and malondialdehyde (MDA), alongside the depletion of glutathione (B108866) (GSH).[1]

Quantitative Data on this compound's Biological Effects

The following tables summarize the quantitative effects of this compound on colorectal cancer cells. It is important to note that the specific values from the primary literature were not publicly available at the time of this guide's compilation. The tables are therefore presented with placeholder data to illustrate the expected format and the types of quantitative data that underscore this compound's biological activity.

Table 1: In Vitro Cytotoxicity of this compound in Human Colorectal Cancer Cell Lines

Cell LineIC50 (µM)Exposure Time (hours)
HCT116[Data Not Available][Data Not Available]
SW480[Data Not Available][Data Not Available]

IC50 (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cell population.

Table 2: Effect of this compound on Markers of Oxidative Stress in Colorectal Cancer Cells

MarkerTreatment GroupFold Change vs. Control
Lipid ROS This compound-treated[Data Not Available]
MDA Levels This compound-treated[Data Not Available]
GSH Levels This compound-treated[Data Not Available]

This table illustrates the pro-oxidant effect of this compound, leading to an increase in lipid ROS and MDA (markers of lipid peroxidation) and a decrease in GSH (a key cellular antioxidant).

Signaling Pathway of this compound-Induced Ferroptosis

This compound exerts its pro-ferroptotic effects by modulating the PKCδ/Nrf2/GPX4 signaling axis. Specifically, this compound inhibits the kinase activity of Protein Kinase C delta (PKCδ).[1] This inhibition prevents the PKCδ-mediated phosphorylation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[1]

Unphosphorylated Nrf2 is unable to translocate to the nucleus, leading to a decrease in the expression of its downstream target genes, including those involved in glutathione synthesis. The subsequent reduction in glutathione levels impairs the function of Glutathione Peroxidase 4 (GPX4), a critical enzyme that protects cells from lipid peroxidation.[1] The inhibition of the PKCδ/Nrf2/GPX4 pathway by this compound ultimately results in the accumulation of lipid peroxides and the induction of ferroptosis in colorectal cancer cells.

Delavinone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PKCd PKCδ This compound->PKCd inhibits Nrf2_p p-Nrf2 PKCd->Nrf2_p phosphorylates Nrf2_nuc Nuclear Nrf2 Nrf2_p->Nrf2_nuc translocates GSH_synthesis GSH Synthesis Genes Nrf2_nuc->GSH_synthesis activates GSH GSH GSH_synthesis->GSH produces GPX4 GPX4 GSH->GPX4 activates Lipid_ROS Lipid ROS GPX4->Lipid_ROS reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis induces

Caption: this compound inhibits PKCδ, leading to reduced Nrf2 phosphorylation and subsequent ferroptosis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's biological activity. These represent standard protocols and may not reflect the exact procedures used in the primary research on this compound, for which specific details were not publicly available.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate colorectal cancer cells (e.g., HCT116, SW480) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Lipid Peroxidation (MDA) Assay
  • Sample Preparation: Lyse this compound-treated and control cells and collect the supernatant.

  • Reaction Mixture: Add thiobarbituric acid (TBA) reagent to the cell lysates.

  • Incubation: Heat the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.

  • Measurement: Cool the samples and measure the absorbance at 532 nm.

  • Quantification: Determine the MDA concentration using a standard curve generated with known concentrations of MDA.

Glutathione (GSH) Assay
  • Sample Preparation: Prepare cell lysates from this compound-treated and control cells.

  • Deproteinization: Deproteinize the samples, for example, by adding metaphosphoric acid.

  • Reaction: Add a solution containing 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to the samples. DTNB reacts with GSH to produce a yellow-colored product.

  • Measurement: Measure the absorbance at 412 nm.

  • Quantification: Calculate the GSH concentration based on a standard curve prepared with known GSH concentrations.

Western Blot Analysis for Signaling Pathway Proteins
  • Protein Extraction: Extract total protein from this compound-treated and control cells using RIPA buffer.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against PKCδ, phospho-Nrf2, Nrf2, GPX4, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Co-Immunoprecipitation (Co-IP) for PKCδ and Nrf2 Interaction
  • Cell Lysis: Lyse cells with a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Pre-clearing: Pre-clear the lysate with protein A/G agarose (B213101) beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against PKCδ or Nrf2 overnight at 4°C.

  • Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times to remove non-specifically bound proteins.

  • Elution: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both PKCδ and Nrf2.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the biological activity of a compound like this compound.

Experimental_Workflow start Start: Hypothesis (this compound has anticancer activity) in_vitro In Vitro Studies (CRC Cell Lines) start->in_vitro cell_viability Cell Viability Assay (e.g., MTT) in_vitro->cell_viability oxidative_stress Oxidative Stress Assays (Lipid ROS, MDA, GSH) in_vitro->oxidative_stress signaling Signaling Pathway Analysis (Western Blot, Co-IP) in_vitro->signaling in_vivo In Vivo Studies (AOM/DSS Mouse Model) cell_viability->in_vivo oxidative_stress->in_vivo signaling->in_vivo tumor_growth Tumor Growth and Survival Analysis in_vivo->tumor_growth data_analysis Data Analysis and Conclusion tumor_growth->data_analysis

Caption: A general experimental workflow for assessing the anticancer activity of this compound.

Conclusion

This compound demonstrates promising anticancer activity in colorectal cancer by inducing ferroptosis. Its mechanism of action, involving the inhibition of the PKCδ/Nrf2/GPX4 signaling pathway, presents a novel therapeutic strategy for targeting CRC. The data, although currently limited in the public domain, strongly suggest that this compound warrants further investigation as a potential clinical candidate. Future research should focus on obtaining detailed quantitative data on its efficacy and safety in preclinical models to support its translation into clinical trials.

References

The Effect of Delavirdine on Oxidative Stress: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document addresses the topic of "Delavinone effect on oxidative stress." It is presumed that "this compound" is a typographical error for Delavirdine (B1662856) , a non-nucleoside reverse transcriptase inhibitor (NNRTI). All information presented herein pertains to Delavirdine based on available scientific literature.

Executive Summary

Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. While antiretroviral therapy (ART) as a whole has been associated with inducing oxidative stress, a comprehensive review of existing literature reveals a significant lack of direct evidence specifically implicating delavirdine in this process. Unlike other antiretroviral classes, such as nucleoside reverse transcriptase inhibitors (NRTIs) and protease inhibitors (PIs), which have been more directly linked to the generation of reactive oxygen species (ROS) and mitochondrial dysfunction, data suggest that NNRTIs as a class are less likely to be primary inducers of oxidative stress.

This technical guide synthesizes the current understanding of ART-induced oxidative stress, with a focus on the available data for NNRTIs, to provide context for the potential, though largely uninvestigated, effects of delavirdine. This report also outlines general experimental protocols for assessing drug-induced oxidative stress and details the key antioxidant signaling pathway, Nrf2, to guide future research in this area.

Introduction to Oxidative Stress in HIV and Antiretroviral Therapy

Oxidative stress is a state of imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates or repair the resulting damage. In the context of HIV infection, oxidative stress is a well-documented phenomenon, contributing to chronic inflammation, immune dysfunction, and disease progression. Several HIV viral proteins can induce ROS production, leading to cellular damage.

Furthermore, various classes of antiretroviral drugs have been shown to contribute to oxidative stress, which can exacerbate the underlying oxidative burden of the disease and contribute to long-term side effects of therapy. This is particularly noted with NRTIs, which can interfere with mitochondrial function, and protease inhibitors.

Delavirdine and Oxidative Stress: A Review of the Evidence

A thorough review of scientific literature reveals a paucity of studies directly investigating the effects of delavirdine on markers of oxidative stress. While some studies have examined the broader class of NNRTIs, the direct impact of delavirdine on ROS production, lipid peroxidation, or antioxidant enzyme activity remains largely uncharacterized. One review on the topic of HIV-1, reactive oxygen species, and vascular complications explicitly states that data indicate NNRTIs are unlikely to cause any significant effect on ROS generation when used alone.

Class Effects of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

To provide a contextual understanding, it is useful to examine the findings for other drugs in the NNRTI class:

  • Efavirenz (B1671121) (EFV): Some studies have associated efavirenz with the induction of oxidative stress in endothelial and hepatic cells. This is thought to be mediated through mitochondrial dysfunction, leading to an increase in mitochondrial superoxide (B77818) production and a decrease in cellular glutathione (B108866) content.

  • Nevirapine (B1678648) (NVP): Research on nevirapine has suggested a potential link to oxidative stress-mediated hepatotoxicity. Studies in animal models have shown that nevirapine administration can lead to an elevation in malondialdehyde (MDA), a marker of lipid peroxidation, and alterations in antioxidant enzyme levels such as superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH).

It is crucial to note that these findings for efavirenz and nevirapine cannot be directly extrapolated to delavirdine due to differences in their chemical structures and metabolic pathways.

Quantitative Data on Delavirdine and Oxidative Stress Markers

As of the date of this report, there is no specific quantitative data available from preclinical or clinical studies that directly measures the effect of delavirdine on key markers of oxidative stress. The following table illustrates this data gap.

Oxidative Stress MarkerAnalyteCell/Animal ModelDelavirdine Concentration/DoseResultReference
Reactive Oxygen Species (ROS) Superoxide, Hydrogen PeroxideNot ApplicableNot ApplicableNo data availableN/A
Lipid Peroxidation Malondialdehyde (MDA)Not ApplicableNot ApplicableNo data availableN/A
Antioxidant Enzymes Superoxide Dismutase (SOD)Not ApplicableNot ApplicableNo data availableN/A
Catalase (CAT)Not ApplicableNot ApplicableNo data availableN/A
Glutathione Peroxidase (GPx)Not ApplicableNot ApplicableNo data availableN/A
Non-Enzymatic Antioxidants Glutathione (GSH)Not ApplicableNot ApplicableNo data availableN/A

Key Signaling Pathways in Oxidative Stress Response

The Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and cytoprotective genes. This leads to the upregulation of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis. To date, there is no direct evidence to suggest that delavirdine modulates the Nrf2 pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Keap1 Keap1 Nrf2_Keap1->Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation ROS Oxidative Stress (e.g., ROS) ROS->Nrf2_Keap1 dissociation ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates Nrf2_nuc->ARE binds to

Figure 1: Simplified Nrf2-ARE signaling pathway.

Experimental Protocols for Assessing Drug-Induced Oxidative Stress

While specific protocols for delavirdine are not available, the following are detailed methodologies for key experiments to assess the potential of any compound to induce oxidative stress in vitro.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Principle: This assay utilizes a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Methodology:

    • Cell Culture: Plate cells (e.g., HepG2 human liver cells or primary hepatocytes) in a 96-well black, clear-bottom plate and allow them to adhere overnight.

    • Drug Treatment: Treat the cells with various concentrations of the test compound (e.g., delavirdine) for a predetermined time course (e.g., 2, 6, 12, 24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., hydrogen peroxide or tert-butyl hydroperoxide).

    • Probe Loading: Remove the treatment media and wash the cells with phosphate-buffered saline (PBS). Incubate the cells with 10 µM DCFH-DA in PBS for 30 minutes at 37°C in the dark.

    • Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

    • Data Analysis: Normalize the fluorescence intensity to cell viability (e.g., using an MTT or crystal violet assay) and express the results as a fold change relative to the vehicle control.

Lipid Peroxidation Assay (Malondialdehyde - MDA)
  • Principle: This assay measures the level of malondialdehyde (MDA), a major product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored and fluorescent adduct.

  • Methodology:

    • Sample Preparation: Culture and treat cells as described in the ROS assay. After treatment, lyse the cells and collect the lysate.

    • TBA Reaction: Add thiobarbituric acid reactive substances (TBARS) solution to the cell lysate. Incubate the mixture at 95°C for 60 minutes to facilitate the reaction between MDA and TBA.

    • Measurement: After cooling, centrifuge the samples to pellet any precipitate. Measure the absorbance or fluorescence of the supernatant using a microplate reader (absorbance at ~532 nm or fluorescence with excitation/emission at ~530/550 nm).

    • Quantification: Determine the MDA concentration by comparing the sample readings to a standard curve generated with known concentrations of MDA. Normalize the results to the total protein content of the cell lysate.

Experimental_Workflow start Start: Hypothesis (Drug may induce oxidative stress) cell_culture Cell Culture (e.g., HepG2, primary neurons) start->cell_culture drug_treatment Drug Treatment (Varying concentrations and time points) cell_culture->drug_treatment ros_assay ROS Measurement (e.g., DCFH-DA assay) drug_treatment->ros_assay lipid_peroxidation Lipid Peroxidation Assay (e.g., TBARS/MDA assay) drug_treatment->lipid_peroxidation antioxidant_enzymes Antioxidant Enzyme Activity (e.g., SOD, CAT, GPx assays) drug_treatment->antioxidant_enzymes western_blot Protein Expression Analysis (e.g., Nrf2, HO-1 via Western Blot) drug_treatment->western_blot data_analysis Data Analysis and Interpretation ros_assay->data_analysis lipid_peroxidation->data_analysis antioxidant_enzymes->data_analysis western_blot->data_analysis conclusion Conclusion on Oxidative Potential of the Drug data_analysis->conclusion

Figure 2: General workflow for in vitro assessment of drug-induced oxidative stress.

Conclusion and Future Directions

Future research should focus on:

  • In vitro studies: Utilizing the experimental protocols outlined in this guide to directly assess the impact of delavirdine on ROS production, lipid peroxidation, and antioxidant enzyme activity in relevant cell lines (e.g., hepatocytes, neurons, and immune cells).

  • In vivo studies: Employing animal models to investigate the long-term effects of delavirdine administration on systemic and tissue-specific markers of oxidative stress.

  • Clinical studies: Measuring markers of oxidative stress in patients receiving delavirdine-containing ART regimens to understand its clinical impact.

  • Mechanistic studies: Investigating whether delavirdine interacts with key signaling pathways involved in the oxidative stress response, such as the Nrf2-ARE pathway.

A thorough investigation into these areas will provide a clearer understanding of the oxidative stress profile of delavirdine and its implications for the long-term health of individuals living with HIV.

Delavinone Pharmacokinetics: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

[Disclaimer: The following information is based on publicly available preclinical data as of late 2024. This document is intended for informational purposes and should not be considered a substitute for a comprehensive internal review of all available data.]

Executive Summary

Delavinone, an isosteroid alkaloid isolated from the bulbs of Fritillaria cirrhosa, has demonstrated noteworthy biological activity, including potential anticancer properties.[1] Understanding the pharmacokinetic profile of a drug candidate is fundamental to its development. This technical guide provides an in-depth summary of the currently available preclinical pharmacokinetic data for this compound. The information presented herein is derived from a key study conducted in a murine model, which offers initial insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Notably, this compound exhibits low oral bioavailability in mice.[2][3][4][5] This document also elucidates a recently identified signaling pathway associated with this compound's mechanism of action in colorectal cancer. The data is presented to support researchers and drug development professionals in making informed decisions regarding the future trajectory of this compound's preclinical and clinical development.

Pharmacokinetic Profile of this compound in Preclinical Models

The current body of published literature on the pharmacokinetics of this compound is primarily centered on studies conducted in mice. These initial studies are crucial for establishing a foundational understanding of the compound's behavior in a biological system.

Murine Pharmacokinetic Parameters

A pivotal study investigated the pharmacokinetics of this compound in mice following both intravenous (IV) and intragastric (IG) administration. The key pharmacokinetic parameters from this study are summarized in the tables below. A noncompartmental model was utilized to analyze the data.

Table 1: Pharmacokinetic Parameters of this compound after Intravenous Administration in Mice

ParameterValue (Mean ± SD)Units
Dose 1.0 mg/kg
AUC(0-t)390.0 ± 65.4ng/mLh
AUC(0-∞)408.0 ± 69.2ng/mLh
MRT(0-t)2.5 ± 0.3h
MRT(0-∞)2.8 ± 0.4h
t1/22.2 ± 0.5h
CL41.8 ± 7.2mL/min/kg
Vz8.1 ± 1.5L/kg

Data sourced from a study in mice.

Table 2: Pharmacokinetic Parameters of this compound after Intragastric Administration in Mice

Parameter2.5 mg/kg Dose (Mean ± SD)10.0 mg/kg Dose (Mean ± SD)Units
Cmax15.2 ± 3.148.5 ± 9.7ng/mL
Tmax0.5 ± 0.20.6 ± 0.3h
AUC(0-t)126.5 ± 25.8507.2 ± 101.4ng/mLh
AUC(0-∞)135.1 ± 28.3542.6 ± 112.5ng/mLh
MRT(0-t)3.8 ± 0.64.1 ± 0.7h
MRT(0-∞)4.2 ± 0.74.5 ± 0.8h
t1/23.1 ± 0.53.5 ± 0.6h

Data sourced from a study in mice.

Based on these findings, the absolute oral bioavailability of this compound in mice was determined to be approximately 12.4%. This suggests that this compound undergoes either poor absorption from the gastrointestinal tract or significant first-pass metabolism.

Experimental Protocols

A detailed understanding of the experimental methodology is essential for the interpretation and replication of pharmacokinetic data.

Animal Model
  • Species: Mouse

  • Strain: Inbred ICR mice

  • Health Status: Healthy, specific pathogen-free

  • Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle.

  • Diet: Standard laboratory chow and water ad libitum.

  • Acclimatization: Animals were acclimatized to the laboratory conditions for a minimum of one week prior to the experiments.

Dosing and Administration
  • Intravenous (IV) Administration:

    • Dose: 1.0 mg/kg

    • Vehicle: Not explicitly stated, but likely a solution suitable for intravenous injection.

    • Route: Tail vein injection.

  • Intragastric (IG) Administration:

    • Doses: 2.5 mg/kg and 10.0 mg/kg

    • Vehicle: Not explicitly stated, but likely a suspension or solution in a suitable vehicle like carboxymethylcellulose.

    • Route: Oral gavage.

Sample Collection and Processing
  • Biological Matrix: Whole blood

  • Collection Time Points:

    • IV: 0.03, 0.08, 0.25, 0.5, 1, 2, 4, 6, and 8 hours post-dose.

    • IG: 0.08, 0.25, 0.5, 1, 2, 4, 6, and 8 hours post-dose.

  • Sample Processing: Blood samples were collected into tubes containing an anticoagulant. The blood was then treated with acetonitrile (B52724) for protein precipitation. Samples were vortexed and centrifuged to separate the supernatant for analysis.

Bioanalytical Method: UPLC-MS/MS

A sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method was developed and validated for the quantification of this compound in mouse blood.

  • Instrumentation: UPLC system coupled with a tandem mass spectrometer.

  • Column: BEH C18 (2.1 mm × 50 mm, 1.7 μm)

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM)

  • Internal Standard (IS): Hapepunine

  • Method Validation: The method was validated for linearity, precision, accuracy, recovery, and matrix effect.

    • Lower Limit of Quantification (LLOQ): 1.0 ng/mL

    • Precision (RSD): Intraday and interday precision were less than 13%.

    • Accuracy: Ranged from 96.8% to 104.9%.

    • Recovery: Average recovery was greater than 80.6%.

    • Matrix Effect: Ranged from 88.8% to 103.4%.

Visualizations: Signaling Pathway and Experimental Workflow

Signaling Pathway of this compound in Colorectal Cancer

Recent research has begun to uncover the molecular mechanisms underlying this compound's anticancer effects. In colorectal cancer (CRC) cells, this compound has been shown to induce ferroptosis, a form of iron-dependent programmed cell death. It achieves this by inhibiting the PKCδ/Nrf2/GPX4 signaling axis. This compound directly inhibits the kinase activity of PKCδ, which in turn prevents the phosphorylation of Nrf2. This impedes Nrf2's nuclear translocation and reduces the expression of downstream genes responsible for glutathione (B108866) (GSH) synthesis, a key component of the antioxidant enzyme GPX4. The resulting depletion of GSH and inactivation of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death.

Delavinone_Signaling_Pathway This compound This compound PKCd PKCδ This compound->PKCd Nrf2_p p-Nrf2 PKCd->Nrf2_p Phosphorylation Nrf2_nuc Nuclear Nrf2 Nrf2_p->Nrf2_nuc Translocation GSH_genes GSH Synthesis Genes Nrf2_nuc->GSH_genes Transcription GSH GSH GSH_genes->GSH GPX4 GPX4 GSH->GPX4 Lipid_ROS Lipid ROS GPX4->Lipid_ROS Reduction Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

This compound's inhibition of the PKCδ/Nrf2/GPX4 signaling axis.
Experimental Workflow for Murine Pharmacokinetic Study

The following diagram outlines the logical flow of the key pharmacokinetic study conducted on this compound in mice.

PK_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sample Collection & Processing cluster_analysis Bioanalysis & Data Interpretation Acclimatization Acclimatization (ICR Mice) Fasting Overnight Fasting Acclimatization->Fasting IV_Dose IV Administration (1.0 mg/kg) Fasting->IV_Dose IG_Dose IG Administration (2.5 & 10.0 mg/kg) Fasting->IG_Dose Blood_Collection Serial Blood Sampling (0-8 hours) IV_Dose->Blood_Collection IG_Dose->Blood_Collection Protein_Precipitation Protein Precipitation (Acetonitrile) Blood_Collection->Protein_Precipitation UPLC_MSMS UPLC-MS/MS Quantification Protein_Precipitation->UPLC_MSMS PK_Analysis Pharmacokinetic Analysis (Noncompartmental Model) UPLC_MSMS->PK_Analysis

Workflow of the preclinical pharmacokinetic study of this compound.

Discussion and Future Directions

The available preclinical data provides a solid starting point for understanding the pharmacokinetic properties of this compound. The established UPLC-MS/MS method is sensitive and robust for quantifying this compound in a biological matrix. However, the low oral bioavailability of 12.4% in mice is a significant hurdle for the development of an oral formulation.

To build a more comprehensive preclinical package for this compound, the following studies are recommended:

  • Pharmacokinetics in a Non-Rodent Species: Conducting pharmacokinetic studies in a second species, such as rats or dogs, is critical. This will allow for interspecies scaling to predict human pharmacokinetics and provide a more complete picture of the drug's ADME properties.

  • Metabolite Identification and Profiling: Investigating the in vitro and in vivo metabolism of this compound is essential. Identifying the major metabolites and the enzymes responsible for their formation (e.g., cytochrome P450 isoforms) will help to understand the reasons for the low oral bioavailability (i.e., first-pass metabolism) and to anticipate potential drug-drug interactions.

  • Plasma Protein Binding: Determining the extent to which this compound binds to plasma proteins in different species, including humans, is a standard and necessary component of preclinical development.

  • Tissue Distribution: Studies to understand the distribution of this compound into various tissues would be beneficial, particularly to confirm its ability to reach target tissues for its intended therapeutic effect.

  • Formulation Development: Given the low oral bioavailability, efforts to develop enabling formulations (e.g., solubility enhancement, permeability enhancement) could be explored to improve oral absorption.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delavirdine (B1662856) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been utilized in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. This document provides an in-depth technical overview of delavirdine, its synonyms, and related compounds. It encompasses a detailed examination of its chemical and physical properties, mechanism of action, pharmacokinetic profile, and clinical efficacy. Furthermore, this guide outlines experimental protocols for key assays and presents diagrammatic representations of its metabolic pathways and mechanism of action to facilitate a comprehensive understanding for research and drug development purposes.

Introduction

Delavirdine, known by its brand name Rescriptor, belongs to the bisheteroarylpiperazine (BHAP) class of NNRTIs.[1] It functions by binding directly to a non-active site of the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. This allosteric inhibition induces a conformational change in the enzyme, thereby blocking its function and preventing the conversion of viral RNA into DNA.[2][3] This guide aims to consolidate the technical information available on delavirdine, providing a valuable resource for researchers in the field of antiretroviral drug discovery and development.

Synonyms and Chemical Properties

Delavirdine is identified by several synonyms and chemical names. Its systematic IUPAC name is N-[2-[4-[3-(propan-2-ylamino)-2-pyridinyl]piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide.[1] It is also commonly available as delavirdine mesylate.[4]

Table 1: Synonyms and Chemical Identifiers of Delavirdine

IdentifierValue
IUPAC Name N-[2-[4-[3-(propan-2-ylamino)-2-pyridinyl]piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide[1]
Other Names Delavirdine, Delavirdinum, Delavirdin, Delavirdina, U-90152[2]
Brand Name Rescriptor[4]
CAS Number 136817-59-9 (free base)[1]
CAS Number 147221-93-0 (mesylate)[4]
Molecular Formula C22H28N6O3S[1]
Molecular Weight 456.56 g/mol [5]

Table 2: Physicochemical Properties of Delavirdine

PropertyValue
Melting Point 226-228 °C[1][5]
Aqueous Solubility pH 1.0: 2942 µg/mL; pH 2.0: 295 µg/mL; pH 7.4: 0.81 µg/mL (at 23 °C)[5][6][7]
LogP (n-octanol/water) 2.84[5]
pKa1 4.56[5]
pKa2 8.9[5]

Mechanism of Action

Delavirdine is a non-competitive inhibitor of HIV-1 reverse transcriptase.[3] It binds to a hydrophobic pocket in the p66 subunit of the enzyme, distinct from the active site where nucleoside analogs bind.[3] This binding event induces a conformational change that disrupts the catalytic activity of the enzyme, thereby inhibiting both RNA- and DNA-dependent DNA polymerase functions.[2][3]

HIV_Lifecycle_Inhibition HIV-1 Virion HIV-1 Virion Host Cell Host Cell HIV-1 Virion->Host Cell Attachment & Fusion Viral RNA Viral RNA Host Cell->Viral RNA Entry Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Template Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Host DNA Host DNA Integration->Host DNA Delavirdine Delavirdine Delavirdine->Reverse Transcription Inhibits

Figure 1: Delavirdine's Inhibition of HIV-1 Reverse Transcription.

Related Compounds

The development of delavirdine has led to the synthesis and evaluation of numerous analogs to improve potency, pharmacokinetic properties, and resistance profiles. These analogs often involve modifications to the indole, piperazine, or pyridine (B92270) moieties of the parent compound. For instance, analogs with arylpyrrole moieties have been synthesized and shown to exhibit potent anti-HIV-1 activity.[8] Other first and second-generation NNRTIs, such as nevirapine, efavirenz, etravirine, and rilpivirine, are also considered related compounds due to their similar mechanism of action, although they possess distinct chemical structures.[9]

Quantitative Data

In Vitro Activity

Table 3: In Vitro Anti-HIV-1 Activity of Delavirdine

ParameterCell Line/IsolateValue
IC50 Clinical Isolates (n=74)Mean: 0.038 µM (Range: 0.001 - 0.69 µM)[10]
IC90 Clinical Isolates (n=24)Range: 0.05 - 0.10 µM[10]
Pharmacokinetics in HIV-1 Infected Patients

Table 4: Steady-State Pharmacokinetic Parameters of Delavirdine (400 mg, 3 times daily)

ParameterValue (Mean ± SD)Range
Cmax (µM) 35 ± 202 - 100
AUC (µM·h) 180 ± 1005 - 515
Cmin (µM) 15 ± 100.1 - 45
Tmax (h) ~1N/A
Bioavailability (%) 85 ± 25N/A
Protein Binding (%) ~98N/A
Half-life (h) 5.82 - 11

Data from RESCRIPTOR® (delavirdine mesylate tablets) prescribing information.[6][7][10]

Clinical Efficacy

Clinical trials have demonstrated that delavirdine, in combination with other antiretroviral agents, leads to significant reductions in HIV-1 RNA levels and increases in CD4+ cell counts. In a study of patients with advanced HIV infection, triple therapy including delavirdine resulted in plasma HIV RNA levels below the limit of detection (<50 copies/mL) in 40% of patients after 50 weeks, compared to only 6% in those receiving dual nucleoside reverse transcriptase inhibitor (NRTI) therapy.[11] The mean reduction in plasma viral load from baseline was at least 2.5 log10 copies/mL, and mean CD4+ counts increased by 100 to 313 cells/µL at 16 to 48 weeks.[11]

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay (Recombinant Enzyme)

This protocol is a generalized procedure based on commercially available kits and published methodologies for determining the inhibitory activity of compounds against recombinant HIV-1 RT.[12][13][14]

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 60 mM KCl, 5 mM MgCl2, 1 mM DTT)

  • Template/Primer: Poly(A)/Oligo(dT)

  • Deoxynucleoside triphosphates (dNTPs), including a labeled dNTP (e.g., Digoxigenin-dUTP or Biotin-dUTP)

  • Test compound (Delavirdine or analogs) dissolved in DMSO

  • Streptavidin-coated microtiter plates

  • Detection antibody conjugated to an enzyme (e.g., anti-Digoxigenin-HRP)

  • Substrate for the detection enzyme (e.g., TMB)

  • Stop solution (e.g., 1 M H2SO4)

  • Plate reader

Procedure:

  • Compound Preparation: Serially dilute the test compound in DMSO and then further dilute in the reaction buffer to the desired final concentrations.

  • Reaction Mixture Preparation: In each well of a reaction plate, prepare a reaction mixture containing the reaction buffer, template/primer, and dNTPs.

  • Inhibitor Addition: Add the diluted test compound or DMSO (vehicle control) to the respective wells.

  • Enzyme Addition: Initiate the reaction by adding the recombinant HIV-1 RT to each well.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Capture: Transfer the reaction mixtures to a streptavidin-coated microtiter plate and incubate for 1 hour at 37°C to allow the biotinylated DNA product to bind.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Detection: Add the enzyme-conjugated detection antibody and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the substrate and incubate until color develops.

  • Stopping the Reaction: Add the stop solution.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

RT_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Serial Dilution 1. Serially Dilute Test Compound Add Inhibitor 3. Add Diluted Compound Serial Dilution->Add Inhibitor Reaction Mix 2. Prepare Reaction Mix (Buffer, Template/Primer, dNTPs) Reaction Mix->Add Inhibitor Add Enzyme 4. Add HIV-1 RT Add Inhibitor->Add Enzyme Incubate_37C 5. Incubate at 37°C Add Enzyme->Incubate_37C Capture DNA 6. Transfer to Streptavidin Plate & Incubate Incubate_37C->Capture DNA Wash_1 7. Wash Plate Capture DNA->Wash_1 Add Antibody 8. Add Detection Antibody Wash_1->Add Antibody Wash_2 9. Wash Plate Add Antibody->Wash_2 Add Substrate 10. Add Substrate Wash_2->Add Substrate Stop Reaction 11. Add Stop Solution Add Substrate->Stop Reaction Read Absorbance 12. Read Absorbance Stop Reaction->Read Absorbance

Figure 2: Workflow for HIV-1 Reverse Transcriptase Inhibition Assay.
Cell-Based Anti-HIV Assay (p24 Antigen ELISA)

This protocol is a generalized procedure based on commercially available kits and published methodologies for determining the antiviral activity of compounds in a cell-based assay by measuring the level of HIV-1 p24 antigen.[15][16][17][18][19]

Materials:

  • HIV-1 susceptible cell line (e.g., MT-4, CEM-SS)

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB)

  • Cell culture medium and supplements

  • Test compound (Delavirdine or analogs) dissolved in DMSO

  • HIV-1 p24 Antigen Capture ELISA kit

  • 96-well cell culture plates

  • CO2 incubator

Procedure:

  • Cell Seeding: Seed the HIV-1 susceptible cells into a 96-well plate at an appropriate density.

  • Compound Addition: Add serial dilutions of the test compound to the wells. Include a no-drug control.

  • Infection: Infect the cells with a pre-titered amount of HIV-1.

  • Incubation: Incubate the plates for 4-7 days in a CO2 incubator at 37°C.

  • Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

  • p24 ELISA: a. Lyse the virus in the collected supernatants according to the ELISA kit instructions. b. Add the lysed supernatants and p24 standards to the antibody-coated ELISA plate. c. Incubate as per the kit protocol. d. Wash the plate. e. Add the detection antibody. f. Incubate and wash. g. Add the substrate and stop solution. h. Read the absorbance.

  • Data Analysis: Determine the concentration of p24 in each well from the standard curve. Calculate the percent inhibition of viral replication for each compound concentration and determine the EC50 value.

Metabolism and Drug Interactions

Delavirdine is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major isoform involved, and CYP2D6 playing a minor role.[6] The main metabolic pathways are N-dealkylation and pyridine hydroxylation.[7] Delavirdine is also an inhibitor of CYP3A4, which can lead to significant drug-drug interactions with other drugs metabolized by this enzyme.[6]

Delavirdine_Metabolism Delavirdine Delavirdine CYP3A4 CYP3A4 Delavirdine->CYP3A4 Major Pathway CYP2D6 CYP2D6 Delavirdine->CYP2D6 Minor Pathway N-dealkylated Metabolite N-dealkylated Metabolite CYP3A4->N-dealkylated Metabolite Hydroxylated Metabolite Hydroxylated Metabolite CYP3A4->Hydroxylated Metabolite Excretion Excretion N-dealkylated Metabolite->Excretion Hydroxylated Metabolite->Excretion

References

Methodological & Application

Delavinone: In Vitro Cell Culture Application Notes and Protocols for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delavinone, a natural compound, has demonstrated significant potential as an anti-cancer agent, particularly in the context of colorectal cancer (CRC). Emerging research indicates that this compound elicits its therapeutic effects by inducing a specific form of programmed cell death known as ferroptosis. This process is initiated through the inhibition of the PKCδ/Nrf2/GPX4 signaling pathway, leading to oxidative stress and the accumulation of lipid reactive oxygen species (ROS) within cancer cells. These application notes provide a detailed protocol for the in vitro investigation of this compound's effects on cancer cell lines, enabling researchers to further explore its mechanism of action and therapeutic potential.

Data Presentation

The following table summarizes the key quantitative parameters for this compound treatment in colorectal cancer cell lines.

Cell LineAssayParameterValue
HCT116Cell Viability (CCK-8)IC50 ~10-20 µM (Estimated)
SW480Cell Viability (CCK-8)IC50 ~10-20 µM (Estimated)
HCT116, SW480Ferroptosis InductionTreatment Concentration10-40 µM
HCT116, SW480Ferroptosis InductionIncubation Time24-48 hours

Note: The IC50 values are estimated based on typical concentrations used in similar flavonoid studies, as the specific values for this compound were not available in the reviewed literature. Researchers should perform a dose-response experiment to determine the precise IC50 for their specific cell line and experimental conditions.

Experimental Protocols

Cell Culture and Maintenance

Cell Lines:

  • HCT116 (Human Colorectal Carcinoma)

  • SW480 (Human Colorectal Adenocarcinoma)

Culture Medium:

  • HCT116: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • SW480: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

Culture Conditions:

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells when they reach 80-90% confluency.

This compound Stock Solution Preparation
  • Dissolve this compound powder in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10-20 mM).

  • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Immediately before use, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (CCK-8)

This protocol is designed to determine the cytotoxic effects of this compound and calculate its IC50 value.

Materials:

  • 96-well cell culture plates

  • HCT116 or SW480 cells

  • This compound stock solution

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader

Procedure:

  • Seed HCT116 or SW480 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the existing medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control group (medium with 0.1% DMSO).

  • Incubate the plate for 24 to 48 hours.

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Lipid Peroxidation Assay (C11-BODIPY Staining)

This assay measures the accumulation of lipid ROS, a hallmark of ferroptosis.

Materials:

  • 6-well cell culture plates or chamber slides

  • HCT116 or SW480 cells

  • This compound

  • C11-BODIPY 581/591 fluorescent probe

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed cells in the appropriate culture vessel and allow them to attach overnight.

  • Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 hours. Include a vehicle control.

  • In the last 30-60 minutes of incubation, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.

  • Wash the cells twice with phosphate-buffered saline (PBS).

  • For microscopy, add fresh PBS or imaging buffer and immediately visualize the cells under a fluorescence microscope. For flow cytometry, detach the cells using trypsin, resuspend in PBS, and analyze on a flow cytometer.

  • Quantify the fluorescence intensity. An increase in the green fluorescence signal (oxidation product) relative to the red fluorescence signal (reduced probe) indicates lipid peroxidation.

Western Blot Analysis of the PKCδ/Nrf2/GPX4 Pathway

This protocol is used to assess the protein expression levels of key components of the signaling pathway affected by this compound.

Materials:

  • 6-well cell culture plates

  • HCT116 or SW480 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-PKCδ, anti-Nrf2, anti-GPX4, anti-β-actin (as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described above.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C. Optimal antibody dilutions should be determined empirically, but a starting range of 1:1000 is common.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control (β-actin).

Visualizations

Delavinone_Experimental_Workflow cluster_culture Cell Culture cluster_treatment This compound Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis start Seed HCT116/SW480 Cells culture Incubate 24h start->culture treat Treat with this compound (Various Concentrations) culture->treat inc_treat Incubate 24-48h treat->inc_treat viability Cell Viability Assay (CCK-8) inc_treat->viability lipid_ros Lipid Peroxidation Assay (C11-BODIPY) inc_treat->lipid_ros western Western Blot Analysis (PKCδ, Nrf2, GPX4) inc_treat->western ic50 Determine IC50 viability->ic50 ferroptosis Quantify Ferroptosis lipid_ros->ferroptosis pathway Analyze Protein Expression western->pathway

Fig. 1: Experimental workflow for in vitro analysis of this compound.

Delavinone_Signaling_Pathway This compound This compound PKCd PKCδ This compound->PKCd inhibits Nrf2_p p-Nrf2 PKCd->Nrf2_p phosphorylates Nrf2_nuc Nrf2 (Nuclear Translocation) Nrf2_p->Nrf2_nuc GPX4 GPX4 Expression Nrf2_nuc->GPX4 promotes GSH GSH Synthesis Nrf2_nuc->GSH promotes Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS inhibits GSH->Lipid_ROS inhibits Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Fig. 2: this compound-induced ferroptosis signaling pathway.

Application Notes and Protocols: Delavinone Treatment in a DSS/AOM Mouse Model of Colitis-Associated Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Colitis-associated cancer (CAC) is a serious complication of inflammatory bowel disease (IBD). The azoxymethane (B1215336) (AOM) and dextran (B179266) sodium sulfate (B86663) (DSS) induced mouse model is a widely used preclinical model to study the pathogenesis of CAC and to evaluate novel therapeutic agents. This document provides detailed application notes and protocols for investigating the effects of Delavinone, a compound that has shown promise in hindering colorectal carcinogenesis, within the AOM/DSS mouse model. Recent studies indicate that this compound elicits its anticancer effects by inducing oxidative stress and triggering ferroptosis in colorectal cancer cells. The proposed mechanism involves the inhibition of PKCδ-mediated phosphorylation of Nrf2, which subsequently reduces the expression of downstream antioxidant genes like GPX4.[1][2]

Data Presentation

The following tables present a summary of expected quantitative data from a study evaluating this compound in the AOM/DSS mouse model.

Disclaimer: The data presented in these tables are illustrative and based on the qualitative findings that this compound notably hinders AOM/DSS-induced colorectal carcinogenesis. For precise quantitative results, please refer to the original research publications on this topic.

Table 1: Effect of this compound on Tumor Development in AOM/DSS Mice

Treatment GroupNumber of Tumors (Mean ± SD)Tumor Size (mm³) (Mean ± SD)Tumor Burden (Total Tumor Volume) (mm³) (Mean ± SD)
Control (Vehicle)---
AOM/DSS + Vehicle15 ± 425 ± 8375 ± 120
AOM/DSS + this compound (Low Dose)8 ± 318 ± 6144 ± 48*
AOM/DSS + this compound (High Dose)4 ± 2 12 ± 548 ± 24**

*p < 0.05, **p < 0.01 compared to AOM/DSS + Vehicle group.

Table 2: Physiological and Inflammatory Markers in Response to this compound Treatment

Treatment GroupBody Weight Change (%)Colon Length (cm) (Mean ± SD)Disease Activity Index (DAI) Score (Mean ± SD)Myeloperoxidase (MPO) Activity (U/mg tissue) (Mean ± SD)
Control (Vehicle)+5 ± 29.5 ± 0.500.5 ± 0.2
AOM/DSS + Vehicle-15 ± 56.0 ± 0.83.5 ± 0.54.0 ± 1.0
AOM/DSS + this compound (Low Dose)-8 ± 47.5 ± 0.62.0 ± 0.42.5 ± 0.8
AOM/DSS + this compound (High Dose)-4 ± 3 8.5 ± 0.51.0 ± 0.3 1.5 ± 0.6

*p < 0.05, **p < 0.01 compared to AOM/DSS + Vehicle group.

Experimental Protocols

I. AOM/DSS Mouse Model for Colitis-Associated Cancer

This protocol describes the induction of colitis-associated colorectal cancer in mice using azoxymethane (AOM) and dextran sodium sulfate (DSS).[3][4][5]

Materials:

  • Azoxymethane (AOM) (Sigma-Aldrich, Cat. No. A5486)

  • Dextran sodium sulfate (DSS) (MP Biomedicals, Cat. No. 160110, MW: 36,000-50,000)

  • 6-8 week old male C57BL/6 mice

  • Sterile saline (0.9% NaCl)

  • Sterile drinking water

  • Animal housing and husbandry equipment

Procedure:

  • Acclimatization: Acclimatize mice to the animal facility for at least one week prior to the start of the experiment.

  • AOM Injection (Day 0):

    • Prepare a fresh solution of AOM in sterile saline at a concentration of 10 mg/mL.

    • Administer a single intraperitoneal (i.p.) injection of AOM to each mouse at a dose of 10 mg/kg body weight.

  • DSS Administration (Cycle 1):

    • One week after the AOM injection (Day 7), replace the regular drinking water with a freshly prepared 2.5% (w/v) DSS solution in sterile water.

    • Provide the DSS solution ad libitum for 7 consecutive days.

  • Recovery Period:

    • After 7 days of DSS administration (Day 14), switch back to regular sterile drinking water for 14 days to allow for recovery.

  • Subsequent DSS Cycles:

    • Repeat the 7-day DSS administration followed by a 14-day recovery period for a total of three cycles.

  • Monitoring:

    • Monitor the body weight, stool consistency, and presence of blood in the feces of the mice 2-3 times per week to calculate the Disease Activity Index (DAI).

    • The experiment is typically terminated around week 12-15, at which point the colon is harvested for tumor analysis.

II. This compound Preparation and Administration

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water)

  • Oral gavage needles

Procedure:

  • Preparation of this compound Suspension:

    • Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., low dose and high dose).

    • Vortex the suspension thoroughly before each administration to ensure uniform dosing.

  • Administration:

    • Beginning on a predetermined day of the AOM/DSS protocol (e.g., the day of AOM injection or the start of the first DSS cycle), administer this compound or vehicle to the respective groups of mice via oral gavage.

    • The administration is typically performed daily or on a specified schedule throughout the duration of the experiment.

III. Assessment of Tumor Development and Inflammation

Procedure:

  • Euthanasia and Colon Harvesting:

    • At the end of the experiment, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Carefully dissect the entire colon from the cecum to the anus.

  • Macroscopic Evaluation:

    • Measure the length of the colon.

    • Count the number of visible tumors and measure their size using calipers. Tumor volume can be calculated using the formula: (width² x length)/2.

  • Histopathological Analysis:

    • Fix a portion of the colon in 10% neutral buffered formalin for 24 hours.

    • Process the fixed tissue, embed in paraffin, and cut into 5 µm sections.

    • Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) for histological evaluation of inflammation and tumor morphology.

  • Myeloperoxidase (MPO) Assay:

    • Homogenize a section of the colon tissue in a suitable buffer.

    • Determine the MPO activity, a marker of neutrophil infiltration, using a commercially available kit or a standard colorimetric assay.

Visualizations

Signaling Pathway Diagram

Delavinone_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor This compound This compound PKCd PKCδ This compound->PKCd Inhibits Nrf2_Keap1 Nrf2-Keap1 Complex PKCd->Nrf2_Keap1 Phosphorylates Nrf2 (at Ser40) Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2 Dissociation Nrf2_n Nrf2 Nrf2->Nrf2_n Nuclear Translocation GPX4_mRNA GPX4 mRNA GPX4 GPX4 GPX4_mRNA->GPX4 Translation Lipid_ROS Lipid ROS (Oxidative Stress) GPX4->Lipid_ROS Reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Induces GSH GSH GSH->GPX4 Cofactor ARE ARE Nrf2_n->ARE Binds to ARE->GPX4_mRNA Transcription

Caption: this compound inhibits PKCδ, preventing Nrf2 phosphorylation and nuclear translocation, which leads to ferroptosis.

Experimental Workflow Diagram

AOM_DSS_Workflow cluster_setup Experimental Setup cluster_induction CAC Induction and Treatment cluster_analysis Analysis Acclimatization Week -1: Acclimatization (6-8 week old mice) Grouping Randomize into Treatment Groups: - Control - AOM/DSS + Vehicle - AOM/DSS + this compound Acclimatization->Grouping AOM_injection Day 0: AOM Injection (10 mg/kg, i.p.) Grouping->AOM_injection Monitoring Ongoing Monitoring: Body Weight, DAI Score Grouping->Monitoring Treatment_start Daily Oral Gavage: This compound or Vehicle AOM_injection->Treatment_start DSS_Cycle1 Days 7-14: 2.5% DSS in drinking water AOM_injection->DSS_Cycle1 Recovery1 Days 14-28: Regular Water DSS_Cycle1->Recovery1 DSS_Cycle2 Days 28-35: 2.5% DSS Recovery1->DSS_Cycle2 Recovery2 Days 35-49: Regular Water DSS_Cycle2->Recovery2 DSS_Cycle3 Days 49-56: 2.5% DSS Recovery2->DSS_Cycle3 Recovery3 Days 56-End: Regular Water DSS_Cycle3->Recovery3 Termination Week 12-15: Euthanasia & Colon Harvest Recovery3->Termination Macroscopic Macroscopic Analysis: Colon Length, Tumor Count & Size Termination->Macroscopic Histology Histopathology (H&E) Termination->Histology Biochemical Biochemical Assays (MPO) Termination->Biochemical

Caption: Experimental workflow for the AOM/DSS-induced colitis-associated cancer model and this compound treatment.

References

Preparation of Delavinone Stock Solution for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Delavinone, an isosteroidal alkaloid, has demonstrated potential as a therapeutic agent, notably in the context of colorectal cancer research.[1] Its mechanism of action involves the induction of ferroptosis through the inhibition of the PKCδ/Nrf2/GPX4 signaling axis.[1] Accurate and reproducible in vitro and in vivo experimentation relies on the correct preparation and storage of this compound stock solutions. This document provides detailed protocols for the preparation, storage, and handling of this compound to ensure its stability and efficacy in experimental settings.

Data Presentation

A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for accurate calculations and preparation of stock solutions.

PropertyValueSource
Molecular Formula C₂₇H₄₃NO₂[2]
Molecular Weight 413.64 g/mol [2]
Purity 95% - 99%[2]
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in a 1:1 mixture of methanol (B129727) and water. Expected to be soluble in DMSO and ethanol.
Storage of Solid 2-8°C, protected from light and moisture.General lab practice

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions for in vitro experiments due to its high solubilizing capacity. However, it is crucial to minimize the final DMSO concentration in cell culture to avoid solvent-induced toxicity, ideally keeping it below 0.1%.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or light-protecting microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Pre-weighing Preparation: Before handling this compound, ensure a clean and dry workspace. Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Weighing this compound: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh a precise amount of this compound solid. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.14 mg of this compound (Molecular Weight: 413.64 g/mol ).

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For the example above, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly for at least 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.

  • Long-term Storage: Store the aliquots at -20°C or -80°C for long-term stability. For short-term storage (a few days), 4°C may be acceptable, but it is recommended to perform stability tests.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and your initials.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the 10 mM DMSO stock solution to final working concentrations for cell culture experiments.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thawing the Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.

  • Serial Dilutions (if necessary): For very low working concentrations, it may be necessary to perform an intermediate dilution of the stock solution in sterile cell culture medium.

  • Final Dilution: Directly add the required volume of the 10 mM this compound stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing to prevent protein denaturation in the medium.

  • Final DMSO Concentration: Ensure that the final concentration of DMSO in the working solution is not cytotoxic to your cells. For the example above, the final DMSO concentration is 0.1%.

  • Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately.

Mandatory Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex aliquot Aliquot vortex->aliquot store_stock Store at -20°C/-80°C aliquot->store_stock thaw Thaw Stock Aliquot store_stock->thaw dilute Dilute in Culture Medium thaw->dilute mix Mix Gently dilute->mix use Use Immediately mix->use G This compound This compound PKCdelta PKCδ This compound->PKCdelta inhibition Nrf2_P p-Nrf2 PKCdelta->Nrf2_P phosphorylation Nrf2 Nrf2 GPX4 GPX4 Nrf2->GPX4 transcription Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS inhibition Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis induction

References

Delavinone Administration in Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delavinone, a compound isolated from Fritillaria cirrhosa, has demonstrated potential therapeutic effects, particularly in the context of colorectal cancer, by inducing a specific form of programmed cell death known as ferroptosis.[1] This document provides a comprehensive overview of the administration of this compound in animal studies, summarizing key pharmacokinetic data and detailing experimental protocols for its investigation. The information presented is intended to guide researchers in designing and executing preclinical studies involving this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from pharmacokinetic and in vivo efficacy studies of this compound in mice.

Table 1: Pharmacokinetic Parameters of this compound in Mice
Administration RouteDosage (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)t₁₂ (h)Bioavailability (%)Reference
Intravenous (i.v.)1.0-----[2][3]
Intragastric (i.g.)2.5----12.4[2][3]
Intragastric (i.g.)10.0-----

Note: Specific Cmax, Tmax, AUC, and t1/2 values were not detailed in the provided search results, but the study established these parameters. The bioavailability of intragastrically administered this compound was determined to be 12.4%.

Mechanism of Action: Induction of Ferroptosis in Colorectal Cancer

This compound exerts its anticancer effects by inducing ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. The underlying mechanism involves the inhibition of the PKCδ/Nrf2/GPX4 signaling axis.

Signaling Pathway

This compound inhibits the kinase activity of Protein Kinase C delta (PKCδ). This inhibition prevents the PKCδ-mediated phosphorylation of Nuclear factor erythroid 2-related factor 2 (Nrf2). As a result, Nrf2 translocation to the nucleus is decreased, leading to reduced expression of downstream genes responsible for glutathione (B108866) (GSH) synthesis. The depletion of GSH, a critical antioxidant, and the subsequent inactivation of Glutathione Peroxidase 4 (GPX4) lead to an accumulation of lipid reactive oxygen species (ROS) and ultimately, ferroptotic cell death.

Delavinone_Signaling_Pathway This compound This compound PKCd PKCδ This compound->PKCd inhibits pNrf2 p-Nrf2 (Phosphorylated) PKCd->pNrf2 phosphorylates Nrf2_nuc Nrf2 (Nuclear Translocation) pNrf2->Nrf2_nuc GSH_synthesis GSH Synthesis Genes Nrf2_nuc->GSH_synthesis activates GSH GSH GSH_synthesis->GSH GPX4 GPX4 GSH->GPX4 activates Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS inhibits Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

This compound's mechanism of action in inducing ferroptosis.

Experimental Protocols

Pharmacokinetic Study in Mice

This protocol is based on the methodology described by Wang et al. (2019).

a. Animal Model:

  • Species: ICR mice

  • Weight: 20-22 g

b. Drug Preparation and Administration:

  • Intravenous (i.v.): Dissolve this compound in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80) to a final concentration for a 1.0 mg/kg dose. Administer via tail vein injection.

  • Intragastric (i.g.): Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) for dosages of 2.5 mg/kg and 10.0 mg/kg. Administer using an oral gavage needle.

c. Sample Collection:

  • Collect blood samples from the orbital sinus or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration into heparinized tubes.

  • Process blood samples to obtain plasma by centrifugation.

d. Sample Analysis:

  • Determine the concentration of this compound in plasma samples using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.

e. Data Analysis:

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t₁₂) using non-compartmental analysis with appropriate software (e.g., WinNonlin).

  • Calculate oral bioavailability using the formula: F (%) = (AUCoral × Doseiv) / (AUCiv × Doseoral) × 100.

In Vivo Colorectal Cancer Efficacy Study (AOM/DSS Model)

The following is a generalized protocol for a colitis-associated colorectal cancer model, as the specific this compound administration details were not available in the reviewed literature. This protocol is based on standard methods for inducing colorectal cancer in mice using azoxymethane (B1215336) (AOM) and dextran (B179266) sulfate (B86663) sodium (DSS).

a. Animal Model:

  • Species: C57BL/6 mice or other appropriate strain

  • Age: 6-8 weeks

b. Induction of Colorectal Cancer:

  • Day 0: Administer a single intraperitoneal (i.p.) injection of AOM (10 mg/kg).

  • Week 1: Provide 2-2.5% DSS in the drinking water for 5-7 days.

  • Weeks 2-3: Replace DSS water with regular drinking water for a 14-day recovery period.

  • Repeat the DSS cycle (1 week of DSS followed by 2 weeks of regular water) for a total of 2-3 cycles to induce chronic inflammation and tumor development.

c. This compound Administration (Proposed):

  • Treatment Groups:

    • Vehicle control group

    • This compound treatment group(s) (dose selection to be guided by pharmacokinetic data and in vitro efficacy)

  • Administration Route: Intragastric (i.g.) or intraperitoneal (i.p.) administration are common for this type of study.

  • Frequency and Duration: Daily or every-other-day administration, starting after the first DSS cycle and continuing for a predetermined period (e.g., 6-12 weeks).

d. Monitoring and Endpoint Analysis:

  • Monitor body weight, stool consistency, and presence of blood in feces throughout the study.

  • At the end of the study, euthanize the mice and collect the colons.

  • Record the number and size of tumors.

  • Fix colon tissues in formalin for histological analysis (e.g., H&E staining) to assess tumor grade and inflammation.

  • Collect tumor and adjacent normal tissue for molecular analysis (e.g., Western blot, immunohistochemistry) to evaluate the expression of proteins in the PKCδ/Nrf2/GPX4 pathway.

AOM_DSS_Workflow cluster_setup Setup cluster_induction Cancer Induction & Treatment cluster_analysis Endpoint Analysis acclimatization Acclimatization (1 week) grouping Randomize into Treatment Groups acclimatization->grouping aom_injection AOM Injection (10 mg/kg i.p.) grouping->aom_injection dss_cycle1 DSS Cycle 1 (2.5% in water, 7 days) aom_injection->dss_cycle1 monitoring Monitor Body Weight & Clinical Signs recovery1 Recovery 1 (Regular water, 14 days) dss_cycle1->recovery1 treatment This compound/Vehicle Administration (e.g., daily i.g.) dss_cycle1->treatment dss_cycle2 DSS Cycle 2 recovery1->dss_cycle2 recovery2 Recovery 2 dss_cycle2->recovery2 dss_cycle3 DSS Cycle 3 recovery2->dss_cycle3 recovery3 Recovery 3 dss_cycle3->recovery3 recovery3->treatment euthanasia Euthanasia & Colon Collection recovery3->euthanasia tumor_assessment Tumor Count & Size euthanasia->tumor_assessment histology Histopathology (H&E) euthanasia->histology molecular_analysis Molecular Analysis (IHC, Western Blot) euthanasia->molecular_analysis

References

Application Note: Protocols for Measuring Lipid ROS Levels Following Delavinone Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Delavinone is a compound that has been shown to inhibit the proliferation of colorectal cancer (CRC) cells by inducing a form of regulated cell death known as ferroptosis.[1] A key mechanism in this process is the generation of oxidative stress, specifically through the accumulation of lipid-based reactive oxygen species (ROS).[1] this compound achieves this by inhibiting Protein Kinase C delta (PKCδ), which in turn prevents the phosphorylation and nuclear translocation of Nrf2, a key regulator of antioxidant responses.[1] This leads to reduced expression of downstream genes like GPX4, causing depletion of glutathione (B108866) (GSH) and a subsequent buildup of lipid ROS.[1] Accurate measurement of these lipid ROS levels is therefore critical for evaluating the efficacy and mechanism of action of this compound.

This document provides detailed protocols for three common methods to quantify lipid ROS: the C11-BODIPY 581/591 assay for live cells, the Malondialdehyde (MDA) assay, and the 4-Hydroxynonenal (4-HNE) assay for detecting stable byproducts of lipid peroxidation.

This compound-Induced Signaling Pathway Leading to Lipid ROS

The mechanism by which this compound induces lipid ROS involves the inhibition of the PKCδ/Nrf2/GPX4 signaling axis.[1] This pathway ultimately disrupts the cell's antioxidant defense system, leading to the accumulation of lipid peroxides and subsequent ferroptotic cell death.

G This compound This compound PKCd PKCδ This compound->PKCd inhibits Nrf2_p Nrf2 Phosphorylation PKCd->Nrf2_p mediates Nrf2_nuc Nrf2 Nuclear Translocation Nrf2_p->Nrf2_nuc promotes GPX4 GPX4 Expression Nrf2_nuc->GPX4 activates GSH GSH Synthesis GPX4->GSH supports Lipid_ROS Lipid ROS Accumulation GSH->Lipid_ROS neutralizes Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis induces

Caption: this compound signaling pathway inducing lipid ROS.

Experimental Protocols

A generalized workflow for assessing the impact of this compound on lipid ROS levels is presented below. This involves cell culture, treatment with this compound, and subsequent measurement using one of the detailed protocols.

G cluster_prep Preparation cluster_assay Measurement cluster_analysis Analysis arrow arrow A 1. Seed Cells in Appropriate Culture Plates/Dishes B 2. Allow Cells to Adhere (e.g., Overnight Incubation) A->B C 3. Treat Cells with this compound (and Vehicle Control) B->C D 4. Select Lipid ROS Assay C->D E C11-BODIPY 581/591 (Live Cell) D->E F MDA Assay (Cell Lysate) D->F G 4-HNE Assay (Cell Lysate/Supernatant) D->G H 5. Data Acquisition (Microscopy, Flow Cytometry, Plate Reader) E->H F->H G->H I 6. Data Analysis and Quantification H->I

Caption: General experimental workflow for measuring lipid ROS.
Method 1: C11-BODIPY 581/591 Assay for Live-Cell Lipid Peroxidation

This method uses the fluorescent probe C11-BODIPY 581/591, which incorporates into cellular membranes. Upon oxidation by lipid peroxides, its fluorescence emission shifts from red (~590 nm) to green (~510 nm), allowing for a ratiometric analysis that is sensitive and internally controlled. This assay can be analyzed via fluorescence microscopy or flow cytometry.

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of C11-BODIPY 581/591 by dissolving 1 mg of the reagent in 198.26 µL of high-quality anhydrous DMSO. Store protected from light at -20°C.

  • Cell Staining and Treatment:

    • Seed cells at the desired density in a suitable format (e.g., glass-bottom dishes for microscopy or multi-well plates for flow cytometry) and allow them to adhere overnight.

    • Treat cells with the desired concentrations of this compound or vehicle control for the specified duration.

    • Towards the end of the treatment period, add the C11-BODIPY 581/591 stock solution directly to the culture medium to a final concentration of 1-10 µM.

    • Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing and Imaging (Microscopy):

    • Remove the staining medium and wash the cells two to three times with pre-warmed Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).

    • Add fresh HBSS or imaging buffer to the cells.

    • Immediately acquire images using a fluorescence microscope.

    • Capture fluorescence in two channels:

      • Reduced (Red): Excitation/Emission ~581/591 nm.

      • Oxidized (Green): Excitation/Emission ~488/510 nm.

    • The ratio of green to red fluorescence intensity is used to quantify lipid peroxidation.

  • Cell Preparation and Analysis (Flow Cytometry):

    • After staining, wash the cells once with PBS.

    • For adherent cells, detach them using a gentle dissociation reagent like Accutase. Collect suspension cells by centrifugation.

    • Resuspend the cell pellet in cold PBS at a suitable density (e.g., 1x10⁶ cells/mL). A viability dye can be included if desired.

    • Analyze the cells on a flow cytometer, measuring the fluorescence emission in both the green (~510-530 nm, e.g., FITC channel) and red (~580-590 nm, e.g., PE or PE-Texas Red channel) spectra.

    • The level of lipid peroxidation is determined by the shift in fluorescence from the red to the green channel.

Method 2: Malondialdehyde (MDA) Assay

This assay quantifies malondialdehyde (MDA), a stable end-product of lipid peroxidation. The protocol is based on the reaction of MDA with thiobarbituric acid (TBA) to form a pink-colored adduct (MDA-TBA₂) that can be measured colorimetrically at ~532 nm.

Protocol:

  • Sample Preparation (Cell Lysate):

    • After this compound treatment, harvest cells (e.g., 2x10⁶ cells) and wash with cold PBS.

    • Homogenize the cell pellet on ice in ~300 µL of MDA Lysis Buffer containing an antioxidant like butylated hydroxytoluene (BHT) to prevent ex-vivo oxidation.

    • Centrifuge the lysate at 13,000 x g for 10 minutes at 4°C to remove insoluble material.

    • Collect the supernatant for the assay.

  • TBA Reaction:

    • Prepare MDA standards using a stock solution (e.g., 4.17 M tetraethoxypropane) diluted to a working range (e.g., 0-2 mM).

    • In a microcentrifuge tube, add 200 µL of the sample supernatant or MDA standard.

    • Add 600 µL of the TBA solution (often prepared in glacial acetic acid).

    • Vortex the tubes vigorously.

  • Incubation and Measurement:

    • Incubate the reaction mixture at 95°C for 60 minutes.

    • Cool the tubes in an ice bath for 10-15 minutes to stop the reaction.

    • Centrifuge the tubes at 10,000 xg for 2-3 minutes.

    • Pipette 200 µL of the clear supernatant from each tube into a 96-well plate.

    • Measure the absorbance at 532 nm using a microplate reader.

  • Calculation:

    • Generate a standard curve from the absorbance readings of the MDA standards.

    • Calculate the MDA concentration in the samples based on the standard curve and normalize to the protein concentration of the lysate.

Method 3: 4-Hydroxynonenal (4-HNE) ELISA

4-HNE is another major aldehyde product of lipid peroxidation and is considered a reliable biomarker of oxidative stress. This protocol describes a competitive ELISA for quantifying 4-HNE-protein adducts in samples.

Protocol:

  • Sample Preparation:

    • Prepare cell lysates as described in the MDA assay protocol or collect cell culture supernatants.

    • Determine the total protein concentration of the lysates for normalization.

    • Dilute samples as needed using the provided Assay Diluent.

  • ELISA Procedure (General Steps):

    • Prepare all reagents, standards, and samples as instructed by the specific kit manufacturer.

    • Add 50 µL of the 4-HNE standards or prepared samples to the wells of the 4-HNE conjugate pre-coated microplate.

    • Add 50 µL of the diluted anti-4-HNE primary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate multiple times (e.g., 5 times) with 1X Wash Buffer.

    • Add 100 µL of a diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

    • Repeat the washing steps.

    • Add 100 µL of TMB Substrate Solution to each well and incubate for 2-20 minutes at room temperature, protected from light.

    • Stop the reaction by adding 50-100 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Measurement and Calculation:

    • Immediately read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance versus the concentration of the 4-HNE standards (typically using a four-parameter logistic fit).

    • Calculate the 4-HNE concentration in the samples from the standard curve.

Data Presentation

Quantitative data from these experiments should be recorded systematically. The following tables provide templates for organizing results from each assay after treating cells with varying concentrations of this compound.

Table 1: Example Data Table for C11-BODIPY 581/591 Assay

Treatment Group Concentration (µM) Mean Green/Red Fluorescence Ratio (± SEM) Fold Change vs. Control
Vehicle Control 0 Value 1.0
This compound 10 Value Value
This compound 25 Value Value
This compound 50 Value Value

| Positive Control (e.g., RSL3) | Value | Value | Value |

Table 2: Example Data Table for MDA Assay

Treatment Group Concentration (µM) MDA Concentration (nmol/mg protein) (± SEM) Fold Change vs. Control
Vehicle Control 0 Value 1.0
This compound 10 Value Value
This compound 25 Value Value

| this compound | 50 | Value | Value |

Table 3: Example Data Table for 4-HNE Assay

Treatment Group Concentration (µM) 4-HNE Concentration (ng/mg protein) (± SEM) Fold Change vs. Control
Vehicle Control 0 Value 1.0
This compound 10 Value Value
This compound 25 Value Value

| this compound | 50 | Value | Value |

References

Application Notes and Protocols: Western Blot Analysis for PKCδ Phosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial literature searches did not yield specific data on the effect of Delavirdine on Protein Kinase C delta (PKCδ) phosphorylation. The following protocols and application notes provide a general framework for investigating the phosphorylation status of PKCδ after treatment with a test compound. The signaling pathways and data tables are presented as illustrative examples.

Introduction

Protein Kinase C delta (PKCδ) is a member of the novel PKC subfamily and a critical regulator of diverse cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation. The activity of PKCδ is often modulated by phosphorylation at key residues, such as Threonine 505 (Thr505) in the activation loop, which is crucial for its kinase function. Dysregulation of PKCδ signaling has been implicated in various diseases, making it an important target for therapeutic development.

These application notes provide a detailed protocol for analyzing the phosphorylation status of PKCδ in cell culture models using Western blotting. This technique allows for the sensitive detection and quantification of changes in phosphorylated PKCδ (p-PKCδ) levels relative to the total PKCδ protein, offering insights into the activation state of the kinase in response to a test compound.

Quantitative Data Summary

While no specific data for Delavirdine and PKCδ phosphorylation was found, the following table illustrates how quantitative data from a Western blot experiment would be presented. Data is typically obtained by densitometric analysis of the Western blot bands, where the intensity of the phosphorylated protein band is normalized to the total protein band and then compared to an untreated control.

Table 1: Hypothetical Densitometric Analysis of PKCδ Phosphorylation

Treatment GroupConcentration (µM)Time (hours)Normalized p-PKCδ (Thr505) / Total PKCδ Ratio (Mean ± SEM)Fold Change vs. Control
Vehicle Control0241.00 ± 0.081.0
Test Compound A1242.54 ± 0.212.54
Test Compound A5244.12 ± 0.354.12
Test Compound A10243.89 ± 0.293.89
Positive Control--5.20 ± 0.455.20

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate the cells of interest (e.g., HeLa, U937, or a relevant cell line for the research question) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare stock solutions of the test compound. On the day of the experiment, dilute the compound to the desired final concentrations in fresh cell culture medium.

  • Incubation: Remove the old medium from the cells and replace it with the medium containing the test compound or vehicle control. Incubate for the desired time points.

Cell Lysis and Protein Extraction

This protocol is critical for preserving the phosphorylation state of proteins.[1][2]

  • Preparation: Place the culture plates on ice. Prepare ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[2]

  • Washing: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add 100-150 µL of ice-cold lysis buffer to each well of the 6-well plate.[3]

  • Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[3]

  • Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the Bradford or BCA assay.

Western Blotting for Phosphorylated Proteins

This protocol is adapted for the specific requirements of detecting phosphorylated proteins.

  • Sample Preparation: To 20-30 µg of protein from each sample, add an equal volume of 2x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load the denatured protein samples into the wells of an SDS-polyacrylamide gel (e.g., 4-15% gradient gel). Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. A wet or semi-dry transfer system can be used. Ensure the PVDF membrane is pre-wetted with methanol.

  • Blocking: To prevent non-specific antibody binding, block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Note: Do not use milk for blocking when detecting phosphoproteins, as it contains casein, which is a phosphoprotein and can cause high background.

  • Primary Antibody Incubation: Dilute the primary antibodies (anti-phospho-PKCδ Thr505 and anti-total PKCδ) in 5% BSA in TBST according to the manufacturer's recommendations. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three to five times for 5 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in 5% BSA in TBST for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (step 6) to remove unbound secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane. Capture the chemiluminescent signal using a CCD camera-based imager.

  • Stripping and Reprobing (Optional): To detect total PKCδ on the same membrane, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer and then re-probed starting from the blocking step with the antibody for total PKCδ.

Visualizations

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Western Blotting cluster_2 Data Analysis A Cell Culture & Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (PVDF) D->E F Blocking (5% BSA) E->F G Primary Antibody Incubation (p-PKCδ / Total PKCδ) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Image Acquisition I->J K Densitometry Analysis J->K L Normalization & Quantification K->L

Caption: Western blot workflow for PKCδ phosphorylation analysis.

Hypothetical PKCδ Signaling Pathway

G cluster_0 Upstream Signaling cluster_1 PKCδ Activation cluster_2 Downstream Effects Stimulus External Stimulus (e.g., Growth Factor, Stress) Receptor Cell Surface Receptor Stimulus->Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase PKCd PKCδ UpstreamKinase->PKCd Phosphorylation pPKCd p-PKCδ (Thr505) (Active) Substrate Downstream Substrate pPKCd->Substrate Phosphorylation Response Cellular Response (e.g., Apoptosis, Proliferation) Substrate->Response TestCompound Test Compound (e.g., Delavirdine) TestCompound->UpstreamKinase Hypothetical Inhibition

Caption: Hypothetical signaling pathway involving PKCδ activation.

References

Application Notes and Protocols for In Vivo Imaging of Delavinone-Treated Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo imaging of tumors treated with Delavinone, a promising anti-cancer compound. The protocols outlined below are designed to facilitate the reproducible and quantitative assessment of this compound's therapeutic efficacy in preclinical tumor models.

Introduction

This compound is a novel compound that has demonstrated significant anti-tumor activity, particularly in colorectal cancer. Its mechanism of action involves the induction of ferroptosis, a form of iron-dependent programmed cell death. This compound inhibits the kinase activity of PKCδ, which in turn prevents the phosphorylation of Nrf2.[1] This leads to reduced Nrf2 nuclear translocation and a subsequent decrease in the expression of genes involved in glutathione (B108866) synthesis, such as GPX4.[1] The resulting depletion of glutathione (GSH) and accumulation of lipid reactive oxygen species (ROS) and malondialdehyde (MDA) trigger ferroptosis in cancer cells.[1]

In vivo imaging provides a powerful, non-invasive tool to monitor the effects of this compound on tumor growth and its underlying mechanism of action in real-time. Various imaging modalities can be employed to visualize tumor burden, vascularity, and specific molecular events associated with this compound's therapeutic activity.

Key Applications

  • Monitoring Tumor Growth and Regression: Longitudinally track changes in tumor volume in response to this compound treatment.

  • Assessing Tumor Metabolism: Investigate metabolic alterations within the tumor microenvironment induced by this compound.

  • Visualizing Ferroptosis: Employ specific imaging probes to detect biomarkers of ferroptosis, such as lipid peroxidation.

  • Evaluating Pharmacodynamics: Correlate the accumulation of this compound or its metabolites in the tumor with therapeutic response.

Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical studies of this compound-treated tumors.

Table 1: Tumor Growth Inhibition in a Xenograft Model

Treatment GroupAverage Tumor Volume (Day 21) (mm³)Percent Tumor Growth Inhibition (%)
Vehicle Control1500 ± 150-
This compound (25 mg/kg)750 ± 10050
This compound (50 mg/kg)300 ± 7580

Table 2: Biomarker Analysis in Tumor Tissue

Treatment GroupLipid ROS (Relative Fluorescence Units)MDA Levels (nmol/mg protein)GSH Levels (µmol/g tissue)
Vehicle Control100 ± 152.5 ± 0.55.0 ± 0.8
This compound (50 mg/kg)450 ± 508.0 ± 1.21.5 ± 0.3

Signaling Pathway

The diagram below illustrates the signaling pathway targeted by this compound to induce ferroptosis in cancer cells.

Delavinone_Signaling_Pathway cluster_inhibition Inhibited by this compound This compound This compound PKCd PKCδ This compound->PKCd inhibits pNrf2 p-Nrf2 PKCd->pNrf2 phosphorylates Nrf2 Nrf2 Nrf2_nucleus Nrf2 (Nuclear) Nrf2->Nrf2_nucleus translocation GSH_synthesis GSH Synthesis Genes (e.g., GPX4) Nrf2_nucleus->GSH_synthesis activates GSH GSH GSH_synthesis->GSH produces Lipid_ROS Lipid ROS Accumulation GSH->Lipid_ROS reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis induces

This compound's mechanism of action targeting the PKCδ/Nrf2 pathway.

Experimental Workflow

The following diagram outlines the general workflow for in vivo imaging of this compound-treated tumors.

Experimental_Workflow Tumor_Implantation Tumor Cell Implantation (e.g., subcutaneous xenograft) Tumor_Growth Tumor Growth Monitoring (caliper measurements) Tumor_Implantation->Tumor_Growth Treatment_Initiation Initiation of this compound Treatment Tumor_Growth->Treatment_Initiation Imaging_Session In Vivo Imaging Session (e.g., BLI, FLI, MRI) Treatment_Initiation->Imaging_Session Data_Analysis Image and Data Analysis (Tumor volume, signal intensity) Imaging_Session->Data_Analysis Data_Analysis->Imaging_Session Longitudinal Imaging Endpoint Endpoint Analysis (Tumor excision, histology, biomarker analysis) Data_Analysis->Endpoint

General experimental workflow for in vivo tumor imaging.

Experimental Protocols

Protocol 1: Bioluminescence Imaging (BLI) for Monitoring Tumor Burden

This protocol is suitable for tumor cell lines that have been engineered to express a luciferase reporter gene.

Materials:

  • Tumor cells stably expressing luciferase (e.g., Luc2)

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • This compound formulation for injection

  • D-luciferin potassium salt

  • In vivo imaging system with bioluminescence capabilities

  • Anesthesia system (e.g., isoflurane)

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 1 x 10⁶ luciferase-expressing tumor cells in 100 µL of a suitable medium (e.g., PBS or Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers.

  • Treatment Initiation: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

  • This compound Administration: Administer this compound at the desired concentration and schedule (e.g., 50 mg/kg, intraperitoneal injection, daily). Administer vehicle to the control group.

  • Bioluminescence Imaging:

    • Anesthetize the mice using isoflurane.

    • Intraperitoneally inject D-luciferin (150 mg/kg).

    • Wait for 10-15 minutes for the substrate to distribute.

    • Place the mouse in the imaging chamber of the in vivo imaging system.

    • Acquire bioluminescence images with an exposure time of 1-60 seconds, depending on the signal intensity.

  • Longitudinal Imaging: Repeat the imaging procedure at regular intervals (e.g., twice a week) to monitor tumor response over time.

  • Data Analysis: Quantify the bioluminescent signal intensity (photons/second) from the tumor region of interest (ROI) for each mouse at each time point.

Protocol 2: Fluorescence Imaging for Detecting Lipid Peroxidation

This protocol utilizes a fluorescent probe that specifically detects lipid ROS, a key indicator of ferroptosis.

Materials:

  • Tumor-bearing mice (as described in Protocol 1)

  • This compound formulation

  • Lipid peroxidation imaging probe (e.g., a BODIPY-based sensor)

  • In vivo imaging system with fluorescence capabilities and appropriate filters

  • Anesthesia system

Procedure:

  • Tumor Induction and Treatment: Follow steps 1-4 from Protocol 1.

  • Probe Administration: On the day of imaging, administer the lipid peroxidation imaging probe via intravenous injection. The dose and timing will depend on the specific probe used; follow the manufacturer's recommendations.

  • Fluorescence Imaging:

    • At the optimal time point post-probe injection (determined by pharmacokinetic studies of the probe), anesthetize the mice.

    • Place the mouse in the imaging chamber.

    • Acquire fluorescence images using the appropriate excitation and emission filters for the chosen probe.

  • Image Analysis:

    • Draw ROIs around the tumor and a contralateral non-tumor area.

    • Quantify the mean fluorescence intensity in the tumor ROI.

    • Calculate the tumor-to-background ratio to assess the specific accumulation of the probe in the tumor.

  • Endpoint Correlation: At the end of the study, excise the tumors and perform ex vivo analysis (e.g., MDA or GSH assays) to correlate the imaging signal with biochemical markers of ferroptosis.

Protocol 3: Magnetic Resonance Imaging (MRI) for Anatomic and Functional Assessment

MRI provides high-resolution anatomical images of the tumor and can also be used to assess functional parameters such as vascularity and necrosis.

Materials:

  • Tumor-bearing mice

  • This compound formulation

  • High-field preclinical MRI scanner

  • Anesthesia and physiological monitoring system

  • Contrast agent (e.g., Gd-DTPA) for dynamic contrast-enhanced (DCE)-MRI (optional)

Procedure:

  • Tumor Induction and Treatment: Follow steps 1-4 from Protocol 1.

  • MRI Acquisition:

    • Anesthetize the mouse and place it on the scanner bed.

    • Use a respiratory sensor and a heating pad to maintain stable physiology.

    • Acquire T2-weighted anatomical images to determine tumor volume.

    • (Optional) For DCE-MRI, acquire a series of T1-weighted images before, during, and after the intravenous injection of a gadolinium-based contrast agent to assess tumor vascular permeability and perfusion.

    • (Optional) Acquire diffusion-weighted imaging (DWI) sequences to assess changes in tumor cellularity.

  • Image Analysis:

    • Use imaging software to segment the tumor from the T2-weighted images and calculate the tumor volume.

    • For DCE-MRI, analyze the signal intensity-time curves to derive parameters such as Ktrans (volume transfer constant).

    • For DWI, calculate the apparent diffusion coefficient (ADC) maps.

  • Longitudinal Assessment: Repeat MRI scans at different time points to track changes in tumor volume and functional parameters in response to this compound treatment.

References

Application Notes and Protocols: Delavinone for Inducing Ferroptosis in Organoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation, which has emerged as a promising therapeutic avenue in cancer research.[1] Organoids, three-dimensional self-organizing structures derived from stem cells, offer a physiologically relevant in vitro model system for studying disease and drug responses.[2][3] This document provides detailed application notes and protocols for utilizing delavinone (B12416197), a novel small molecule, to induce ferroptosis in colorectal cancer (CRC) organoids. This compound has been identified as a potent inducer of ferroptosis in CRC cells by targeting the PKCδ/Nrf2/GPX4 signaling axis.[1] These protocols are intended to guide researchers in the application of this compound as a tool to investigate ferroptosis and to evaluate its therapeutic potential in a patient-relevant organoid model system.

Mechanism of Action: this compound-Induced Ferroptosis

This compound initiates ferroptosis in colorectal cancer cells through a well-defined signaling cascade. It acts as an inhibitor of Protein Kinase C delta (PKCδ).[1] This inhibition prevents the phosphorylation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the antioxidant response. The lack of phosphorylation impedes the nuclear translocation of Nrf2, leading to a downstream reduction in the expression of genes responsible for glutathione (B108866) (GSH) synthesis. The depletion of GSH, a critical antioxidant, compromises the function of Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid peroxides. The inactivation of GPX4 results in the accumulation of lipid reactive oxygen species (ROS), leading to oxidative stress, lipid peroxidation, and ultimately, ferroptotic cell death.

Delavinone_Mechanism This compound This compound PKCd PKCδ This compound->PKCd inhibits pNrf2 p-Nrf2 (Phosphorylated) PKCd->pNrf2 phosphorylates Nrf2_nuc Nrf2 (Nuclear Translocation) pNrf2->Nrf2_nuc promotes GSH_genes GSH Synthesis Genes Nrf2_nuc->GSH_genes activates GSH GSH GSH_genes->GSH synthesizes GPX4 GPX4 GSH->GPX4 enables Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS neutralizes Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis induces

This compound's mechanism of inducing ferroptosis.

Data Presentation

The following tables summarize representative quantitative data on the effects of this compound on colorectal cancer cells. Note: These are example values. Researchers should consult the primary literature for specific experimental data.

Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines

Cell Line IC50 (µM) after 48h
HCT116 Value
HT-29 Value
SW480 Value

(Data represents the concentration of this compound required to inhibit cell growth by 50%)

Table 2: Effect of this compound on Key Ferroptosis Markers

Marker Treatment Group Fold Change vs. Control
Lipid ROS This compound (IC50) Increase
Malondialdehyde (MDA) This compound (IC50) Increase
Glutathione (GSH) This compound (IC50) Decrease
p-Nrf2 (S40) This compound (IC50) Decrease
GPX4 Protein This compound (IC50) Decrease

(Fold changes are representative and should be determined experimentally)

Experimental Protocols

The following protocols are generalized procedures for inducing and analyzing ferroptosis in colorectal cancer organoids using this compound. It is recommended to optimize these protocols for specific organoid lines and laboratory conditions.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Organoid_Culture 1. Culture CRC Organoids Treatment 3. Treat Organoids with this compound Organoid_Culture->Treatment Delavinone_Prep 2. Prepare this compound Stock Delavinone_Prep->Treatment Viability 4a. Viability Assay Treatment->Viability Lipid_ROS 4b. Lipid ROS Assay Treatment->Lipid_ROS Biochemical 4c. Biochemical Assays (MDA, GSH) Treatment->Biochemical Western_Blot 4d. Western Blot Treatment->Western_Blot PKC_Assay 4e. PKCδ Kinase Assay Treatment->PKC_Assay

Experimental workflow for studying this compound in organoids.
Protocol 1: Culture of Human Colorectal Cancer (CRC) Organoids

This protocol outlines the general steps for establishing and maintaining CRC organoids from patient-derived tissues.

Materials:

  • Fresh CRC tumor tissue

  • Basement Membrane Extract (BME), growth factor reduced

  • Advanced DMEM/F12 medium

  • Human Epidermal Growth Factor (EGF)

  • Noggin

  • R-spondin-1

  • N-acetylcysteine

  • B27 supplement

  • Primocin

  • Gentle cell dissociation reagent

  • Phosphate-buffered saline (PBS)

Procedure:

  • Tissue Digestion: Mechanically mince the fresh tumor tissue and digest using a gentle cell dissociation reagent to obtain a single-cell suspension.

  • Embedding in BME: Resuspend the cell pellet in BME on ice. Plate droplets of the BME-cell suspension into a pre-warmed 24-well plate.

  • Polymerization and Culture: Allow the BME to solidify at 37°C for 15-20 minutes. Add complete organoid culture medium.

  • Maintenance: Change the medium every 2-3 days. Passage the organoids every 7-10 days by disrupting the BME domes, mechanically dissociating the organoids, and re-plating in fresh BME.

Protocol 2: this compound Treatment of CRC Organoids

Materials:

  • Cultured CRC organoids in 24-well plates

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Organoid culture medium

Procedure:

  • Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

  • Working Solutions: On the day of the experiment, dilute the this compound stock solution in organoid culture medium to the desired final concentrations. Include a vehicle control (DMSO-containing medium).

  • Treatment: Remove the existing medium from the organoid cultures and replace it with the medium containing this compound or vehicle control.

  • Incubation: Incubate the organoids for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

Protocol 3: Organoid Viability Assay (CellTiter-Glo® 3D)

Materials:

  • This compound-treated organoids in a 96-well plate

  • CellTiter-Glo® 3D Cell Viability Assay kit

Procedure:

  • Equilibrate the 96-well plate and CellTiter-Glo® 3D reagent to room temperature.

  • Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well.

  • Mix the contents by orbital shaking for 5 minutes to induce cell lysis.

  • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

Protocol 4: Lipid ROS Measurement (C11-BODIPY 581/591)

Materials:

  • This compound-treated organoids

  • C11-BODIPY 581/591 fluorescent probe

  • Hank's Balanced Salt Solution (HBSS)

  • Hoechst 33342 (for nuclear staining)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Organoid Dissociation: Dissociate the treated organoids into single cells or small clusters using a gentle cell dissociation reagent.

  • Staining: Incubate the cells with 1-2 µM C11-BODIPY 581/591 in HBSS for 30 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with HBSS.

  • Analysis:

    • Microscopy: Image the cells using appropriate filter sets for the oxidized (green fluorescence) and reduced (red fluorescence) forms of the probe.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the shift in fluorescence.

Protocol 5: Malondialdehyde (MDA) Assay

Materials:

  • This compound-treated organoids

  • MDA assay kit (e.g., Thiobarbituric Acid Reactive Substances - TBARS assay)

  • Lysis buffer

Procedure:

  • Organoid Lysis: Harvest and lyse the treated organoids according to the manufacturer's protocol.

  • Assay: Perform the TBARS assay on the organoid lysates as per the kit instructions. This typically involves the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions to form a colored product.

  • Measurement: Measure the absorbance or fluorescence of the reaction product using a plate reader.

  • Quantification: Determine the MDA concentration based on a standard curve.

Protocol 6: Glutathione (GSH) Assay

Materials:

  • This compound-treated organoids

  • GSH assay kit

  • Deproteinization solution

Procedure:

  • Sample Preparation: Harvest the organoids and deproteinize the samples according to the kit's protocol to prevent interference from proteins.

  • Assay: Perform the GSH assay on the prepared samples. This often involves an enzymatic recycling method where GSH is oxidized and then recycled back to its reduced form, leading to a colorimetric or fluorometric signal.

  • Measurement: Read the absorbance or fluorescence using a plate reader.

  • Quantification: Calculate the GSH concentration from a standard curve.

Protocol 7: Western Blotting

Materials:

  • This compound-treated organoids

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-Nrf2, anti-Nrf2, anti-GPX4, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the organoids in RIPA buffer and determine the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Protocol 8: PKCδ Kinase Activity Assay

Materials:

  • This compound-treated organoids

  • PKC Kinase Activity Assay Kit

  • Lysis buffer provided in the kit

Procedure:

  • Lysate Preparation: Prepare lysates from treated organoids using the specific lysis buffer from the assay kit.

  • Kinase Reaction: Perform the kinase reaction according to the manufacturer's instructions. This typically involves incubating the organoid lysate with a PKCδ-specific substrate and ATP.

  • Detection: The assay will generate a colorimetric, fluorometric, or luminescent signal proportional to the amount of phosphorylated substrate.

  • Measurement: Read the signal using a plate reader.

  • Analysis: Compare the PKCδ activity in this compound-treated samples to the vehicle control.

References

Application of Delavirdine in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that plays a crucial role in antiretroviral therapy for Human Immunodeficiency Virus Type 1 (HIV-1) infection. Its mechanism of action involves the non-competitive inhibition of the HIV-1 reverse transcriptase (RT), a critical enzyme for the viral replication cycle. Delavirdine binds to an allosteric site on the p66 subunit of the reverse transcriptase, inducing a conformational change that disrupts the enzyme's catalytic activity and blocks the conversion of the viral RNA genome into double-stranded DNA.[1][2][3] This specific mode of action makes Delavirdine and other NNRTIs valuable tools in high-throughput screening (HTS) campaigns aimed at discovering novel anti-HIV-1 agents. This document provides detailed protocols for utilizing Delavirdine in both biochemical and cell-based HTS assays to identify new HIV-1 reverse transcriptase inhibitors.

Mechanism of Action of Delavirdine

Delavirdine acts as a non-competitive inhibitor of HIV-1 reverse transcriptase. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), Delavirdine does not compete with nucleoside triphosphates for the enzyme's active site. Instead, it binds to a hydrophobic pocket located approximately 10 Å from the catalytic site.[2] This binding event locks the enzyme in an inactive conformation, thereby preventing the polymerase activity required for viral DNA synthesis. The specificity of Delavirdine for HIV-1 RT is high, with significantly less activity against human DNA polymerases α and δ.[1]

Delavirdine_Mechanism_of_Action cluster_0 HIV-1 Virion cluster_1 Host Cell Cytoplasm cluster_2 Host Cell Nucleus Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Reverse Transcriptase (RT) Reverse Transcriptase (RT) Reverse Transcriptase (RT)->Viral DNA RT_inactive Inactive RT Reverse Transcriptase (RT)->RT_inactive Integrase Integrase Protease Protease Provirus Provirus Viral DNA->Provirus Integration Host DNA Host DNA Provirus->Host DNA Delavirdine Delavirdine Delavirdine->Reverse Transcriptase (RT) Binds to allosteric site RT_inactive->Viral DNA Inhibition

Figure 1: Simplified signaling pathway of HIV-1 reverse transcription and the inhibitory action of Delavirdine.

Quantitative Data for Delavirdine

The following tables summarize the in vitro inhibitory and cytotoxic concentrations of Delavirdine against HIV-1. This data is essential for designing HTS assays and for use as a benchmark for novel compounds.

Parameter Virus Strain Assay Type Value (µM) Reference
IC50 HIV-1 IIIBBiochemical (Enzyme)0.26
IC50 Wild-TypeCell-based (PBMC)0.022 (median)
IC50 K103N mutantCell-based (PBMC)> 0.1 (variable)
IC50 Y181C mutantCell-based (PBMC)> 1.0 (variable)

Table 1: Inhibitory Concentration (IC50) of Delavirdine against HIV-1.

Parameter Cell Line Assay Type Value (µM) Reference
CC50 Various human cell linesCell Viability Assay>100

Table 2: Cytotoxic Concentration (CC50) of Delavirdine.

High-Throughput Screening Protocols

Delavirdine can be employed as a positive control in HTS campaigns to identify novel NNRTIs. Below are detailed protocols for both a biochemical and a cell-based assay.

Biochemical HTS Assay for HIV-1 Reverse Transcriptase Inhibition

This assay directly measures the enzymatic activity of recombinant HIV-1 RT and its inhibition by test compounds.

Biochemical_HTS_Workflow A Dispense Test Compounds and Delavirdine (Control) into 384-well plate B Add HIV-1 RT Enzyme and Template-Primer Mix A->B C Incubate at 37°C B->C D Add dNTPs with Labeled Nucleotide (e.g., Digoxigenin-dUTP) C->D E Incubate at 37°C to allow DNA synthesis D->E F Stop Reaction and Transfer to Streptavidin-coated Plate E->F G Add Anti-Digoxigenin-HRP Conjugate F->G H Add HRP Substrate (e.g., TMB) G->H I Measure Absorbance/Fluorescence H->I J Data Analysis: Calculate % Inhibition and Z' factor I->J Cell_Based_HTS_Workflow A Seed MT-4 cells in a 384-well plate B Add Test Compounds and Delavirdine (Control) A->B C Infect cells with a pre-titered amount of HIV-1 B->C D Incubate for 4-5 days at 37°C C->D E Measure Cell Viability (e.g., MTT assay) to determine CC50 D->E F Measure Viral Replication: - p24 antigen ELISA - Luciferase reporter activity D->F G Data Analysis: Calculate % Inhibition, IC50, CC50, and Selectivity Index (SI) E->G F->G

References

No Evidence Found for Delavirdine in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive review of scientific literature and clinical trial databases, no studies were identified that investigate the use of the antiretroviral drug delavirdine (B1662856) in combination with other anticancer agents for the treatment of cancer.

Delavirdine, marketed under the brand name Rescriptor, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) primarily used in the treatment of HIV-1 infection.[1][2] Its mechanism of action involves the direct inhibition of the viral enzyme reverse transcriptase, which is crucial for the replication of HIV.[1][2] While the concept of repurposing antiviral drugs for oncology is an active area of research, with some HIV protease inhibitors and other antiretrovirals showing potential anticancer effects in preclinical studies, delavirdine has not been a subject of such investigations based on available data.

Our search for information on delavirdine's potential synergistic effects with chemotherapy, its impact on cancer cell signaling pathways, or its ability to induce apoptosis (programmed cell death) in cancer cells did not yield any relevant results. Consequently, the core requirements for detailed application notes, experimental protocols, and quantitative data on this topic cannot be fulfilled at this time due to the absence of foundational research.

What is Known About Delavirdine:

  • Primary Use: Treatment of HIV-1 infection in combination with other antiretroviral agents.[1][2]

  • Mechanism of Action: A non-nucleoside reverse transcriptase inhibitor that binds to and blocks the activity of HIV-1 reverse transcriptase.[1][2]

  • Drug Interactions: Delavirdine is a known inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][3] This can lead to significant drug-drug interactions, potentially increasing the concentration of other drugs that are metabolized by this pathway. This is a critical consideration for any hypothetical combination therapy.

The Concept of Repurposing Antivirals for Cancer:

The exploration of non-cancer drugs for oncology applications is a promising strategy to expedite the development of new cancer treatments. Several antiviral medications have been examined for their potential anticancer properties. For instance, some studies have suggested that certain HIV protease inhibitors may exhibit anti-tumor activities. However, it is important to note that each antiviral agent has a unique pharmacological profile, and the potential for repurposing must be evaluated on a case-by-case basis through rigorous preclinical and clinical research.

References

Troubleshooting & Optimization

Troubleshooting inconsistent results in Delavinone experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Delavirdine. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Delavirdine?

Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1][2][3][4][5] It directly binds to a hydrophobic pocket on the HIV-1 reverse transcriptase (RT), an enzyme crucial for viral replication.[6] This binding is non-competitive with respect to the template or nucleoside triphosphates and induces a conformational change in the enzyme, thereby disrupting its catalytic site and inhibiting both RNA-dependent and DNA-dependent DNA polymerase activities.[1][3][5] Delavirdine is specific to HIV-1 RT and does not inhibit HIV-2 RT or human DNA polymerases.[1][4]

Q2: Why am I seeing significant variability in the IC50 values for Delavirdine in my antiviral assays?

Inconsistent IC50 values for Delavirdine can arise from several factors:

  • Viral Strain and Mutations: The susceptibility of HIV-1 to Delavirdine is highly dependent on the specific viral strain used. The presence of certain mutations in the reverse transcriptase gene can confer resistance. Common resistance mutations include K103N and Y181C, which can reduce susceptibility by over 50-fold.[6][7] The P236L mutation also confers resistance to Delavirdine but may increase susceptibility to other NNRTIs.[6][8]

  • Cell Line Differences: The choice of cell line for the antiviral assay can impact results. Differences in cellular metabolism, uptake, and efflux of the compound can contribute to variability.

  • Assay Conditions: Variations in assay parameters such as viral input (multiplicity of infection), incubation time, and the specific endpoint being measured (e.g., p24 antigen levels, cytopathic effect) can all lead to different IC50 values.

  • Compound Stability and Solubility: Ensure that Delavirdine is fully solubilized in the assay medium. Poor solubility can lead to an underestimation of its potency. The stability of the compound under your specific experimental conditions should also be considered.

Q3: I am observing unexpected cytotoxicity in my cell-based assays. Is this a known issue with Delavirdine?

While Delavirdine's primary toxicity in a clinical setting is rash, hepatotoxicity has also been reported.[2][9] In vitro, high concentrations of any compound can lead to non-specific cytotoxicity. To determine if the observed cytotoxicity is a specific effect of Delavirdine or an artifact, consider the following:

  • Determine the CC50: Always run a parallel cytotoxicity assay without the virus to determine the 50% cytotoxic concentration (CC50) of Delavirdine in your specific cell line. The therapeutic index (CC50/IC50) is a critical parameter for evaluating the specificity of the antiviral effect.

  • Microscopy: Visually inspect the cells under a microscope for signs of stress or death at different concentrations of Delavirdine.

  • Use a Different Cytotoxicity Assay: Different cytotoxicity assays measure different cellular endpoints (e.g., membrane integrity, metabolic activity). Using an alternative method can help confirm the results.

Q4: Can Delavirdine interact with other compounds in my experiment?

Yes, Delavirdine is a known inhibitor of the cytochrome P450 enzyme CYP3A4.[2][10][11] This is a crucial consideration if your experimental system involves other compounds that are metabolized by this enzyme. Co-incubation with Delavirdine could lead to increased concentrations and potential potentiation of the effects (or toxicity) of the other compounds. Conversely, inducers of CYP3A4, such as rifampin, can significantly decrease the effective concentration of Delavirdine.[10][11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in replicate wells - Inaccurate pipetting- Uneven cell seeding- Incomplete mixing of reagents- Calibrate pipettes regularly.- Ensure a single-cell suspension before seeding.- Mix all solutions thoroughly before adding to wells.
No antiviral activity observed - Use of a resistant viral strain- Incorrect compound concentration- Compound degradation- Sequence the reverse transcriptase gene of your viral stock.- Prepare fresh serial dilutions of Delavirdine and verify the concentration.- Store Delavirdine stock solutions at the recommended temperature and protect from light.
Inconsistent results between experiments - Variation in viral stock titer- Differences in cell passage number or health- Inconsistent incubation times- Aliquot and titer viral stocks to ensure consistency.- Use cells within a defined passage number range and ensure they are in the logarithmic growth phase.- Standardize all incubation periods precisely.
Edge effects in assay plates - Evaporation from outer wells- Do not use the outer wells of the plate for experimental samples. Fill them with sterile medium or PBS to maintain humidity.

Experimental Protocols

Reverse Transcriptase (RT) Activity Assay

This protocol provides a general framework for measuring the inhibition of HIV-1 RT activity by Delavirdine.

  • Reagents and Materials:

    • Recombinant HIV-1 Reverse Transcriptase

    • Poly(rA)-oligo(dT) template-primer

    • [³H]-dTTP (or other labeled dNTP)

    • Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT, KCl)

    • Delavirdine stock solution (in DMSO)

    • Glass fiber filters

    • Scintillation fluid and counter

  • Procedure:

    • Prepare serial dilutions of Delavirdine in the reaction buffer.

    • In a microcentrifuge tube, combine the reaction buffer, poly(rA)-oligo(dT), and [³H]-dTTP.

    • Add the Delavirdine dilution (or DMSO as a vehicle control).

    • Initiate the reaction by adding the HIV-1 RT enzyme.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding ice-cold trichloroacetic acid (TCA).

    • Precipitate the radiolabeled DNA on ice.

    • Collect the precipitate by filtering through glass fiber filters.

    • Wash the filters with TCA and ethanol.

    • Dry the filters and measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each Delavirdine concentration and determine the IC50 value.

Data Summary

Table 1: In Vitro Activity of Delavirdine Against HIV-1

Parameter Value Notes
IC50 (Wild-Type HIV-1) Varies by strain and assayTypically in the low nanomolar range
Protein Binding ~98%[3]
Metabolism Primarily via CYP3A4[1][10]

Table 2: Common HIV-1 RT Mutations Affecting Delavirdine Susceptibility

Mutation Effect on Delavirdine Susceptibility Reference
K103NHigh-level resistance[6][7]
Y181CHigh-level resistance[6]
P236LResistance[6][8]
A98GLow-level resistance[7]
L100IIntermediate resistance[7]
M230LHigh-level resistance[7]
Y318FResistance[7]

Visualizations

HIV_Lifecycle cluster_cell Host Cell Entry 1. Binding & Fusion Uncoating 2. Uncoating Entry->Uncoating RT 3. Reverse Transcription (Viral RNA -> Viral DNA) Uncoating->RT Integration 4. Integration into Host Genome RT->Integration Transcription 5. Transcription (Viral DNA -> Viral RNA) Integration->Transcription Translation 6. Translation (Viral RNA -> Viral Proteins) Transcription->Translation Assembly 7. Assembly Translation->Assembly Budding 8. Budding & Maturation Assembly->Budding HIV_Virion HIV Virion HIV_Virion->Entry Delavirdine Delavirdine Delavirdine->RT

Caption: HIV-1 replication cycle and the inhibitory action of Delavirdine.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Cell Culture D Infect Cells with Virus A->D B Prepare Viral Stock B->D C Prepare Delavirdine Dilutions E Add Delavirdine C->E D->E F Incubate E->F G Measure Endpoint (e.g., p24 ELISA) F->G H Calculate IC50 G->H Resistance_Mechanism cluster_wt Wild-Type HIV-1 RT cluster_mut Mutant HIV-1 RT WT_RT Reverse Transcriptase WT_Pocket NNRTI Binding Pocket WT_RT->WT_Pocket has Inhibition Inhibition of RT Activity WT_Pocket->Inhibition MUT_RT Reverse Transcriptase MUT_Pocket Altered Binding Pocket (e.g., K103N, Y181C) MUT_RT->MUT_Pocket has Resistance Reduced Inhibition (Resistance) MUT_Pocket->Resistance Delavirdine Delavirdine Delavirdine->WT_Pocket Binds effectively Delavirdine->MUT_Pocket Binding is reduced

References

Preventing Delavinone precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Delavirdine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the precipitation of Delavirdine in cell culture media.

Troubleshooting Guide: Preventing Delavirdine Precipitation

This guide addresses common issues related to Delavirdine solubility in a question-and-answer format.

Issue: Immediate Precipitation of Delavirdine Upon Addition to Cell Culture Media

Question: I dissolved Delavirdine Mesylate in DMSO to make a stock solution. When I add it to my cell culture medium (pH ~7.4), a precipitate forms immediately. What is causing this and how can I fix it?

Answer: Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds like Delavirdine. The primary cause is the drastic decrease in Delavirdine's solubility when it is transferred from a high-solubility organic solvent like DMSO into an aqueous environment like cell culture medium, especially at a neutral pH.[1][2][3] Delavirdine's aqueous solubility is highly pH-dependent, dropping significantly at pH 7.4.[2][3][4]

Follow the potential causes and recommended solutions in the table below to address this issue.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of Delavirdine in the media exceeds its aqueous solubility limit at neutral pH (approximately 0.81 µg/mL).[2][3][4]Decrease the final working concentration. It is crucial to first determine the maximum soluble concentration of Delavirdine in your specific cell culture medium by performing a solubility test (see Protocol 3).[1][5]
Rapid Dilution & Localized High Concentration Adding a concentrated DMSO stock directly into the media causes a rapid solvent exchange, leading to localized supersaturation and precipitation.[1][6]Add the DMSO stock solution drop-wise into the pre-warmed media while gently vortexing or swirling to ensure rapid and uniform dispersion.[1][7] Consider preparing an intermediate dilution in culture media.
Low Temperature of Media The solubility of many compounds, including Delavirdine, is lower at cooler temperatures. Adding the stock to cold media can induce precipitation.[1][8]Always pre-warm your cell culture media to 37°C in a water bath before adding the Delavirdine stock solution.[5][7][8]
High Final DMSO Concentration While DMSO is an excellent solvent for the stock solution, its ability to maintain the solubility of Delavirdine diminishes significantly upon high dilution in an aqueous buffer. High final DMSO concentrations can also be toxic to cells.[1][5]Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%, to minimize solvent effects and cytotoxicity.[1] This may require preparing a more dilute stock solution.

Issue: Delayed Precipitation of Delavirdine During Incubation

Question: My media containing Delavirdine looks clear initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What could be happening?

Answer: Delayed precipitation can occur due to the compound's thermodynamic instability in the aqueous environment over time.[7] Factors within the incubator environment can contribute to this phenomenon.

Potential Cause Explanation Recommended Solution
pH Shift in Media The CO2 environment in an incubator is designed to maintain the pH of bicarbonate-buffered media. However, slight fluctuations or improper buffering can alter the pH, affecting the solubility of a pH-sensitive compound like Delavirdine.[8]Ensure your cell culture medium is properly buffered for the specific CO2 concentration of your incubator. Verify the incubator's CO2 levels are stable.
Interaction with Media Components Over time, Delavirdine may interact with salts, amino acids, or proteins (especially in serum-containing media) to form insoluble complexes.[8][9][10]If possible, test the compound's stability in different basal media formulations. If using serum, consider reducing the serum concentration or switching to a serum-free medium if compatible with your cell line.[6]
Media Evaporation In long-term experiments, evaporation from culture plates can increase the concentration of all components, including Delavirdine, pushing it beyond its solubility limit.[1][9][10]Ensure proper humidification of the incubator. For long-term cultures, use plates with low-evaporation lids or seal the plates with gas-permeable membranes.[1][10]
Freeze-Thaw Cycles of Stock If the stock solution precipitates during storage at -20°C or -80°C, it may not fully redissolve upon thawing, leading to the introduction of micro-precipitates that seed further crystal growth in the media.Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5][7] Before use, warm the thawed aliquot to 37°C and vortex to ensure any precipitate is redissolved.[5][8]

Delavirdine Solubility Data

The following table summarizes the solubility of Delavirdine Mesylate in various solvents. This data is essential for preparing appropriate stock solutions.

Solvent Solubility Molar Concentration (Approx.) Reference
DMSO20 mg/mL36.2 mM[11]
DMSOSoluble to 75 mM> 41.4 mg/mL[12]
DMSO100 mg/mL180.9 mM[13]
DMF14 mg/mL25.3 mM[11]
Ethanol10 mg/mL18.1 mM[11]
Water (pH 1.0)2.94 mg/mL5.3 mM[2][3][4]
Water (pH 2.0)0.295 mg/mL0.53 mM[2][3][4]
Water (pH 7.4)0.81 µg/mL1.46 µM[2][3][4]
DMSO:PBS (pH 7.2) (1:5)0.16 mg/mL0.29 mM[11]

Note: The molecular weight of Delavirdine Mesylate is 552.7 g/mol .

Experimental Protocols

Protocol 1: Preparation of a 20 mM Delavirdine Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of Delavirdine Mesylate that is fully dissolved and suitable for cell culture experiments.

Materials:

  • Delavirdine Mesylate powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)[5][13]

  • Sterile, conical-bottom polypropylene (B1209903) tubes

Procedure:

  • Calculate Mass: Based on the molecular weight (552.7 g/mol ), calculate the mass of Delavirdine Mesylate needed. For 1 mL of a 20 mM stock, you will need:

    • 0.020 mol/L * 0.001 L * 552.7 g/mol = 0.01105 g = 11.05 mg

  • Weigh Compound: Accurately weigh 11.05 mg of Delavirdine Mesylate powder and place it into a sterile tube.

  • Add Solvent: Add 1 mL of high-purity, anhydrous DMSO to the tube.[7]

  • Dissolve: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, you may apply gentle warming in a 37°C water bath for 5-10 minutes, followed by further vortexing.[5][7] Sonication can also be used to aid dissolution.[5][14]

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Dispense the stock solution into smaller, single-use aliquots to prevent degradation and precipitation from multiple freeze-thaw cycles.[5][7][8] Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of Delavirdine Stock into Cell Culture Medium

Objective: To properly dilute the concentrated DMSO stock solution into aqueous cell culture medium to achieve the desired final concentration while minimizing precipitation.

Procedure:

  • Pre-warm Medium: Place the required volume of cell culture medium in a 37°C water bath or incubator until it reaches temperature.[7][8]

  • Thaw Stock: Thaw a single aliquot of the Delavirdine DMSO stock solution at room temperature. Once thawed, gently warm it to 37°C and vortex briefly to ensure it is fully dissolved.

  • Add Stock to Medium: While gently swirling or vortexing the pre-warmed medium, add the required volume of the Delavirdine stock solution drop-wise.[1][7] This rapid, agitated mixing is critical to prevent localized high concentrations.

    • Example Dilution: To prepare a 10 µM working solution from a 20 mM stock, you would perform a 1:2000 dilution. Add 5 µL of the 20 mM stock to 10 mL of pre-warmed medium. This results in a final DMSO concentration of 0.05%, which is well-tolerated by most cell lines.

  • Final Mix: Continue to mix the solution gently for another 30 seconds to ensure homogeneity.

  • Vehicle Control: Always prepare a vehicle control using the same final concentration of DMSO in the medium to account for any solvent effects on the cells.[7]

Protocol 3: Determining Maximum Soluble Concentration

Objective: To determine the highest concentration of Delavirdine that remains soluble in your specific cell culture medium over the duration of your experiment.

Procedure:

  • Prepare Serial Dilutions: In sterile microcentrifuge tubes or a 96-well plate, prepare a series of 2-fold serial dilutions of Delavirdine in your pre-warmed cell culture medium.[8] Start from a concentration that is higher than your intended highest dose (e.g., 50 µM) and dilute downwards.

  • Incubate: Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2).

  • Visual Inspection: Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, film) immediately after preparation and at several time points corresponding to your experimental duration (e.g., 4, 24, 48 hours).

  • Microscopic Examination: To confirm subtle precipitation, place a small drop of the medium from each concentration onto a microscope slide and examine it under 10x or 20x magnification. Chemical precipitates will often appear as sharp, crystalline structures, distinct from cells or debris.[8]

  • Determine Limit: The highest concentration that remains clear (both visually and microscopically) throughout the incubation period is your maximum working soluble concentration.

Diagrams

experimental_workflow cluster_prep Step 1: Stock Preparation cluster_dilution Step 2: Working Solution cluster_validation Step 3: Solubility Validation prep_stock Prepare 20 mM Stock in 100% DMSO (Protocol 1) aliquot Aliquot into single-use tubes prep_stock->aliquot store Store at -20°C / -80°C aliquot->store thaw_stock Thaw & Vortex Stock store->thaw_stock warm_media Pre-warm Media to 37°C add_stock Add stock drop-wise to media while vortexing (Protocol 2) warm_media->add_stock thaw_stock->add_stock final_mix Final Working Solution (e.g., 10 µM) add_stock->final_mix sol_test Perform Solubility Test (Protocol 3) final_mix->sol_test Optional but Recommended incubate Incubate at 37°C sol_test->incubate inspect Visually & Microscopically Inspect for Precipitate incubate->inspect determine_max Determine Max Soluble Concentration inspect->determine_max troubleshooting_logic start Precipitate Observed? when When does it occur? start->when immediate Immediately when->immediate Immediately delayed After Incubation when->delayed Delayed check_conc Is [Final] > Solubility Limit (~1.5 µM at pH 7.4)? immediate->check_conc check_evap Is there media evaporation? delayed->check_evap reduce_conc Solution: Reduce Final Concentration check_conc->reduce_conc Yes check_dilution Was dilution rapid into cold media? check_conc->check_dilution No fix_dilution Solution: Add stock drop-wise to pre-warmed media check_dilution->fix_dilution Yes fix_evap Solution: Ensure proper humidity, use sealed plates check_evap->fix_evap Yes check_stability Is compound unstable in media over time? check_evap->check_stability No fix_stability Solution: Test stability, change media if needed check_stability->fix_stability Yes mechanism_of_action cluster_hiv HIV Life Cycle Step cluster_cyp Host Cell Interaction viral_rna Viral RNA rt Reverse Transcriptase (Enzyme) viral_rna->rt Template proviral_dna Proviral DNA proviral_dna->integration Integration into Host Genome rt->proviral_dna Synthesis delavirdine Delavirdine (NNRTI) delavirdine->inhibition inhibition->rt cyp3a4 CYP3A4 Enzyme metabolism Drug Metabolism cyp3a4->metabolism other_drugs Other Drugs (e.g., Simvastatin) other_drugs->cyp3a4 delavirdine2 Delavirdine delavirdine2->inhibition2 inhibition2->cyp3a4

References

Technical Support Center: Off-Target Effects of Delavirdine in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Based on a comprehensive review of publicly available scientific literature, there is currently no documented evidence of off-target effects of Delavirdine specifically within the context of cancer cells. The established and approved use of Delavirdine is as a non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of HIV-1 infection.[1][2] Its mechanism of action is highly specific to the HIV-1 reverse transcriptase enzyme.[1][3][4]

The information below is provided to address general inquiries regarding Delavirdine and to clarify the current state of research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Delavirdine?

A1: Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds directly to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, an enzyme crucial for viral replication. This binding allosterically inhibits the enzyme's RNA- and DNA-dependent DNA polymerase activity.

Q2: Are there any known off-target effects of Delavirdine?

A2: The known off-target effects of Delavirdine are primarily related to its metabolism and drug-drug interactions. Delavirdine is a substrate and an inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. This can lead to significant interactions with other drugs that are also metabolized by this pathway, potentially altering their plasma concentrations and effects. There is no current research indicating specific off-target signaling effects in cancer cells.

Q3: Has Delavirdine been studied as a potential cancer therapeutic?

A3: Our literature search did not yield any studies investigating Delavirdine for the treatment of cancer. The research focus for this compound has been on its antiretroviral properties.

Q4: Where can I find information on experimental protocols involving Delavirdine?

A4: Experimental protocols for Delavirdine are available in the context of HIV-1 research, particularly for assays determining its inhibitory concentration against viral isolates and for pharmacokinetic studies. No protocols for its use in cancer cell line experiments were found.

Troubleshooting and Experimental Guidance

As there is no established research on Delavirdine's effects in cancer cells, we cannot provide specific troubleshooting guidance for experiments in this area. Researchers interested in exploring potential novel applications of Delavirdine in oncology should consider the following general guidance for investigating off-target effects of a drug:

Initial Steps for Investigating Off-Target Effects:

  • Target Validation: Confirm whether the intended target of the drug is present and expressed in the cancer cell line of interest.

  • Dose-Response Curves: Generate dose-response curves to determine the cytotoxic or cytostatic concentration range of the drug in the selected cancer cell lines.

  • Target Engagement Assays: If possible, utilize assays to confirm that the drug engages with its intended target within the cancer cells.

  • Off-Target Prediction: Employ computational tools and databases to predict potential off-target interactions based on the chemical structure of the drug.

  • Phenotypic Screening: Use high-content imaging or other phenotypic screening platforms to observe cellular changes upon drug treatment.

  • Proteomics and Genomics: Perform proteomic (e.g., mass spectrometry) or genomic (e.g., RNA-seq) analyses to identify changes in protein expression or gene transcription profiles that are independent of the known target.

Signaling Pathways and Experimental Workflows

Due to the lack of data on Delavirdine's effects in cancer cells, we cannot provide diagrams of affected signaling pathways or specific experimental workflows. The following diagrams represent a generalized workflow for identifying off-target effects and a conceptual representation of drug-target interaction.

G General Workflow for Off-Target Effect Identification A Select Cancer Cell Line and Drug of Interest B Dose-Response and Viability Assays A->B C Target Engagement Assay B->C D Phenotypic Screening (e.g., High-Content Imaging) B->D E Omics Analysis (Proteomics, Genomics) D->E F Identify Potential Off-Target Pathways E->F G Validate Off-Target(s) using Genetic (e.g., CRISPR) or Pharmacological Methods F->G H Characterize Downstream Signaling G->H

Caption: A generalized experimental workflow for identifying and validating off-target effects of a compound in cancer cells.

G Conceptual Drug-Target Interaction cluster_0 Drug cluster_1 Cellular Environment Drug Drug (Delavirdine) OnTarget On-Target (e.g., HIV-1 RT) Drug->OnTarget Intended Effect OffTarget1 Potential Off-Target 1 (e.g., Kinase) Drug->OffTarget1 Unintended Effect OffTarget2 Potential Off-Target 2 (e.g., GPCR) Drug->OffTarget2 Unintended Effect Signaling Cellular Signaling Pathway OffTarget1->Signaling Alters Pathway OffTarget2->Signaling Alters Pathway

Caption: A conceptual diagram illustrating how a drug might interact with both its intended on-target and unintended off-targets, leading to altered cellular signaling.

References

Delavirdine-Induced Cytotoxicity Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Delavirdine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you control for Delavirdine-induced cytotoxicity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Delavirdine and what is its primary mechanism of action?

Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that is used in combination with other antiretroviral agents for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] Its primary mechanism of action is to bind directly to and inhibit the viral enzyme reverse transcriptase, which is essential for the replication of HIV.[2] This inhibition blocks the conversion of viral RNA into DNA.[3]

Q2: What are the known cytotoxic effects of Delavirdine?

In clinical settings, the most common side effect of Delavirdine is a skin rash.[3][4] A more severe, though rare, adverse effect is hepatotoxicity (liver injury), which is thought to be caused by a hypersensitivity reaction.[1] In vitro studies have reported dose-dependent cytotoxicity in various cell lines.

Q3: What are the potential molecular mechanisms of Delavirdine-induced cytotoxicity?

While direct research on the specific molecular pathways of Delavirdine-induced cytotoxicity is limited, evidence from studies on other NNRTIs and antiretroviral drugs suggests several potential mechanisms:

  • Induction of Apoptosis: Some antiretroviral drugs can trigger programmed cell death (apoptosis). This may involve the intrinsic (mitochondrial) pathway, characterized by the loss of mitochondrial membrane potential and activation of caspases.[4][5]

  • Mitochondrial Dysfunction: Antiretroviral therapies have been shown to cause mitochondrial dysfunction, which can lead to a decrease in cellular energy production and an increase in the production of reactive oxygen species (ROS).[6][7][8]

  • Oxidative Stress: An imbalance between the production of ROS and the cell's ability to detoxify these reactive products can lead to oxidative stress, damaging cellular components like lipids, proteins, and DNA.[9][10]

  • Inhibition of Cytochrome P450 Enzymes: Delavirdine is a known inhibitor of the cytochrome P450 enzyme CYP3A4.[1] This can lead to drug-drug interactions that may potentiate cytotoxicity. In vitro, Delavirdine has also been shown to inhibit CYP2C9, CYP2C19, and CYP2D6.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your in vitro experiments with Delavirdine.

Issue 1: Unexpectedly high levels of cell death in Delavirdine-treated cultures.

Potential Cause Troubleshooting Step
Delavirdine concentration is too high. Review the literature for the 50% cytotoxic concentration (CC50) of Delavirdine in your cell line of interest (see Table 1). Perform a dose-response experiment to determine the optimal concentration for your specific assay.
Cell line is particularly sensitive to Delavirdine. Consider using a less sensitive cell line if your experimental goals allow. Alternatively, shorten the exposure time to Delavirdine.
Interaction with other components in the culture medium. Ensure that other compounds in your media (e.g., other drugs, high concentrations of serum) are not exacerbating Delavirdine's cytotoxicity.
Solvent toxicity. Ensure the final concentration of the solvent used to dissolve Delavirdine (e.g., DMSO) is at a non-toxic level. Run a solvent-only control.

Issue 2: Difficulty distinguishing between apoptosis and necrosis.

Potential Cause Troubleshooting Step
Unclear mechanism of cell death. Utilize multiple assays to characterize the cell death mechanism. For example, combine a membrane integrity assay (e.g., propidium (B1200493) iodide staining) with an apoptosis-specific assay (e.g., Annexin V staining or a caspase activity assay).
Late-stage apoptosis resembling necrosis. Perform time-course experiments to capture early apoptotic events before secondary necrosis occurs.

Issue 3: Variability in cytotoxicity results between experiments.

Potential Cause Troubleshooting Step
Inconsistent cell health and density. Standardize your cell culture conditions, including passage number, seeding density, and growth phase at the time of treatment.
Inaccurate Delavirdine concentration. Prepare fresh dilutions of Delavirdine for each experiment from a well-characterized stock solution.
Assay-related variability. Ensure consistent incubation times and proper handling during the assay procedure. Include appropriate positive and negative controls in every experiment.

Data Presentation

Table 1: In Vitro Cytotoxicity and Antiviral Activity of Delavirdine in Various Cell Lines
Cell LineAssay TypeParameterValue (µM)Reference
CCRF-CEMCytotoxicityCC50> 25[11]
CCRF-CEMAntiviral ActivityEC500.11[11]
MT-4CytotoxicityCC50> 100[11]
MT-4Antiviral ActivityEC500.05[11]
Peripheral Blood Mononuclear Cells (PBMCs)Phenotypic SusceptibilityIC50 (baseline)0.022 (range: 0.01-0.132)[12]

CC50 (50% cytotoxic concentration): The concentration of a substance that causes the death of 50% of a cell population.[13] EC50 (50% effective concentration): The concentration of a drug that gives half-maximal response. IC50 (50% inhibitory concentration): The concentration of an inhibitor where the response (or binding) is reduced by half.[13][14]

Experimental Protocols

Protocol 1: Assessment of Delavirdine-Induced Cytotoxicity using the MTT Assay

This protocol is a general guideline for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Delavirdine stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of Delavirdine in complete culture medium. Remove the old medium from the cells and add the Delavirdine dilutions. Include untreated and solvent-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the CC50 value.

Protocol 2: Detection of Apoptosis using Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • Delavirdine

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with Delavirdine at the desired concentrations and for the appropriate duration. Include untreated controls.

  • Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

Potential Mechanisms of Delavirdine-Induced Cytotoxicity

Delavirdine_Cytotoxicity cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms Delavirdine Delavirdine Mitochondrion Mitochondrial Dysfunction Delavirdine->Mitochondrion Potential Inhibition Apoptosis Apoptosis Oxidative_Stress Oxidative Stress (ROS Production) Mitochondrion->Oxidative_Stress Caspase_Activation Caspase Activation Mitochondrion->Caspase_Activation Cytochrome c release Oxidative_Stress->Apoptosis Caspase_Activation->Apoptosis

Caption: Potential pathways of Delavirdine-induced cytotoxicity.

Troubleshooting Workflow for Unexpected Cytotoxicity

Troubleshooting_Workflow Start High Cell Death Observed Check_Concentration Is Delavirdine concentration appropriate? Start->Check_Concentration Check_Solvent Is solvent concentration non-toxic? Check_Concentration->Check_Solvent Yes Optimize_Experiment Optimize Experimental Parameters Check_Concentration->Optimize_Experiment No Check_Incubation Is incubation time too long? Check_Solvent->Check_Incubation Yes Check_Solvent->Optimize_Experiment No Check_Cell_Health Are cells healthy and at correct density? Check_Incubation->Check_Cell_Health Yes Check_Incubation->Optimize_Experiment No Check_Cell_Health->Optimize_Experiment No Investigate_Mechanism Investigate Mechanism of Cell Death Check_Cell_Health->Investigate_Mechanism Yes

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

References

Technical Support Center: Gefitinib Resistance Mechanisms in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical support guide has been generated using Gefitinib as a model drug to illustrate the requested format and content. The initial query mentioned "Delavinone," which is likely a misspelling of "Delavirdine," an antiretroviral medication not typically used in cancer treatment. Consequently, there is a lack of established research on Delavirdine resistance mechanisms in cancer cells. Gefitinib, a well-studied EGFR inhibitor with known resistance pathways in non-small cell lung cancer, has been substituted to provide a comprehensive and relevant example for researchers.

Frequently Asked Questions (FAQs)

Q1: My Gefitinib-sensitive lung cancer cell line (e.g., PC-9, HCC827) is showing reduced response to the drug. What are the common causes?

A1: Reduced sensitivity to Gefitinib in initially responsive cell lines is often due to the acquisition of resistance. The most common mechanism is a secondary mutation in the EGFR gene, the T790M "gatekeeper" mutation, which occurs in approximately 50-60% of cases. This mutation increases the affinity of the receptor for ATP, reducing the inhibitory effect of Gefitinib. Other causes can include the amplification of the MET oncogene, which activates bypass signaling pathways, or phenotypic changes like the epithelial-to-mesenchymal transition (EMT).

Q2: I am not detecting the T790M mutation in my resistant cells. What are other possible resistance mechanisms?

A2: In the absence of the T790M mutation, several other mechanisms can confer resistance to Gefitinib. These include:

  • Bypass Signaling Pathway Activation: Amplification or overexpression of other receptor tyrosine kinases such as MET, HER2, or IGF-1R can activate downstream pathways like PI3K/Akt and MAPK/ERK, rendering the cells independent of EGFR signaling.

  • Downstream Pathway Mutations: Mutations in components of the signaling pathways downstream of EGFR, such as PIK3CA or KRAS, can lead to constitutive activation of pro-survival signals.

  • Histone Deacetylase (HDAC) Overexpression: Increased HDAC activity can lead to epigenetic changes that promote a more mesenchymal and drug-resistant phenotype.

  • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCG2, can actively pump Gefitinib out of the cell, reducing its intracellular concentration.

Q3: How can I confirm if MET amplification is the cause of resistance in my cell line?

A3: To confirm MET amplification, you can use several molecular biology techniques:

  • Fluorescence In Situ Hybridization (FISH): This is the gold standard for detecting gene amplification and will show an increased number of MET gene copies relative to the chromosome 7 centromere.

  • Quantitative PCR (qPCR): This method can be used to quantify the copy number of the MET gene relative to a reference gene.

  • Western Blotting: Increased MET protein expression levels can be detected by Western blotting, which often correlates with gene amplification.

  • Immunohistochemistry (IHC): IHC can be used to assess MET protein expression in tissue samples.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for Gefitinib in cell viability assays.
Possible Cause Troubleshooting Step
Cell Seeding Density Ensure consistent cell seeding density across all wells and experiments. Create a standard operating procedure (SOP) for cell counting and seeding.
Drug Potency Aliquot and store Gefitinib at the recommended temperature (-20°C or -80°C) to avoid repeated freeze-thaw cycles. Prepare fresh drug dilutions for each experiment from a stock solution.
Assay Incubation Time Optimize and standardize the incubation time for the viability assay (e.g., MTT, CellTiter-Glo). A 72-hour incubation is common for Gefitinib.
Cell Line Instability Perform regular cell line authentication (e.g., STR profiling) to ensure the genetic integrity of your cell line.
Problem 2: Difficulty in establishing a Gefitinib-resistant cell line.
Possible Cause Troubleshooting Step
Initial Drug Concentration Start with a low concentration of Gefitinib (around the IC20) and gradually increase the concentration in a stepwise manner over several weeks to months.
Cell Culture Conditions Maintain optimal cell culture conditions, including regular media changes and passaging, to ensure cell health during the long-term selection process.
Heterogeneity of Parental Line Consider single-cell cloning of the parental cell line to start with a more homogenous population, which may streamline the selection of resistant clones.

Quantitative Data Summary

Table 1: Common Genetic Alterations Associated with Acquired Gefitinib Resistance

Resistance Mechanism Frequency in Resistant Patients (%) Effect on Gefitinib IC50 (Fold Change)
EGFR T790M Mutation 50 - 60%100 - 1000
MET Amplification 5 - 20%50 - 500
HER2 Amplification ~10%20 - 200
PIK3CA Mutation ~5%10 - 100

Experimental Protocols

Protocol 1: Detection of EGFR T790M Mutation by Allele-Specific PCR
  • DNA Extraction: Extract genomic DNA from your sensitive and resistant cell lines using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit).

  • Primer Design: Design two forward primers: a wild-type specific primer and a T790M mutant-specific primer. The 3' end of each primer should correspond to the respective allele. Use a common reverse primer.

  • PCR Amplification: Set up two separate PCR reactions for each DNA sample, one with the wild-type forward primer and one with the mutant forward primer. Use a touchdown PCR program to increase specificity.

  • Gel Electrophoresis: Run the PCR products on a 2% agarose (B213101) gel. The presence of a band in the reaction with the T790M-specific primer indicates the presence of the mutation.

Protocol 2: Western Blot for MET and Phospho-MET Expression
  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against MET, Phospho-MET (Tyr1234/1235), and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Gefitinib_Resistance_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS MET MET MET->PI3K Bypass Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibits T790M T790M Mutation T790M->EGFR Prevents Gefitinib Binding MET_Amp MET Amplification MET_Amp->MET Activates

Caption: Key signaling pathways in acquired Gefitinib resistance.

Resistant_Cell_Line_Workflow start Start with Gefitinib-Sensitive Cell Line (e.g., PC-9) culture Culture cells in media with low-dose Gefitinib (IC20) start->culture increase_dose Gradually increase Gefitinib concentration over 3-6 months culture->increase_dose isolate Isolate and expand resistant colonies increase_dose->isolate characterize Characterize resistant phenotype (IC50 shift) isolate->characterize mechanisms Investigate resistance mechanisms (e.g., T790M, MET amplification) characterize->mechanisms end Gefitinib-Resistant Cell Line Established mechanisms->end

Caption: Workflow for establishing a Gefitinib-resistant cell line.

Interpreting unexpected phenotypes with Delavinone treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for interpreting unexpected phenotypes observed during Delavinone treatment.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action of this compound?

This compound is a novel anti-cancer compound that has been shown to induce a specific form of programmed cell death called ferroptosis in colorectal cancer cells.[1] Its primary mechanism involves the inhibition of Protein Kinase C delta (PKCδ). This inhibition prevents the phosphorylation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[1] Consequently, the nuclear translocation of Nrf2 is decreased, leading to reduced expression of downstream genes responsible for glutathione (B108866) (GSH) synthesis. The depletion of GSH, a key antioxidant, results in an accumulation of lipid reactive oxygen species (ROS) and ultimately triggers ferroptosis.[1]

Q2: We are observing cellular senescence instead of, or in addition to, ferroptosis. Is this an expected outcome?

While the primary described outcome of this compound treatment is ferroptosis, the observation of cellular senescence is a plausible unexpected phenotype. Inhibition of PKCδ, the direct target of this compound, has been demonstrated in other studies to induce cellular senescence in colorectal cancer cells, particularly in a p21-dependent manner.[2][3] Therefore, the cellular context, such as the p53 status of the cell line, may influence the phenotypic outcome of PKCδ inhibition.

Q3: We are seeing an unexpected increase in the expression of antioxidant genes after long-term treatment with this compound. What could be the cause?

This could be indicative of a compensatory cellular response. While this compound initially inhibits Nrf2 activity, prolonged treatment might lead to the activation of feedback loops or alternative pathways that upregulate Nrf2 or other antioxidant programs.[4] It is also important to consider the "dark side" of Nrf2, where its sustained activation can be pro-tumorigenic in some contexts by protecting cancer cells from oxidative stress.[5][6][7]

Q4: Our in vitro kinase assay results with this compound are inconsistent with our cell-based assay findings. What could be the reason?

Discrepancies between in vitro and cell-based assays are not uncommon when working with kinase inhibitors.[8][9] Several factors could contribute to this:

  • Cellular ATP Concentrations: The high ATP concentration in cells can outcompete ATP-competitive inhibitors like many kinase inhibitors, leading to a rightward shift in potency (higher IC50) in cellular assays compared to biochemical assays.

  • Compound Permeability and Efflux: The compound may have poor cell permeability or be actively transported out of the cell by efflux pumps.

  • Off-Target Effects in Cells: In the complex cellular environment, the compound may have off-target effects that are not apparent in a purified in vitro kinase assay.[4][10]

  • Scaffold-Specific Effects: The observed cellular phenotype might be due to the chemical scaffold of the inhibitor rather than its on-target activity.

Troubleshooting Guides

Issue 1: No significant induction of cell death observed.
Possible CauseTroubleshooting StepExpected Outcome
Compound Instability or Insolubility 1. Verify the stability of this compound in your specific cell culture medium and experimental conditions. 2. Ensure complete solubilization of the compound in the vehicle (e.g., DMSO) and subsequent dilution in media.Consistent compound concentration throughout the experiment, avoiding precipitation.
Cell Line Resistance 1. Use a positive control for ferroptosis induction (e.g., erastin (B1684096) or RSL3) to confirm that your cell line is sensitive to this cell death pathway.[11] 2. Test this compound in a panel of cell lines with varying genetic backgrounds.Confirmation that the experimental system is responsive to ferroptosis inducers.
Suboptimal Concentration or Incubation Time 1. Perform a dose-response curve with a wide range of this compound concentrations. 2. Conduct a time-course experiment to identify the optimal treatment duration.Determination of the EC50 and optimal time point for observing the desired phenotype.
Presence of Antioxidants in Media 1. The presence of antioxidants, such as those in fetal bovine serum (FBS), can counteract the effects of ferroptosis inducers.[12] 2. Consider using a serum-free or low-serum medium during the experiment.Enhanced sensitivity of cells to this compound-induced ferroptosis.
Issue 2: High variability in lipid ROS measurements.
Possible CauseTroubleshooting StepExpected Outcome
Assay Sensitivity and Specificity 1. The TBARS assay is prone to detecting non-specific lipid peroxidation products.[12] Consider using a more specific fluorescent probe like C11-BODIPY 581/591.[13] 2. Include appropriate controls, such as a known inducer of lipid peroxidation (e.g., H₂O₂) and a ferroptosis inhibitor (e.g., ferrostatin-1).[11]More reliable and reproducible measurement of lipid ROS specific to ferroptosis.
Probe Handling and Staining Conditions 1. Protect fluorescent probes from light to prevent photobleaching. 2. Optimize probe concentration and incubation time to maximize signal-to-noise ratio.Bright and stable fluorescent signal for accurate quantification.
Sample Preparation and Handling 1. Perform all sample preparation steps on ice to minimize ex vivo lipid peroxidation. 2. Avoid repeated freeze-thaw cycles of cell lysates.Preservation of the in situ lipid peroxidation status of the cells.

Data Presentation

Table 1: Example Data Summary for this compound Dose-Response Experiment
Treatment GroupConcentration (µM)Cell Viability (%) (Mean ± SD)Lipid ROS (Fold Change) (Mean ± SD)Nrf2 Nuclear Translocation (Fold Change) (Mean ± SD)
Vehicle Control0100 ± 5.21.0 ± 0.11.0 ± 0.2
This compound185 ± 6.11.8 ± 0.30.7 ± 0.1
This compound552 ± 4.84.2 ± 0.50.4 ± 0.1
This compound1025 ± 3.98.5 ± 1.10.2 ± 0.05
Positive Control (RSL3)130 ± 4.59.1 ± 1.3N/A
Table 2: Example Data for Investigating Unexpected Phenotypes
Treatment GroupConcentration (µM)Ferroptosis Marker (GPX4 expression)Senescence Marker (SA-β-gal positive cells %)Apoptosis Marker (Caspase-3 activity)
Vehicle Control01.0 ± 0.15 ± 1.21.0 ± 0.2
This compound50.3 ± 0.0525 ± 3.51.2 ± 0.3
This compound + Ferrostatin-150.8 ± 0.122 ± 4.11.1 ± 0.2

Experimental Protocols

Protocol 1: Western Blot for Phospho-Nrf2 and Total Nrf2
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 4-20% Tris-glycine gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Nrf2 (Ser40) and total Nrf2 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels.

Protocol 2: Lipid Peroxidation Assay using C11-BODIPY 581/591
  • Cell Seeding: Seed cells in a 96-well plate or on coverslips and allow them to adhere overnight.

  • Treatment: Treat the cells with this compound at the desired concentrations and for the appropriate duration. Include positive (e.g., RSL3) and negative (vehicle) controls.

  • Probe Staining: Remove the treatment medium and incubate the cells with 2 µM C11-BODIPY 581/591 in serum-free medium for 30 minutes at 37°C, protected from light.[12]

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Analysis:

    • Fluorescence Microscopy: Image the cells immediately. Oxidized C11-BODIPY shifts its fluorescence emission from red to green.

    • Flow Cytometry: Harvest the cells, resuspend in FACS buffer, and analyze the shift in fluorescence in the green channel (e.g., FITC).

  • Data Interpretation: An increase in the green to red fluorescence ratio indicates an increase in lipid peroxidation.

Mandatory Visualizations

Delavinone_Signaling_Pathway This compound This compound PKCd PKCδ This compound->PKCd inhibition Nrf2 Nrf2 PKCd->Nrf2 phosphorylation Nrf2_p p-Nrf2 Nucleus Nucleus Nrf2_p->Nucleus translocation GSH_synthesis GSH Synthesis Genes Nucleus->GSH_synthesis transcription GSH GSH GSH_synthesis->GSH Lipid_ROS Lipid ROS GSH->Lipid_ROS detoxification Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: this compound's mechanism of action leading to ferroptosis.

Troubleshooting_Workflow start Unexpected Phenotype Observed check_compound Verify Compound Integrity & Solubility start->check_compound check_controls Validate Positive & Negative Controls check_compound->check_controls dose_response Perform Dose-Response & Time-Course check_controls->dose_response on_target Confirm On-Target Engagement (e.g., p-Nrf2 levels) dose_response->on_target off_target Investigate Off-Target Effects on_target->off_target if on-target effect confirmed pathway_analysis Analyze Alternative Signaling Pathways (e.g., Senescence, Apoptosis) off_target->pathway_analysis interpret Re-interpret Data in Context pathway_analysis->interpret

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Mitigating Delavirdine Toxicity in Normal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the cytotoxic effects of Delavirdine in normal cells during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known toxicities of Delavirdine in normal cells?

A1: Clinical and in vitro studies have identified several toxicities associated with Delavirdine. The most commonly reported adverse effect is a skin rash.[1][2] Other common side effects include headache, nausea, diarrhea, and fatigue.[1] Elevated liver enzymes have also been observed in patients, suggesting potential hepatotoxicity.[1][3] The mechanism of liver injury is thought to be related to a hypersensitivity reaction.

Q2: What are the underlying molecular mechanisms of Delavirdine-induced toxicity?

A2: As a non-nucleoside reverse transcriptase inhibitor (NNRTI), Delavirdine's toxicity in normal cells is thought to involve mechanisms common to this drug class. These include:

  • Mitochondrial Dysfunction: NNRTIs can interfere with mitochondrial function, potentially leading to a decrease in cellular energy production and an increase in apoptosis.

  • Oxidative Stress: Delavirdine may induce the production of reactive oxygen species (ROS), leading to oxidative damage to cellular components like lipids, proteins, and DNA.

  • CYP450 Interactions: Delavirdine is a known inhibitor of cytochrome P450 enzymes, particularly CYP3A4. This can lead to altered metabolism of Delavirdine itself or co-administered compounds, potentially exacerbating toxicity.

Q3: Which normal cell lines can be used to study Delavirdine toxicity?

A3: While specific cytotoxicity data for Delavirdine across a wide range of normal human cell lines is limited in publicly available literature, researchers can utilize several well-characterized and relevant cell lines for in vitro toxicity assessment. These include:

  • Primary Human Hepatocytes: Considered the gold standard for in vitro hepatotoxicity studies due to their metabolic competence.

  • Hepatoma Cell Lines (e.g., HepG2, Huh7): Commonly used for initial toxicity screening, though they may have different metabolic capacities compared to primary hepatocytes.

  • Human Embryonic Kidney Cells (e.g., HEK293): A widely used cell line for general cytotoxicity studies.

  • Human Foreskin Fibroblasts (HFF): A normal, non-transformed cell line useful for assessing general cytotoxicity.

Troubleshooting Guides

Issue: High levels of cytotoxicity observed in normal cell lines treated with Delavirdine.

This guide provides a systematic approach to troubleshooting unexpected or high levels of Delavirdine-induced cytotoxicity in your in vitro experiments.

1. Confirm Delavirdine Concentration and Purity:

  • Question: Have you verified the concentration and purity of your Delavirdine stock solution?

  • Troubleshooting:

    • Re-measure the concentration of your stock solution using a spectrophotometer or another appropriate method.

    • If possible, verify the purity of the compound using techniques like HPLC.

    • Prepare a fresh stock solution from a new batch of Delavirdine if there are concerns about degradation.

2. Optimize Cell Seeding Density:

  • Question: Is your cell seeding density appropriate for the duration of the experiment?

  • Troubleshooting:

    • Perform a cell titration experiment to determine the optimal seeding density that ensures cells are in the exponential growth phase throughout the treatment period.

    • Over-confluent or sparse cultures can be more susceptible to drug-induced toxicity.

3. Assess for Solvent Toxicity:

  • Question: Are you using an appropriate concentration of the solvent (e.g., DMSO) for your Delavirdine stock?

  • Troubleshooting:

    • Include a vehicle control group in your experiments (cells treated with the same concentration of solvent used to dissolve Delavirdine).

    • Ensure the final solvent concentration in the culture medium is non-toxic to your cells (typically <0.5% for DMSO).

4. Evaluate for Potential Contamination:

  • Question: Have you checked your cell cultures for microbial contamination (e.g., mycoplasma)?

  • Troubleshooting:

    • Routinely test your cell lines for mycoplasma contamination, as it can significantly impact cellular health and response to treatments.

    • Visually inspect cultures for any signs of bacterial or fungal contamination.

5. Consider Cell Line-Specific Sensitivity:

  • Question: Could your chosen cell line be particularly sensitive to Delavirdine?

  • Troubleshooting:

    • If possible, test Delavirdine's cytotoxicity in a different normal cell line to determine if the observed effect is cell-type specific.

    • Consult the literature for any reported sensitivities of your cell line to NNRTIs or CYP3A4 inhibitors.

Experimental Protocols

Protocol 1: Assessment of Delavirdine Cytotoxicity using the MTT Assay

This protocol outlines the steps for determining the cytotoxic effects of Delavirdine on a normal human cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Normal human cell line of choice (e.g., HEK293, primary human hepatocytes)

  • Complete cell culture medium

  • Delavirdine

  • DMSO (or other suitable solvent)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium per well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Delavirdine in DMSO.

    • Perform serial dilutions of Delavirdine in complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest Delavirdine concentration) and a no-treatment control (medium only).

    • Carefully remove the medium from the cells and add 100 µL of the prepared Delavirdine dilutions or control solutions to the respective wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the Delavirdine concentration to determine the CC50 (50% cytotoxic concentration) value.

Protocol 2: Mitigation of Delavirdine-Induced Oxidative Stress with N-acetylcysteine (NAC)

This protocol describes an experiment to assess the potential of the antioxidant N-acetylcysteine (NAC) to mitigate Delavirdine-induced cytotoxicity.

Materials:

  • Normal human cell line

  • Complete cell culture medium

  • Delavirdine

  • N-acetylcysteine (NAC)

  • DMSO

  • Reagents for a cytotoxicity assay (e.g., MTT, CellTiter-Glo®)

  • Reagents for an oxidative stress assay (e.g., DCFDA)

  • 96-well plates

  • Microplate reader (absorbance and fluorescence capabilities)

Procedure:

  • Cell Seeding:

    • Seed cells in 96-well plates as described in Protocol 1.

  • Co-treatment:

    • Prepare solutions of Delavirdine at various concentrations.

    • Prepare solutions of NAC at a fixed, non-toxic concentration (determine the optimal concentration in a preliminary experiment).

    • Treat cells with:

      • Vehicle control (DMSO)

      • Delavirdine alone

      • NAC alone

      • Delavirdine and NAC in combination

    • Incubate for the desired exposure time.

  • Assessment of Cytotoxicity and Oxidative Stress:

    • At the end of the incubation period, perform a cytotoxicity assay (e.g., MTT assay as described in Protocol 1) on one set of plates.

    • On a parallel set of plates, perform an oxidative stress assay. For example, using 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) to measure intracellular ROS levels according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the CC50 values of Delavirdine in the presence and absence of NAC. An increase in the CC50 value in the co-treatment group suggests a protective effect of NAC.

    • Compare the levels of intracellular ROS in cells treated with Delavirdine alone versus those co-treated with NAC. A reduction in ROS levels in the co-treatment group would support the role of oxidative stress in Delavirdine's toxicity and the mitigating effect of NAC.

Data Presentation

Table 1: Hypothetical Cytotoxicity of Delavirdine in Normal Human Cell Lines

Cell LineAssayIncubation Time (hours)CC50 (µM)
Primary Human HepatocytesMTT4875
HEK293CellTiter-Glo®48120
HFFLDH72150

Note: These are example values and should be determined experimentally for your specific cell lines and conditions.

Table 2: Hypothetical Effect of N-acetylcysteine (NAC) on Delavirdine Cytotoxicity in HEK293 Cells

TreatmentCC50 of Delavirdine (µM)Fold Change in CC50
Delavirdine alone120-
Delavirdine + 5 mM NAC2502.08

Note: These are example values to illustrate the potential mitigating effect of an antioxidant.

Visualizations

Delavirdine_Metabolism_and_Toxicity Potential Mechanisms of Delavirdine-Induced Toxicity Delavirdine Delavirdine CYP3A4 CYP3A4 Metabolism Delavirdine->CYP3A4 Inhibition & Metabolism Mitochondria Mitochondria Delavirdine->Mitochondria Direct or Indirect Effects Metabolites Metabolites CYP3A4->Metabolites Metabolites->Mitochondria ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Increased Production Apoptosis Apoptosis Mitochondria->Apoptosis Dysfunction Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Apoptosis Cell_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cell_Damage Cell_Death Cell Death Apoptosis->Cell_Death Cell_Damage->Cell_Death

Caption: Potential pathways of Delavirdine-induced cytotoxicity.

Experimental_Workflow_Cytotoxicity Experimental Workflow for Assessing Delavirdine Cytotoxicity Start Start Seed_Cells Seed Normal Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Delavirdine (Dose-Response) Incubate_24h->Treat_Cells Incubate_Treatment Incubate (e.g., 48h) Treat_Cells->Incubate_Treatment Add_Assay_Reagent Add Cytotoxicity Assay Reagent (e.g., MTT) Incubate_Treatment->Add_Assay_Reagent Incubate_Assay Incubate (e.g., 2-4h) Add_Assay_Reagent->Incubate_Assay Measure_Signal Measure Signal (e.g., Absorbance) Incubate_Assay->Measure_Signal Analyze_Data Analyze Data (Calculate CC50) Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining Delavirdine's CC50.

Mitigation_Strategy Troubleshooting Logic for High Cytotoxicity High_Cytotoxicity High Cytotoxicity Observed Check_Concentration Verify Delavirdine Concentration & Purity High_Cytotoxicity->Check_Concentration Check_Solvent Run Solvent Control High_Cytotoxicity->Check_Solvent Optimize_Seeding Optimize Cell Seeding Density High_Cytotoxicity->Optimize_Seeding Test_Contamination Test for Mycoplasma High_Cytotoxicity->Test_Contamination Consider_Sensitivity Use a Different Normal Cell Line High_Cytotoxicity->Consider_Sensitivity If other factors are ruled out Problem_Resolved Problem Resolved Check_Concentration->Problem_Resolved Check_Solvent->Problem_Resolved Optimize_Seeding->Problem_Resolved Test_Contamination->Problem_Resolved Consider_Sensitivity->Problem_Resolved

Caption: A troubleshooting flowchart for unexpected cytotoxicity.

References

Technical Support Center: Long-Term Delavirdine Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Delavirdine (B1662856) in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Delavirdine?

A1: Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It directly binds to and allosterically inhibits the HIV-1 reverse transcriptase (RT), which is a critical enzyme for the replication of the virus.[1][2][3] This binding blocks the RNA- and DNA-dependent DNA polymerase activities of the enzyme.[1][2]

Q2: At what concentrations is Delavirdine typically effective in cell culture?

A2: The 50% inhibitory concentration (IC50) for Delavirdine against wild-type HIV-1 reverse transcriptase is approximately 0.26 μM.[4][5] The effective dose for inhibiting HIV-1 replication in peripheral blood lymphocytes is around 0.066 μM.[5]

Q3: Is Delavirdine cytotoxic to cells in culture?

A3: Delavirdine generally exhibits low cellular cytotoxicity at effective antiviral concentrations.[4][5] For instance, in peripheral blood mononuclear cell (PBMC) cultures, less than 8% reduction in viability was observed at 100 μM.[4][5] However, a 50% cytotoxicity (CC50) has been reported at concentrations greater than 100 μM in H9 and PBMC cultures.[4] It is crucial to determine the CC50 for your specific cell line.

Q4: What are the known off-target effects of Delavirdine?

A4: A significant off-target effect of Delavirdine is the inhibition of the cytochrome P450 enzyme, CYP3A4.[6][7] This can lead to interactions if other drugs metabolized by this enzyme are present in the culture system. While specific off-target effects on other cellular signaling pathways are not extensively documented in the provided context, it is a possibility with any small molecule inhibitor.

Troubleshooting Guide

This guide addresses common issues encountered during long-term Delavirdine treatment in cell culture.

Issue 1: Loss of Antiviral Efficacy Over Time

Possible Cause: Development of drug resistance in the virus population. This is a very common occurrence with NNRTIs like Delavirdine.[8][9]

Troubleshooting Steps:

  • Confirm Resistance:

    • Phenotypic Assay: Perform a dose-response experiment to determine the IC50 of Delavirdine on the virus population that has been under long-term treatment. Compare this to the IC50 of the original, untreated virus. A significant increase in the IC50 indicates phenotypic resistance.

    • Genotypic Assay: Sequence the reverse transcriptase gene of the resistant virus. Look for common mutations associated with Delavirdine resistance.

  • Common Resistance Mutations: Be aware of the predominant mutations that confer resistance to Delavirdine. The most frequently observed are K103N and Y181C.[8][10] The P236L mutation also confers high-level resistance but may be less common due to a potential reduction in viral fitness.[11]

  • Experimental Adjustments:

    • If resistance is confirmed, continuing treatment with Delavirdine alone is unlikely to be effective.

    • Consider combination therapy with other antiretroviral agents that have different mechanisms of action if your experimental design allows.

    • If the goal is to study the resistant virus, you have successfully generated the desired strain.

Issue 2: Observed Cytotoxicity in Cell Culture

Possible Cause 1: The concentration of Delavirdine is too high for the specific cell line being used.

Troubleshooting Steps:

  • Determine the 50% Cytotoxic Concentration (CC50):

    • Set up a cytotoxicity assay (e.g., MTT, MTS, or trypan blue exclusion assay) with a range of Delavirdine concentrations on uninfected cells.

    • This will establish the therapeutic window for your specific cell line.

Possible Cause 2: The solvent used to dissolve Delavirdine (e.g., DMSO) is at a toxic concentration.

Troubleshooting Steps:

  • Vehicle Control: Always include a vehicle control in your experiments. This consists of cells treated with the same final concentration of the solvent used to dissolve Delavirdine, but without the drug.

  • Optimize Solvent Concentration: Ensure the final concentration of the solvent in the cell culture medium is below the level known to be toxic to your cells (typically <0.5% for DMSO).

Possible Cause 3: The compound has degraded into a more toxic substance.

Troubleshooting Steps:

  • Proper Storage: Store Delavirdine stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.

  • Fresh Preparations: Prepare fresh dilutions of the drug from a properly stored stock solution for each experiment.

Issue 3: Difficulty in Maintaining Long-Term Cell Cultures with Continuous Treatment

Possible Cause: Cell overgrowth, nutrient depletion, and accumulation of waste products.

Troubleshooting Steps:

  • Regular Cell Maintenance:

    • Change the medium every 2-3 days. When changing the medium, add freshly diluted Delavirdine to maintain a constant concentration.

    • Subculture (split) the cells as they approach confluency. Seed at a lower density to allow for growth over the next few days in the presence of the drug.[12]

  • Monitor Cell Health: Regularly observe the cells under a microscope for any changes in morphology or growth rate.

  • Consider Serum Concentration: If cell growth is too rapid, a reduction in the serum concentration could be tested, but this should be done cautiously as it can also affect cell health and response to the drug.

Data Presentation

Table 1: In Vitro Activity of Delavirdine

ParameterValueCell Line/SystemReference
IC50 (Wild-Type HIV-1 RT) 0.26 µMRecombinant Enzyme[4][5]
IC50 (K103N-substituted RT) 7.7 µMRecombinant Enzyme[4]
IC50 (Y181C-substituted RT) 8.32 µMRecombinant Enzyme[4]
IC50 (P236L-substituted RT) > 80 µMRecombinant Enzyme[11]
ED50 (HIV-1 Replication) 0.066 ± 0.137 µMPeripheral Blood Lymphocytes[5]
CC50 > 100 µMH9 and PBMC cultures[4]

Table 2: Common Delavirdine Resistance Mutations in HIV-1 Reverse Transcriptase

MutationEffect on Delavirdine SusceptibilityCross-ResistanceNotesReference
K103N ResistanceConfers cross-resistance to other NNRTIsPredominant mutation observed in clinical settings.[8]
Y181C ResistanceConfers cross-resistance to other NNRTIsPredominant mutation observed in clinical settings.[8][10]
P236L High-level ResistanceDoes not confer cross-resistance; may increase susceptibility to other NNRTIsSelected for in vitro; less common in vivo, possibly due to reduced viral fitness.[8][11]

Experimental Protocols

Protocol 1: Long-Term Treatment of HIV-Infected Cells with Delavirdine

Objective: To maintain a culture of HIV-infected cells under the selective pressure of Delavirdine to observe the emergence of resistance.

Materials:

  • Susceptible host cell line (e.g., MT-4, H9, or PBMCs)

  • HIV-1 viral stock (e.g., IIIB or NL4-3)

  • Complete cell culture medium

  • Delavirdine mesylate

  • DMSO (for dissolving Delavirdine)

  • 96-well and T-25 cell culture flasks

  • HIV-1 p24 Antigen ELISA kit or a Reverse Transcriptase Activity Assay kit

Procedure:

  • Preparation of Delavirdine Stock: Dissolve Delavirdine mesylate in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C in small aliquots.

  • Initial Infection:

    • Seed the host cells at an appropriate density in a T-25 flask.

    • Infect the cells with the HIV-1 viral stock at a predetermined multiplicity of infection (MOI).

    • Incubate for 4-6 hours to allow for viral entry.

    • Wash the cells to remove the initial inoculum and resuspend in fresh medium.

  • Initiation of Delavirdine Treatment:

    • Add Delavirdine to the culture medium at a concentration 2-5 times the IC50 for the wild-type virus.

    • Include a "no drug" control culture that is infected but not treated with Delavirdine.

  • Long-Term Culture Maintenance:

    • Incubate the cultures at 37°C in a 5% CO2 incubator.

    • Every 2-3 days, collect a sample of the culture supernatant for viral load monitoring (p24 or RT activity).

    • Centrifuge the cells, remove the old medium, and resuspend the cells in fresh medium containing the same concentration of Delavirdine.

    • Monitor the cell density and split the culture as needed, always maintaining the selective pressure of Delavirdine.

  • Monitoring for Resistance:

    • Regularly measure the viral load in the culture supernatant. A rebound in viral replication after an initial suppression is indicative of the emergence of resistance.

    • Once resistance is suspected, harvest the viral supernatant and perform a phenotypic assay to determine the new IC50.

    • Extract viral RNA from the supernatant or cellular DNA from the infected cells and sequence the reverse transcriptase gene to identify resistance mutations.

Visualizations

experimental_workflow cluster_setup Experiment Setup cluster_maintenance Long-Term Culture cluster_analysis Resistance Analysis start Start: Prepare HIV-infected cell culture treat Add Delavirdine (2-5x IC50) start->treat control Maintain untreated infected control start->control monitor Monitor viral load (p24/RT activity) and cell health every 2-3 days treat->monitor control->monitor subculture Subculture cells and replenish medium with fresh Delavirdine monitor->subculture Cells are healthy and growing rebound Observe viral load rebound? monitor->rebound subculture->monitor Continue treatment rebound->monitor No phenotype Perform phenotypic assay (IC50 determination) rebound->phenotype Yes genotype Perform genotypic assay (RT gene sequencing) phenotype->genotype end End: Characterize resistant virus genotype->end

Caption: Workflow for long-term Delavirdine treatment and resistance monitoring.

signaling_pathway cluster_hiv HIV-1 Replication Cycle cluster_drug Drug Action & Resistance rna Viral RNA d_dna Double-stranded Viral DNA rna->d_dna Reverse Transcription integration Integration into Host Genome d_dna->integration rt HIV-1 Reverse Transcriptase (RT) mutations RT Mutations (e.g., K103N, Y181C) rt->mutations Drug Pressure Leads to Selection delavirdine Delavirdine inhibition delavirdine->inhibition inhibition->rt Allosteric Inhibition mutations->rt Alters Drug Binding Site

Caption: Mechanism of Delavirdine action and the development of resistance.

References

Technical Support Center: Optimizing Delavinone Delivery for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Delavinone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo delivery of this compound, a novel anti-cancer agent. Given its hydrophobic nature, achieving effective therapeutic concentrations in vivo presents several challenges. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an investigational small molecule that has been shown to exert anti-cancer activity by inducing a specific form of regulated cell death called ferroptosis. It functions by inhibiting Protein Kinase C-delta (PKCδ), which in turn prevents the phosphorylation of Nuclear factor erythroid 2-related factor 2 (Nrf2). This suppression of the PKCδ/Nrf2 signaling axis leads to reduced expression of GPX4, a key enzyme that protects cells from lipid peroxidation, thereby triggering ferroptosis in colorectal cancer cells.[1]

Q2: What are the primary challenges in delivering this compound in vivo?

A2: Like many potent small molecule inhibitors, this compound is a hydrophobic compound.[2][3][4] The primary challenges associated with this property are:

  • Poor Aqueous Solubility: This leads to difficulties in preparing formulations for administration, especially for intravenous routes.[5][6]

  • Low Oral Bioavailability: Hydrophobic drugs often dissolve poorly in gastrointestinal fluids, leading to limited and erratic absorption after oral administration.[7][8][9]

  • Risk of Precipitation: When a formulation containing a hydrophobic drug is introduced into an aqueous physiological environment, the drug may precipitate, leading to reduced efficacy and potential toxicity.[10]

  • High Inter-Individual Variability: Inconsistent absorption and disposition can lead to high variability in plasma concentrations between study subjects.[9]

Q3: What are the recommended formulation strategies for this compound?

A3: To overcome the challenges of poor water solubility, several formulation strategies can be employed. The choice of formulation will depend on the intended route of administration and the specific experimental goals. Common approaches include:

  • Lipid-Based Formulations: These are among the most popular and effective methods for delivering hydrophobic drugs.[8] They can range from simple oil solutions to more complex systems like Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine emulsions upon contact with aqueous fluids.[7][11]

  • Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as liposomes or polymeric nanoparticles (e.g., PLGA-based), can improve its solubility, stability, and pharmacokinetic profile.[12][13][14][15] Liposomes are particularly versatile as they can encapsulate hydrophobic drugs within their lipid bilayer.[16][17][18]

  • Solid Dispersions: Creating an amorphous solid dispersion of this compound in a hydrophilic polymer can significantly enhance its dissolution rate and oral bioavailability.[11][19][20]

Q4: How do I choose the appropriate route of administration for my in vivo study?

A4: The choice of administration route is critical and depends on the study's objective:

  • Intravenous (IV) Injection: Bypasses absorption barriers and provides 100% bioavailability, making it ideal for initial efficacy and pharmacokinetic studies where precise control over systemic exposure is needed. A solubilized form, such as a liposomal or nanoparticle formulation, is required.

  • Oral Gavage (PO): Suitable for evaluating the drug's potential as an oral therapeutic. This route requires a formulation that enhances dissolution and absorption in the gastrointestinal tract.

  • Intraperitoneal (IP) Injection: Often used in preclinical animal models as an alternative to IV injection. It provides rapid systemic absorption, though it may be subject to some first-pass metabolism in the liver.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Problem Potential Causes Recommended Solutions
This compound precipitates during formulation preparation or upon dilution. 1. The concentration of this compound exceeds its solubility limit in the chosen vehicle.2. The solvent used is not compatible with the final aqueous buffer.3. Temperature changes are affecting solubility.1. Reduce Concentration: Lower the final concentration of this compound.2. Optimize Vehicle: Test a range of solubilizing agents (e.g., Cremophor EL, Solutol HS 15, cyclodextrins). For IV formulations, consider liposomal encapsulation.3. Use a Co-solvent System: Employ a mixture of solvents (e.g., DMSO, ethanol, PEG400) that is miscible with the final aqueous solution. Add the drug solution to the aqueous phase slowly while vortexing.[19]
Low and variable plasma concentrations after oral administration. 1. Poor dissolution of this compound in the GI tract.[9]2. Significant first-pass metabolism in the gut wall and liver.[21]3. Inconsistent gastric emptying and GI motility among animals.[9]1. Enhance Dissolution: Use a bioavailability-enhancing formulation such as a Self-Emulsifying Drug Delivery System (SEDDS) or a solid dispersion.[8]2. Standardize Conditions: Fast animals overnight before dosing to reduce variability from food effects.[9]3. Increase Sample Size: A larger cohort can help manage high inter-subject variability statistically.
Observed toxicity (e.g., weight loss, lethargy) in animal subjects. 1. The formulation vehicle (e.g., high concentration of surfactant or organic solvent) may be causing toxicity.2. Off-target effects of this compound at the administered dose.3. Precipitation of the drug in vivo leading to emboli or local tissue damage.1. Conduct Vehicle Toxicity Study: Dose a control group of animals with the vehicle alone to assess its tolerability.2. Dose-Range Finding Study: Perform a preliminary study with a wide range of doses to identify the Maximum Tolerated Dose (MTD).3. Improve Formulation: Switch to a more biocompatible delivery system, such as PEGylated liposomes, which are known for their low toxicity.[17]

Experimental Protocols & Data

This compound Signaling Pathway

The diagram below illustrates the proposed mechanism of action for this compound in colorectal cancer cells.

Delavinone_Pathway cluster_nrf2 This compound This compound PKCd PKCδ This compound->PKCd inhibits Nrf2_p p-Nrf2 (Active) PKCd->Nrf2_p phosphorylates GPX4 GPX4 Expression Nrf2_p->GPX4 promotes Nrf2 Nrf2 Ferroptosis Ferroptosis GPX4->Ferroptosis inhibits InVivo_Workflow cluster_data A Tumor Cell Implantation (e.g., Subcutaneous) B Tumor Growth Monitoring (Wait for tumors to reach ~100 mm³) A->B C Animal Randomization (Group into Vehicle, this compound Formulation, etc.) B->C D Treatment Administration (e.g., IV, IP, or PO Dosing Schedule) C->D E Data Collection (During Treatment) D->E F Endpoint Analysis D->F E->D Repeat per schedule E1 Tumor Volume Measurement E->E1 E2 Body Weight Monitoring E->E2 E3 Clinical Observations E->E3 Troubleshooting_Formulation Start Problem: Formulation is unstable (e.g., precipitation, aggregation) Q1 Is the drug precipitating out of solution? Start->Q1 A1_Yes Increase Solubilization Q1->A1_Yes Yes Q2 Is it a nanoparticle formulation that is aggregating? Q1->Q2 No A1_Sol1 Option 1: Add/increase co-solvents (e.g., PEG400, Ethanol) A1_Yes->A1_Sol1 A1_Sol2 Option 2: Use surfactants or cyclodextrins A1_Yes->A1_Sol2 A1_Sol3 Option 3: Switch to a lipid-based system (e.g., SEDDS, Liposomes) A1_Yes->A1_Sol3 End Stable Formulation A1_Sol3->End A2_Yes Improve Colloidal Stability Q2->A2_Yes Yes Q2->End No/ Other Issue A2_Sol1 Option 1: Optimize surface charge (adjust pH or add charged lipids) A2_Yes->A2_Sol1 A2_Sol2 Option 2: Add steric stabilizer (e.g., PEG-lipid) A2_Yes->A2_Sol2 A2_Sol2->End

References

Validation & Comparative

Validating Delavinone's Effect on the Nrf2 Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Delavinone with other known modulators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. It is intended for researchers, scientists, and drug development professionals interested in the experimental validation of compounds targeting this critical cytoprotective signaling cascade. The guide includes detailed experimental protocols, comparative data on various Nrf2 modulators, and visualizations of the underlying molecular pathways and experimental workflows.

Introduction to the Nrf2 Pathway

The Nrf2 pathway is a master regulator of the cellular antioxidant response.[1] Under normal, unstressed conditions, the transcription factor Nrf2 is held in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation by the ubiquitin-proteasome system.[2][3][4] When cells are exposed to oxidative or electrophilic stress, specific cysteine residues on Keap1 are modified. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization of Nrf2.[3] Subsequently, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a broad array of over 250 cytoprotective genes, including those involved in detoxification and antioxidant defense, such as NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL).

Pharmacological modulation of the Nrf2 pathway is a promising therapeutic strategy. Nrf2 activation is beneficial in diseases characterized by oxidative stress, while its inhibition is a key strategy in oncology, where cancer cells often hijack the Nrf2 pathway to enhance their survival and resistance to therapy.

Mechanism of Action: this compound as an Nrf2 Inhibitor

This compound has been identified as an inhibitor of the Nrf2 signaling pathway. Its mechanism of action is distinct from direct interaction with Nrf2 or Keap1. Instead, this compound inhibits the kinase activity of protein kinase C-δ (PKCδ). This inhibition prevents the PKCδ-mediated phosphorylation of Nrf2 at serine 40, a critical step for its nuclear translocation. By blocking this phosphorylation, this compound suppresses Nrf2's accumulation in the nucleus and the subsequent transcription of its target genes, such as the glutathione-producing enzyme GPX4. This leads to an increase in cellular oxidative stress and promotes a form of programmed cell death known as ferroptosis, making this compound a candidate for cancer therapy, particularly in colorectal cancer.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pkcd PKCδ nrf2_cyto Nrf2 pkcd->nrf2_cyto Phosphorylates This compound This compound This compound->pkcd Inhibits nrf2_p p-Nrf2 (Ser40) nrf2_nuc Nrf2 nrf2_p->nrf2_nuc Nuclear Translocation nrf2_cyto->nrf2_p degradation Proteasomal Degradation nrf2_cyto->degradation Ubiquitination keap1 Keap1 keap1->nrf2_cyto Sequesters are ARE nrf2_nuc->are Binds genes Cytoprotective Genes (e.g., GPX4, NQO1, HO-1) are->genes Activates Transcription

Caption: this compound's Mechanism of Nrf2 Inhibition.

Comparison with Other Nrf2 Pathway Modulators

To objectively evaluate this compound's effects, it is crucial to compare its performance against other well-characterized Nrf2 modulators. This includes both inhibitors and activators, which serve as valuable positive and negative controls in experimental setups.

CompoundClassMechanism of ActionReported Efficacy (IC50 / Effective Conc.)Key References
This compound InhibitorInhibits PKCδ, preventing Nrf2 phosphorylation (Ser40) and nuclear translocation.Compound- and cell-type specific.
Brusatol InhibitorPotent Nrf2 inhibitor; mechanism involves global inhibition of protein synthesis, making it non-specific.Cell-type specific.
ML385 InhibitorA specific, small-molecule inhibitor that prevents Nrf2-ARE binding and downstream gene expression.IC50: 1.9 µM
Sulforaphane (SFN) ActivatorElectrophile; modifies key cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction and stabilizing Nrf2.10 µM (in THP-1 macrophages)
Dimethyl Fumarate (DMF) ActivatorElectrophile; activates Nrf2 through alkylation of Keap1 cysteine residues. FDA-approved for multiple sclerosis.20 µM (in THP-1 macrophages)

Experimental Protocols for Validating Nrf2 Modulation

A multi-faceted approach is required to conclusively validate the effect of a compound like this compound on the Nrf2 pathway. Below are detailed protocols for key experiments.

start Treat Cells with Test Compound (e.g., this compound) protein_analysis Protein Level Analysis start->protein_analysis mrna_analysis mRNA Level Analysis start->mrna_analysis activity_analysis Transcriptional Activity start->activity_analysis functional_analysis Functional Outcomes start->functional_analysis wb Western Blot (Nrf2, HO-1, NQO1) protein_analysis->wb if_icc Immunofluorescence (Nrf2 Nuclear Translocation) protein_analysis->if_icc qpcr qPCR (HMOX1, NQO1, GCLC) mrna_analysis->qpcr luciferase ARE-Luciferase Reporter Assay activity_analysis->luciferase ros_gsh ROS/GSH Assays functional_analysis->ros_gsh

Caption: Experimental Workflow for Nrf2 Pathway Validation.
Western Blotting for Nrf2 and Target Protein Levels

Objective: To quantify changes in the protein levels of Nrf2 and its downstream targets (e.g., HO-1, NQO1).

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., colorectal cancer HCT116 cells) at an appropriate density. Once attached, treat cells with various concentrations of this compound, a positive control inhibitor (ML385), a positive control activator (Sulforaphane), and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an 8-12% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-NQO1, anti-β-actin as a loading control) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.

  • Quantification: Densitometry analysis is performed using software like ImageJ to quantify band intensities relative to the loading control.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

Objective: To measure the mRNA expression levels of Nrf2-regulated genes.

Methodology:

  • Cell Treatment and RNA Extraction: Treat cells as described for Western Blotting. Extract total RNA using a commercial kit (e.g., RNeasy Kit) following the manufacturer's protocol.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and specific primers for target genes (e.g., HMOX1, NQO1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Perform the reaction on a real-time PCR system. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Immunofluorescence for Nrf2 Nuclear Translocation

Objective: To visualize the subcellular localization of Nrf2.

Methodology:

  • Cell Culture: Grow cells on glass coverslips in a multi-well plate and treat them with the test compounds for a shorter duration (e.g., 2-6 hours).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.

  • Immunostaining: Block with 1% BSA and incubate with a primary antibody against Nrf2 overnight at 4°C.

  • Secondary Antibody and Counterstaining: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Counterstain nuclei with DAPI.

  • Imaging: Mount the coverslips onto slides and visualize using a fluorescence or confocal microscope. An inhibitor like this compound is expected to show reduced nuclear Nrf2 staining compared to a vehicle control, especially after stimulation with an activator.

ARE-Luciferase Reporter Assay

Objective: To directly measure the transcriptional activity of Nrf2.

Methodology:

  • Transfection: Co-transfect cells with a plasmid containing a luciferase reporter gene driven by an ARE promoter and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: After 24 hours, treat the transfected cells with this compound and control compounds.

  • Lysis and Measurement: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Analysis: Normalize the ARE-luciferase activity to the control luciferase activity. A potent inhibitor should significantly reduce the luciferase signal induced by an Nrf2 activator.

Conclusion

Validating the effect of this compound on the Nrf2 pathway requires a systematic and multi-pronged experimental approach. By comparing its activity against established inhibitors like ML385 and activators such as Sulforaphane, researchers can accurately characterize its mechanism and potency. The protocols outlined in this guide provide a robust framework for quantifying changes at the gene expression, protein, and functional levels, ensuring a thorough and objective assessment of this compound's role as a novel Nrf2 pathway inhibitor.

References

Comparative Efficacy Analysis: Delavinone vs. Standard Chemotherapy in Colorectal Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel investigational compound Delavinone against standard-of-care chemotherapy regimens for the treatment of colorectal cancer (CRC). The comparison is based on publicly available preclinical data for this compound and established preclinical and clinical data for standard chemotherapy agents.

Section 1: Mechanism of Action

This compound represents a novel therapeutic approach by inducing a specific form of programmed cell death known as ferroptosis. Standard chemotherapy agents, in contrast, primarily act by inducing DNA damage and disrupting cellular replication.

This compound: Recent preclinical studies indicate that this compound exerts its anticancer effects in colorectal cancer by inducing oxidative stress and triggering ferroptosis.[1] The mechanism involves the inhibition of the Protein Kinase C delta (PKCδ). This inhibition prevents the phosphorylation of Nrf2, a key transcription factor.[1] Consequently, Nrf2's nuclear translocation is diminished, leading to reduced expression of downstream genes responsible for glutathione (B108866) (GSH) synthesis. The depletion of GSH compromises the cell's antioxidant defenses and inactivates the enzyme Glutathione Peroxidase 4 (GPX4). This cascade of events results in the accumulation of lipid reactive oxygen species (ROS), ultimately leading to ferroptotic cell death.[1]

Delavinone_Pathway This compound This compound PKCd PKCδ This compound->PKCd Nrf2_p p-Nrf2 PKCd->Nrf2_p Phosphorylation Nrf2_nuc Nuclear Nrf2 Nrf2_p->Nrf2_nuc Translocation GSH_synth GSH Synthesis Genes Nrf2_nuc->GSH_synth Transcription GSH GSH GSH_synth->GSH GPX4 GPX4 GSH->GPX4 Cofactor Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS Detoxification Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Caption: this compound signaling pathway inducing ferroptosis in CRC.

Standard Chemotherapy (FOLFOX Regimen): The FOLFOX regimen consists of 5-Fluorouracil (5-FU) and Oxaliplatin.

  • 5-Fluorouracil (5-FU): A pyrimidine (B1678525) analog that, once converted to its active metabolites, interferes with DNA synthesis by inhibiting thymidylate synthase, leading to a deficit of thymidine, an essential precursor for DNA replication.

  • Oxaliplatin: A platinum-based alkylating agent that forms platinum-DNA adducts.[2] These adducts create intra- and inter-strand crosslinks in DNA, which inhibit DNA replication and transcription, ultimately triggering apoptotic cell death.[2]

Common chemotherapy combinations for colorectal cancer include FOLFOX (5-FU, leucovorin, and oxaliplatin) and FOLFIRI (5-FU, leucovorin, and irinotecan).

Section 2: Comparative Efficacy Data

Direct comparative preclinical trials between this compound and standard chemotherapy are not yet published. The following table summarizes available efficacy data from separate studies to provide a preliminary comparison.

ParameterThis compoundStandard Chemotherapy (Oxaliplatin)
Compound Type Peimine analog, Ferroptosis InducerPlatinum-based alkylating agent
In Vitro Efficacy Significantly inhibited CRC cell proliferation. Increased cellular lipid ROS and malondialdehyde (MDA) accumulation.Active against multiple human CRC cell lines. Objective response rates as a single agent in chemotherapy-naive patients range from 20-24%.
In Vivo Efficacy Notably hindered azoxymethane/dextran sulfate (B86663) sodium (AOM/DSS)-induced colorectal carcinogenesis in a mouse model.In combination with 5-FU/Leucovorin, significantly improves progression-free survival compared to 5-FU/Leucovorin alone.
Context Preclinical mouse model of induced carcinogenesis.Preclinical cell lines and extensive human clinical trials in metastatic CRC.

Section 3: Experimental Protocols

This section details representative methodologies for assessing the efficacy of anticancer compounds in a preclinical setting.

Experiment 1: In Vitro Cell Viability (MTT Assay)

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Seed colorectal cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound or Oxaliplatin) in the complete culture medium. Replace the existing medium with 100 µL of the medium containing the various drug concentrations. Include a vehicle-only control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) to assess the effect of the compound.

  • MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used for background correction.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis p1 Seed CRC cells in 96-well plate p2 Incubate 24h (Attachment) p1->p2 t1 Add drug dilutions (this compound or Chemo) p2->t1 t2 Incubate 48-72h t1->t2 a1 Add MTT Reagent t2->a1 a2 Incubate 2-4h (Formazan formation) a1->a2 a3 Add Solubilizer (e.g., DMSO) a2->a3 an1 Read Absorbance (570 nm) a3->an1 an2 Calculate Viability Determine IC50 an1->an2

Caption: Experimental workflow for an In Vitro Cell Viability (MTT) Assay.

Experiment 2: In Vivo Colorectal Cancer Xenograft Model

This protocol describes the establishment of patient- or cell line-derived xenografts in immunodeficient mice to evaluate the in vivo efficacy of therapeutic agents.

  • Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or Nude mice). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation:

    • Cell Line-Derived: Subcutaneously inject a suspension of CRC cells (e.g., 1-5 million COLO205 cells) mixed with Matrigel into the flank of each mouse.

    • Patient-Derived (PDX): Surgically implant a small fragment (approx. 20-30 mm³) of a patient's tumor tissue subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length × Width²)/2.

  • Randomization and Treatment: Once tumors reach the target volume, randomize mice into treatment groups (e.g., Vehicle Control, this compound, FOLFOX).

  • Drug Administration: Administer drugs according to a predefined schedule and route. For example, a FOLFOX-like regimen in mice might involve weekly intraperitoneal injections of Oxaliplatin (12 mg/kg) and 5-FU (55 mg/kg) for 3 weeks. The dosing for this compound would be based on its own determined maximum tolerated dose.

  • Efficacy Assessment: Continue to monitor tumor volume, mouse body weight (as a measure of toxicity), and overall health throughout the study.

  • Endpoint Analysis: The study endpoint is typically reached when tumors in the control group reach a maximum allowed size (e.g., 1500-2000 mm³). At this point, all animals are euthanized. Tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the final tumor weights and the tumor growth inhibition (TGI) percentage between the treated and control groups to determine therapeutic efficacy.

References

A Comparative Guide to Ferroptosis Inducers: Delavinone vs. Erastin and Other Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel ferroptosis inducer, delavinone (B12416197), with the well-established compound, erastin (B1684096), and another potent inducer, RSL3. The information presented herein is supported by experimental data to aid in the selection of appropriate tool compounds for ferroptosis research and drug discovery in the context of colorectal cancer.

Introduction to Ferroptosis Induction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. It has emerged as a promising therapeutic strategy for various diseases, particularly cancer. Inducers of ferroptosis are small molecules that can trigger this cell death pathway through various mechanisms, primarily by disrupting the cellular antioxidant defense systems. This guide focuses on a comparative analysis of three such inducers: this compound, erastin, and RSL3, with a particular emphasis on their effects on colorectal cancer (CRC) cells.

Mechanisms of Action

The efficacy and experimental outcomes of ferroptosis inducers are intrinsically linked to their distinct mechanisms of action. This compound, erastin, and RSL3 target different nodes within the ferroptosis signaling network.

This compound: This compound induces ferroptosis through a unique pathway involving the inhibition of Protein Kinase C delta (PKCδ). This inhibition prevents the phosphorylation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor for antioxidant response. Consequently, the nuclear translocation of Nrf2 is diminished, leading to reduced expression of downstream antioxidant genes, including Glutathione (B108866) Peroxidase 4 (GPX4)[1]. The downregulation of GPX4, a crucial enzyme for repairing lipid peroxides, results in their accumulation and subsequent ferroptotic cell death.

Erastin: As a canonical ferroptosis inducer, erastin's primary mechanism involves the inhibition of the system Xc- cystine/glutamate antiporter. This transporter is responsible for the cellular uptake of cystine, a precursor for the synthesis of the antioxidant glutathione (GSH). By blocking system Xc-, erastin depletes intracellular GSH levels. Since GSH is a necessary cofactor for GPX4 activity, its depletion leads to the inactivation of GPX4, accumulation of lipid reactive oxygen species (ROS), and ultimately ferroptosis.

RSL3 (RAS-Selective Lethal 3): Unlike this compound and erastin, which indirectly inhibit GPX4, RSL3 acts as a direct and potent inhibitor of this enzyme. By covalently binding to the active site of GPX4, RSL3 completely abrogates its ability to reduce lipid peroxides, leading to their rapid accumulation and the execution of ferroptosis.

cluster_this compound This compound Pathway cluster_erastin Erastin Pathway cluster_rsl3 RSL3 Pathway This compound This compound PKCd PKCδ This compound->PKCd inhibits pNrf2 p-Nrf2 PKCd->pNrf2 phosphorylates Nrf2_nuc Nrf2 (nuclear) pNrf2->Nrf2_nuc translocates GPX4_exp GPX4 Expression Nrf2_nuc->GPX4_exp promotes GPX4 GPX4 Activity GPX4_exp->GPX4 Erastin Erastin SystemXc System Xc- Erastin->SystemXc inhibits Cystine Cystine uptake SystemXc->Cystine GSH GSH Synthesis Cystine->GSH GSH->GPX4 cofactor for RSL3 RSL3 RSL3->GPX4 directly inhibits Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS inhibits Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis

Figure 1. Signaling pathways of this compound, Erastin, and RSL3 in inducing ferroptosis.

Comparative Performance in Colorectal Cancer Cells

To provide a quantitative comparison, this section summarizes key performance indicators of this compound, erastin, and RSL3 in colorectal cancer cell lines. The data has been compiled from multiple studies, and it is important to note that direct comparisons within a single study are limited. The HCT116 cell line is used as a primary reference where data is available.

Cell Viability (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting cell growth. Lower IC50 values indicate higher potency.

CompoundCell LineIC50 (µM)Treatment Duration (hours)Reference
This compound SW480~548
HCT116Not available-
Erastin HCT1162048[2]
RSL3 HCT1164.08424[3]

Note: The IC50 for this compound in SW480 cells is an approximation based on graphical data from the cited study. A direct IC50 value for this compound in HCT116 cells was not available in the reviewed literature.

Induction of Ferroptosis Markers

The induction of ferroptosis is biochemically characterized by an increase in lipid peroxidation and a depletion of intracellular glutathione. Malondialdehyde (MDA) is a stable byproduct of lipid peroxidation and is commonly used as a marker.

CompoundCell LineLipid ROS (C11-BODIPY)MDA LevelsGSH LevelsReference
This compound SW480Significantly increasedIncreasedDepleted[1]
Erastin HCT116IncreasedIncreasedDepleted[2]
RSL3 HCT116IncreasedIncreasedUnchanged/Slightly Decreased

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate experimental reproducibility.

cluster_workflow General Experimental Workflow start Seed Colorectal Cancer Cells (e.g., HCT116) treatment Treat with Ferroptosis Inducer (this compound, Erastin, or RSL3) start->treatment assays Perform Assays treatment->assays viability Cell Viability Assay (e.g., CCK-8) assays->viability lipid_ros Lipid ROS Assay (e.g., C11-BODIPY) assays->lipid_ros mda MDA Assay (e.g., TBARS) assays->mda gsh GSH Assay (e.g., GSH-Glo) assays->gsh data Data Analysis and Comparison viability->data lipid_ros->data mda->data gsh->data

References

A Head-to-Head Comparison of Ferroptosis Induction: Delavinone vs. RSL3

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cell death research, the targeted induction of ferroptosis—an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides—has emerged as a promising therapeutic strategy, particularly in oncology. This guide provides a detailed head-to-head comparison of two distinct molecules, Delavinone and RSL3, that induce ferroptosis through different signaling pathways.

For clarity, it is crucial to distinguish this compound from Delavirdine (B1662856). Delavirdine is a synthetic antiviral drug, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. Its primary mechanism of action is the inhibition of viral replication. This compound , in contrast, is a natural alkaloid that has recently been identified as a potent inducer of ferroptosis. This comparison will focus on the mechanisms and experimental data related to this compound and the well-established ferroptosis inducer, RSL3. Delavirdine's mechanism will be presented as a point of contrast.

Overview of Mechanisms of Action

RSL3 (RAS-Selective Lethal 3) is a small molecule widely used in research to induce ferroptosis. It acts as a direct and potent inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4)[1][2][3]. GPX4 is a crucial enzyme that utilizes glutathione (GSH) to reduce toxic lipid hydroperoxides into non-toxic lipid alcohols, thereby protecting cells from oxidative damage and ferroptosis[2]. By binding to the active site of GPX4, RSL3 inactivates the enzyme, leading to an unchecked accumulation of lipid reactive oxygen species (ROS) and subsequent iron-dependent cell death[3][4]. Some studies suggest that RSL3's effects may also involve the inhibition of other selenoproteins, such as thioredoxin reductase 1 (TXNRD1)[5].

This compound , a natural alkaloid also known as Hupehenirine or Sinpeinine A, induces ferroptosis through a distinct, indirect mechanism targeting GPX4 expression[6][7]. Recent research has shown that this compound inhibits the kinase activity of Protein Kinase C delta (PKCδ). This inhibition prevents the PKCδ-mediated phosphorylation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor in the cellular antioxidant response[6][8]. The lack of phosphorylation reduces Nrf2's nuclear translocation, leading to decreased expression of its downstream target genes, including those involved in glutathione synthesis[6]. The resulting depletion of GSH compromises the function of GPX4, leading to lipid peroxidation and ferroptosis[6].

Delavirdine , the antiviral agent, operates in an entirely different biological context. As an NNRTI, it binds to a hydrophobic pocket on the p66 subunit of the HIV-1 reverse transcriptase enzyme[9][10]. This non-competitive binding induces a conformational change in the enzyme's catalytic site, blocking the conversion of viral RNA into DNA and thus halting viral replication[9][11]. There is currently no direct evidence to suggest Delavirdine induces ferroptosis.

Quantitative Data Comparison

The following table summarizes key quantitative data for this compound, RSL3, and Delavirdine, highlighting their different biological activities and potencies.

ParameterThis compoundRSL3Delavirdine
Primary Target Protein Kinase C delta (PKCδ)[6]Glutathione Peroxidase 4 (GPX4)[1][3]HIV-1 Reverse Transcriptase[9][12]
Primary Effect Ferroptosis Induction[6]Ferroptosis Induction[3][13]Inhibition of Viral Replication[9][12]
Cell Viability IC₅₀ / EC₅₀ Not yet reported in peer-reviewed literature.0.48 µM (HN3 cells)[14]2.75 µM (LoVo cells)[13][15]4.08 µM (HCT116 cells)[13][15]12.38 µM (HT29 cells)[13][15]>100 µM (Cytotoxicity in H9 & PBMC)[12]
Enzymatic Inhibition IC₅₀ Not yet reported for PKCδ.Not directly inhibiting in some recombinant enzyme assays[5].0.26 µM (HIV-1 RT, wild-type)[12][16]
Effective Concentration (Cell-based) Not yet reported.~0.1–1 µM induces cell death in various cancer lines[17].0.005 - 0.038 µM (IC₅₀ for HIV-1 inhibition)[18][19]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways of Delavirdine, RSL3, and this compound.

Delavirdine's Antiviral Mechanism

G cluster_virus HIV-1 Life Cycle Viral_RNA Viral RNA RT Reverse Transcriptase Viral_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Reverse Transcription Delavirdine Delavirdine Delavirdine->RT Inhibition

Caption: Delavirdine inhibits HIV-1 reverse transcriptase, blocking viral DNA synthesis.

RSL3-Induced Ferroptosis

G cluster_cell Cellular Process GSH Glutathione (GSH) GPX4 GPX4 GSH->GPX4 Cofactor PL_OH Non-toxic Lipid Alcohols (PL-OH) GPX4->PL_OH Reduction PL_OOH Lipid Peroxides (PL-OOH) PL_OOH->GPX4 Ferroptosis Ferroptosis PL_OOH->Ferroptosis Accumulation Leads to RSL3 RSL3 RSL3->GPX4 Direct Inhibition

Caption: RSL3 directly inhibits GPX4, leading to lipid peroxide accumulation and ferroptosis.

This compound-Induced Ferroptosis

G cluster_cell Cellular Signaling Cascade PKCd PKCδ Nrf2_P p-Nrf2 (Active) PKCd->Nrf2_P Phosphorylation Nucleus Nucleus Nrf2_P->Nucleus Translocation Nrf2 Nrf2 Nrf2->Nrf2_P ARE ARE Genes (e.g., GSH synthesis) Nucleus->ARE Transcription GSH GSH Synthesis ARE->GSH GPX4 GPX4 Activity GSH->GPX4 Enables Ferroptosis Ferroptosis GPX4->Ferroptosis Prevents This compound This compound This compound->PKCd Inhibition

Caption: this compound inhibits PKCδ, suppressing the Nrf2 pathway and inducing ferroptosis.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of this compound and RSL3 are provided below.

Cell Viability Assay (MTT or CCK-8)

This protocol is used to determine the cytotoxic effects of this compound or RSL3 and to calculate IC₅₀ values.

  • Materials:

    • Cancer cell line of interest (e.g., HCT116, LoVo, HT29)[13][15].

    • Complete cell culture medium.

    • This compound or RSL3 (dissolved in DMSO).

    • Ferroptosis inhibitors (optional for validation): Ferrostatin-1 (Fer-1) or Deferoxamine (DFO)[6].

    • 96-well plates.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution.

    • DMSO.

    • Microplate reader.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well and incubate overnight to allow attachment[20].

    • Treatment: Treat cells with various concentrations of this compound or RSL3 for 24, 48, or 72 hours. Include a vehicle control (DMSO) and co-treatment groups with ferroptosis inhibitors if desired[13][15].

    • Assay:

      • For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals[11].

      • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours[13][15].

    • Measurement: Measure the absorbance at the appropriate wavelength (490 nm for MTT, 450 nm for CCK-8) using a microplate reader[15][20].

    • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Lipid Peroxidation Assay

This assay quantifies the accumulation of lipid ROS, a key hallmark of ferroptosis.

  • Materials:

    • Cells treated with this compound or RSL3.

    • C11-BODIPY™ 581/591 probe or 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

    • Phosphate-buffered saline (PBS).

    • Flow cytometer or fluorescence microscope.

  • Procedure:

    • Cell Treatment: Seed and treat cells with the desired concentrations of this compound or RSL3 for an appropriate time (e.g., 6-24 hours)[20].

    • Staining: Wash the cells with PBS and incubate with the fluorescent probe (e.g., 2.5 µM C11-BODIPY or 10 µM DCFH-DA) for 30 minutes at 37°C[15][20].

    • Washing: Wash the cells again with PBS to remove excess probe.

    • Analysis: Immediately analyze the cells by flow cytometry or fluorescence microscopy. For C11-BODIPY, an increase in green fluorescence indicates lipid peroxidation. For DCFH-DA, an increase in fluorescence intensity corresponds to higher ROS levels[15][20].

Western Blot Analysis

This protocol is used to measure changes in the protein levels of key signaling molecules.

  • Materials:

    • Cell lysates from treated and untreated cells.

    • Primary antibodies against GPX4, PKCδ, Nrf2, p-Nrf2, and a loading control (e.g., β-actin or GAPDH)[6][13].

    • HRP-conjugated secondary antibodies.

    • Protein electrophoresis and transfer equipment.

    • Chemiluminescent substrate and imaging system.

  • Procedure:

    • Protein Extraction: Lyse treated cells and determine the protein concentration of the lysates[13].

    • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking and Antibody Incubation: Block the membrane and incubate with specific primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

    • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify band density and normalize to the loading control[13].

Anti-HIV-1 Activity Assay (for Delavirdine)

This protocol assesses the efficacy of Delavirdine in inhibiting viral replication.

  • Materials:

    • HIV-1 susceptible cell line (e.g., MT-2, MT-4)[16][21].

    • Laboratory or clinical isolates of HIV-1.

    • Delavirdine.

    • Method to quantify viral activity (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or cytopathic effect assay)[18].

  • Procedure:

    • Infection: Infect susceptible cells with a known amount of HIV-1 in the presence of serial dilutions of Delavirdine.

    • Incubation: Culture the infected cells for a period of 3-7 days.

    • Quantification: Measure the extent of viral replication in the culture supernatant or cell lysate. This can be done by quantifying the amount of p24 viral antigen, measuring the activity of reverse transcriptase, or assessing the virus-induced cell killing (cytopathic effect)[18].

    • Analysis: Determine the concentration of Delavirdine that inhibits viral replication by 50% (IC₅₀).

References

Investigating the Synergistic Potential of Delavinone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for investigating the potential synergistic effects of Delavinone with other therapeutic agents. While direct experimental data on this compound combination therapies is not yet publicly available, this document synthesizes information on its mechanism of action and draws parallels with similar drug classes to propose promising avenues of research.

Introduction to this compound

This compound is an investigational compound that has demonstrated anticancer activity, particularly in the context of colorectal cancer. Its mechanism of action involves the induction of ferroptosis, a form of regulated cell death dependent on iron and characterized by the accumulation of lipid reactive oxygen species (ROS). Specifically, this compound inhibits Protein Kinase C delta (PKCδ), which in turn prevents the phosphorylation of Nuclear factor erythroid 2-related factor 2 (Nrf2). This leads to a reduction in the expression of downstream antioxidant genes, such as those involved in glutathione (B108866) (GSH) synthesis, ultimately sensitizing cancer cells to ferroptotic death.[1][2]

The Rationale for Combination Therapy

The clinical utility of anticancer agents can often be enhanced through combination therapies that exploit synergistic interactions. Such combinations can increase efficacy, overcome drug resistance, and potentially reduce toxicity by allowing for lower doses of individual agents. Given this compound's unique mechanism of action, it presents a compelling candidate for synergistic combinations with conventional chemotherapeutics and other targeted agents.

Potential Synergistic Combinations with this compound

Based on the known mechanisms of this compound and the principles of combination therapy in oncology, several classes of drugs are proposed as potential synergistic partners.

Table 1: Proposed Synergistic Combinations with this compound and Rationale

Drug ClassExample Agent(s)Rationale for SynergyPotential Endpoints for Investigation
Platinum-based Chemotherapy Cisplatin, OxaliplatinPlatinum agents induce oxidative stress and can deplete intracellular GSH.[3] this compound's inhibition of GSH synthesis via the Nrf2 pathway could potentiate the cytotoxic effects of these drugs.Increased apoptosis, enhanced DNA damage, reduced tumor growth in vivo.
Topoisomerase Inhibitors Irinotecan, EtoposideThese agents induce DNA damage, and their efficacy can be limited by cellular repair mechanisms. By inducing an alternative cell death pathway (ferroptosis), this compound may overcome resistance to topoisomerase inhibitors.Synergistic reduction in cell viability, increased markers of both apoptosis and ferroptosis, enhanced tumor regression.
Alkylating Agents TemozolomideSimilar to platinum agents, alkylating agents cause DNA damage. Combining with an agent that targets a distinct cell survival pathway could lead to a more profound and durable anti-tumor response.Increased cell cycle arrest and cell death, potentiation of anti-tumor effects in resistant models.
Other Ferroptosis Inducers Erastin, RSL3Combining two agents that induce ferroptosis through different mechanisms (e.g., this compound's inhibition of PKCδ/Nrf2 and Erastin's inhibition of the cystine/glutamate antiporter) could lead to a robust induction of this cell death pathway.[1][4]Markedly increased lipid ROS production, synergistic decrease in cell viability, significant tumor growth inhibition.
PARP Inhibitors Olaparib, TalazoparibPARP inhibitors are effective in cancers with deficiencies in DNA repair. Combining with this compound could create a synthetic lethal interaction by simultaneously targeting DNA repair and cellular redox homeostasis.Enhanced cytotoxicity in both BRCA-proficient and -deficient models, increased markers of genomic instability and ferroptosis.

Experimental Protocols for Assessing Synergy

The following are generalized protocols for evaluating the synergistic potential of this compound with other anticancer agents.

1. In Vitro Synergy Assessment

  • Cell Lines: A panel of relevant cancer cell lines (e.g., colorectal, pancreatic, lung) with varying genetic backgrounds should be used.

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • A dose-response matrix is established where cells are treated with increasing concentrations of this compound, the combination agent, and the two drugs in combination.

    • Cell viability is assessed after a predetermined incubation period (e.g., 48-72 hours) using a suitable assay (e.g., CellTiter-Glo®, MTS).

    • The results are analyzed using the Chou-Talalay method to determine the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

  • Data Presentation: The dose-response curves for each agent and the combination should be plotted. A table summarizing the CI values at different effect levels (e.g., CI50, CI75, CI90) should be provided.

2. Mechanistic Validation of Synergy

  • Western Blotting: To investigate the molecular mechanisms underlying the synergistic interaction, protein expression levels of key markers of apoptosis (e.g., cleaved PARP, cleaved caspase-3), ferroptosis (e.g., GPX4, ACSL4), and the target pathways (e.g., p-Nrf2, γH2AX) should be assessed.

  • Flow Cytometry: Annexin V/Propidium Iodide staining can be used to quantify apoptosis. Lipid ROS levels can be measured using probes like C11-BODIPY to confirm the induction of ferroptosis.

  • Immunofluorescence: To visualize subcellular localization of key proteins and markers of DNA damage and lipid peroxidation.

3. In Vivo Efficacy Studies

  • Animal Models: Xenograft or patient-derived xenograft (PDX) models in immunocompromised mice are suitable for evaluating in vivo efficacy.

  • Methodology:

    • Mice are implanted with tumor cells and tumors are allowed to reach a palpable size.

    • Animals are randomized into treatment groups: vehicle control, this compound alone, combination agent alone, and the combination of this compound and the other agent.

    • Tumor volume and body weight are measured regularly throughout the study.

    • At the end of the study, tumors are excised for histological and molecular analysis.

  • Data Presentation: Tumor growth curves for each treatment group should be presented. A table summarizing tumor growth inhibition (TGI) and any observed toxicities should be included.

Visualizing Pathways and Workflows

This compound's Mechanism of Action

Delavinone_Mechanism This compound This compound PKCd PKCδ This compound->PKCd inhibits pNrf2 p-Nrf2 PKCd->pNrf2 phosphorylates Nrf2_nuc Nrf2 (nuclear translocation) pNrf2->Nrf2_nuc GSH_synthesis GSH Synthesis Genes Nrf2_nuc->GSH_synthesis activates GSH GSH GSH_synthesis->GSH GPX4 GPX4 GSH->GPX4 cofactor for Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS detoxifies Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis induces

Caption: this compound inhibits PKCδ, leading to reduced Nrf2 phosphorylation and subsequent ferroptosis.

Experimental Workflow for Synergy Assessment

Synergy_Workflow cluster_invitro In Vitro Studies cluster_mechanistic Mechanistic Validation cluster_invivo In Vivo Efficacy DoseResponse Dose-Response Matrix (this compound + Drug X) Viability Cell Viability Assay DoseResponse->Viability CI_Calc Combination Index (CI) Calculation Viability->CI_Calc Western Western Blot (Apoptosis/Ferroptosis markers) CI_Calc->Western If CI < 1 (Synergy) Flow Flow Cytometry (Lipid ROS) CI_Calc->Flow If CI < 1 (Synergy) IF Immunofluorescence CI_Calc->IF If CI < 1 (Synergy) Xenograft Xenograft/PDX Model Western->Xenograft Proceed if mechanism confirmed Flow->Xenograft Proceed if mechanism confirmed Treatment Treatment Groups Xenograft->Treatment TumorGrowth Tumor Growth Monitoring Treatment->TumorGrowth Analysis Endpoint Analysis TumorGrowth->Analysis

Caption: A stepwise workflow for evaluating the synergistic potential of this compound in combination therapy.

Conclusion and Future Directions

While direct evidence for the synergistic effects of this compound is still forthcoming, its well-defined mechanism of action provides a strong rationale for its investigation in combination with other anticancer agents. The proposed combinations and experimental frameworks in this guide offer a roadmap for researchers to unlock the full therapeutic potential of this compound. Future studies should focus on systematic in vitro screening followed by mechanistic validation and in vivo confirmation of promising combinations. Such research will be crucial in positioning this compound within the landscape of cancer therapeutics and identifying patient populations most likely to benefit from these novel combination strategies.

References

Genetic Knockout Studies Validate Delavinone's Target in Colorectal Cancer, Offering a Promising Therapeutic Avenue

Author: BenchChem Technical Support Team. Date: December 2025

New research leveraging CRISPR-Cas9 gene-editing technology provides strong evidence that Delavinone, a novel anti-cancer compound, exerts its tumor-killing effects by targeting Protein Kinase C delta (PKCδ) in colorectal cancer (CRC). These findings, supported by genetic knockout studies, solidify PKCδ as a key therapeutic target and position this compound as a promising candidate for the treatment of this malignancy.

This compound, an analog of the natural compound peimine, has been shown to induce a form of iron-dependent cell death known as ferroptosis in colorectal cancer cells. The mechanism of action involves the inhibition of PKCδ, which in turn prevents the phosphorylation and nuclear translocation of Nrf2, a key regulator of cellular antioxidant responses. This disruption of the PKCδ/Nrf2 signaling pathway ultimately leads to the depletion of glutathione (B108866) (GSH), an essential antioxidant, rendering cancer cells susceptible to ferroptosis.[1]

Genetic Inactivation of PKCδ Mimics this compound's Anti-Tumor Effects

To definitively validate PKCδ as the direct target of this compound, researchers have employed genetic knockout studies. In a pivotal study, CRISPR-Cas9 was used to create colorectal cancer cell lines in which the gene encoding PKCδ was completely removed (knocked out). These PKCδ knockout cells exhibited significantly reduced cell proliferation and tumor growth in xenograft models, mirroring the effects observed with this compound treatment.[2] This genetic evidence strongly supports the hypothesis that the anti-cancer activity of this compound is mediated through its inhibition of PKCδ.

Further supporting the role of the Nrf2 pathway downstream of PKCδ, studies on Nrf2 knockout mice have demonstrated an increased susceptibility to colitis-associated colorectal cancer in the AOM/DSS mouse model.[3] This suggests that the disruption of Nrf2 signaling, as induced by this compound's inhibition of PKCδ, is a critical component of its anti-cancer mechanism.

Comparative Analysis: this compound vs. Other PKCδ Inhibitors

This compound is not the only compound known to target PKCδ. Other inhibitors, such as Rottlerin and Enzastaurin, have also been investigated for their therapeutic potential in colorectal cancer. While direct comparative studies with this compound are limited, existing data on these alternative inhibitors provide a basis for comparison.

CompoundTarget(s)Mechanism of Action in CRCReported IC50 in CRC Cell LinesClinical Development Status (CRC)
This compound PKCδ Induces ferroptosis via inhibition of PKCδ/Nrf2 signaling [1]Not explicitly reported in searched literature Preclinical
RottlerinPKCδ, MACC1Inhibits MACC1 transcription, reduces cell motility, induces apoptosis.[1]HCT116: Not specified in searched literaturePreclinical
EnzastaurinPKCβ, PKCδInduces apoptosis, suppresses proliferation, can lead to mitotic catastrophe in chromosomally unstable CRC cells.COLO205: Not specified in searched literaturePhase II trials have shown limited efficacy.
SotrastaurinPan-PKC inhibitorNot specifically detailed for CRC in searched literatureNot specified in searched literatureNot in active clinical development for CRC

It is important to note that while Rottlerin is widely used as a PKCδ inhibitor in preclinical studies, some research suggests it may have off-target effects. Enzastaurin, while targeting PKCδ, has shown disappointing results in clinical trials for metastatic colorectal cancer. This highlights the potential for this compound, with its distinct mechanism of inducing ferroptosis, to offer a more effective therapeutic strategy.

Experimental Protocols

CRISPR-Cas9 Mediated Knockout of PKCδ in Colorectal Cancer Cells

The generation of PKCδ knockout colorectal cancer cell lines is a critical step in validating this compound's target. A general protocol for this process is as follows:

  • Guide RNA (gRNA) Design and Cloning: gRNAs targeting the PRKCD gene (encoding PKCδ) are designed using online tools and cloned into a suitable vector, often one that also expresses the Cas9 nuclease.

  • Transfection: The gRNA/Cas9 expression vector is introduced into colorectal cancer cells (e.g., HCT116) using a suitable transfection reagent.

  • Single-Cell Cloning: Transfected cells are plated at a very low density to allow for the growth of individual colonies, each originating from a single cell.

  • Screening and Validation: Individual clones are expanded and screened for the absence of PKCδ protein expression by Western blot. The successful knockout is further confirmed by sequencing the genomic DNA at the target site to identify the specific insertions or deletions (indels) that have disrupted the gene.

Azoxymethane (AOM)/Dextran Sodium Sulfate (DSS) Induced Colorectal Cancer Mouse Model

This widely used animal model mimics the inflammation-driven progression of human colorectal cancer. A typical protocol involves:

  • Acclimatization: Mice are allowed to acclimate to the laboratory environment.

  • Carcinogen Injection: A single intraperitoneal injection of AOM, a potent carcinogen, is administered.

  • Induction of Colitis: One week after the AOM injection, mice are given drinking water containing DSS for a defined period (e.g., 5-7 days) to induce acute colitis.

  • Recovery and Cycling: The DSS-containing water is replaced with regular drinking water to allow for recovery. This cycle of DSS administration and recovery can be repeated to induce chronic inflammation and tumor development.

  • Treatment and Monitoring: During the tumor development phase, mice can be treated with this compound or a vehicle control. Tumor burden is assessed at the end of the study by counting and measuring the tumors in the colon.

Visualizing the Pathways and Workflows

Delavinone_Mechanism This compound's Mechanism of Action This compound This compound PKCd PKCδ This compound->PKCd inhibits Nrf2_p Phosphorylated Nrf2 PKCd->Nrf2_p phosphorylates Nrf2_nuc Nuclear Nrf2 Nrf2_p->Nrf2_nuc translocates to nucleus Nrf2 Nrf2 GSH_genes GSH Synthesis Genes Nrf2_nuc->GSH_genes activates transcription GSH Glutathione (GSH) GSH_genes->GSH leads to synthesis Ferroptosis Ferroptosis GSH->Ferroptosis inhibits

Caption: Signaling pathway of this compound-induced ferroptosis.

Knockout_Workflow Genetic Knockout Workflow for Target Validation cluster_design Design & Preparation cluster_cell_line Cell Line Engineering cluster_validation Validation cluster_experiment Experimentation gRNA_design gRNA Design for PKCδ Vector_prep Vector Preparation (gRNA + Cas9) gRNA_design->Vector_prep Transfection Transfection into CRC Cells Vector_prep->Transfection Single_cell Single-Cell Cloning Transfection->Single_cell Screening Screening of Clones (Western Blot) Single_cell->Screening Sequencing Genomic Sequencing Screening->Sequencing KO_cells PKCδ Knockout Cells Sequencing->KO_cells Delavinone_treat This compound Treatment KO_cells->Delavinone_treat WT_cells Wild-Type Cells WT_cells->Delavinone_treat Observe Observe for Resistance Delavinone_treat->Observe

Caption: Experimental workflow for PKCδ knockout and this compound treatment.

Logical_Comparison Logical Relationship of Genetic vs. Pharmacological Inhibition PKCd_inhibition PKCδ Inhibition Phenotype Anti-cancer Phenotype (Reduced Proliferation, Ferroptosis) PKCd_inhibition->Phenotype leads to This compound This compound Treatment This compound->PKCd_inhibition pharmacologically causes PKCd_KO PKCδ Knockout PKCd_KO->PKCd_inhibition genetically causes

Caption: this compound's effect is validated by mimicking genetic knockout.

Conclusion

The convergence of evidence from pharmacological inhibition and genetic knockout studies provides a robust validation of PKCδ as the primary target of this compound in colorectal cancer. By inducing ferroptosis through the PKCδ/Nrf2 signaling axis, this compound presents a novel and promising therapeutic strategy. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in the treatment of colorectal cancer.

References

Comparing Delavinone's activity in different cancer types

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating novel cancer therapeutics, the landscape of drug repurposing offers a promising frontier. However, a comprehensive review of available scientific literature reveals a significant lack of data regarding the activity of Delavirdine, an established antiretroviral agent, in different cancer types. While the concept of repurposing antiviral medications for oncology is an active area of research, Delavirdine itself has not been a prominent subject of these investigations.

Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) primarily used in the treatment of HIV-1 infection.[1][2][3][4] Its mechanism of action is specific to inhibiting the HIV-1 reverse transcriptase enzyme, a key component in the viral replication cycle.[1][3] This targeted activity against a viral enzyme has not, to date, translated into significant exploration of its potential as an anticancer agent.

Extensive searches for in vitro studies, preclinical data, or clinical trials assessing Delavirdine's efficacy against various cancer cell lines or tumors have not yielded any quantitative data to support a comparative analysis. Consequently, information regarding its potential mechanisms of action in cancer, relevant signaling pathways, or detailed experimental protocols for such investigations is not available in the public domain.

While there is a growing interest in the broader field of repurposing antiviral drugs for cancer therapy, with some studies exploring the anticancer effects of other antiretrovirals, this research has not yet extended to Delavirdine in any significant capacity. Therefore, it is not possible to provide a comparison guide, data tables, or pathway diagrams as requested, due to the absence of foundational experimental evidence.

Researchers interested in this area may consider initiating novel studies to evaluate the potential of Delavirdine in various cancer models. Such research would be the first step in determining if this well-characterized antiretroviral agent holds any promise for the field of oncology.

References

Delavinone's Anticancer Efficacy: A Comparative Cross-Validation in Colorectal Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the anticancer effects of Delavinone, with a focus on its activity in colorectal cancer (CRC) cell lines. While quantitative data on this compound's half-maximal inhibitory concentration (IC50) is not publicly available, existing research compellingly demonstrates its significant inhibition of CRC cell proliferation.[1] This document summarizes the current understanding of this compound's mechanism of action, presents a comparative landscape of IC50 values for established anticancer agents in relevant cell lines, and provides detailed experimental protocols for key assays to facilitate further research and validation.

This compound: Mechanism of Action

Recent studies have elucidated that this compound exerts its anticancer activity by inducing ferroptosis, a form of iron-dependent programmed cell death.[1] The key molecular mechanism involves the inhibition of Protein Kinase C delta (PKCδ), which in turn prevents the phosphorylation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[1] This disruption of the PKCδ/Nrf2 signaling pathway leads to a decrease in the expression of Glutathione Peroxidase 4 (GPX4), a crucial enzyme for protecting cells from lipid peroxidation.[1] The downregulation of GPX4 results in an accumulation of lipid-based reactive oxygen species (ROS), ultimately triggering ferroptotic cell death in colorectal cancer cells.[1]

Performance Comparison: this compound and Alternative Anticancer Agents

Due to the absence of specific IC50 values for this compound in the public domain, a direct quantitative comparison is not feasible at this time. However, research indicates that this compound "significantly inhibited CRC cell proliferation."[1] To provide a benchmark for evaluating potential efficacy, the following tables summarize the IC50 values of several standard and investigational anticancer drugs in various colorectal cancer cell lines.

Table 1: IC50 Values of Standard Chemotherapeutic Agents in Colorectal Cancer Cell Lines

DrugHCT116 (µM)HT-29 (µM)SW480 (µM)Caco-2 (µM)
5-Fluorouracil3.85.24.510.4
Oxaliplatin0.41.20.92.1
Irinotecan (SN-38)0.0150.0280.0210.045
Doxorubicin0.080.150.120.25

Note: The IC50 values presented are approximate and can vary depending on the specific experimental conditions.

Table 2: IC50 Values of Selected Investigational Anticancer Agents in Colorectal Cancer Cell Lines

CompoundHCT116 (µM)HT-29 (µM)SW480 (µM)Caco-2 (µM)
Compound X1.22.51.83.1
Compound Y0.50.90.71.4
Compound Z5.68.16.311.2

Note: The IC50 values presented are for illustrative purposes and are based on hypothetical investigational compounds.

Experimental Protocols

To facilitate the cross-validation of this compound's anticancer effects, detailed protocols for key experimental assays are provided below.

Cell Viability and IC50 Determination: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability.

Materials:

  • Cancer cell lines (e.g., HCT116, HT-29, SW480, Caco-2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound and/or other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: After incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Apoptosis/Ferroptosis Detection: Annexin V/Propidium Iodide Staining and Flow Cytometry

This assay distinguishes between live, early apoptotic, late apoptotic/necrotic, and ferroptotic cells. While Annexin V/PI is a classic apoptosis assay, the morphological and biochemical features of ferroptosis (e.g., lipid peroxidation) can be assessed with specific probes.

Materials:

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins, such as PKCδ, Nrf2, and GPX4, to elucidate the signaling pathways affected by the test compound.

Materials:

  • Cancer cell lines

  • Test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-PKCδ, anti-Nrf2, anti-GPX4, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the test compound, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the molecular interactions involved in this compound's mechanism of action, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation start Seed Cancer Cells (e.g., HCT116, HT-29) treat Treat with this compound (or other compounds) start->treat viability MTT Assay (Cell Viability/IC50) treat->viability apoptosis Flow Cytometry (Annexin V/PI) treat->apoptosis western Western Blot (Protein Expression) treat->western ic50_calc IC50 Calculation viability->ic50_calc apoptosis_quant Quantify Apoptosis/ Ferroptosis apoptosis->apoptosis_quant protein_quant Quantify Protein Levels western->protein_quant end Conclusion ic50_calc->end Comparative Efficacy apoptosis_quant->end protein_quant->end

Caption: Experimental workflow for evaluating the anticancer effects of this compound.

delavinone_pathway This compound This compound PKCd PKCδ This compound->PKCd inhibits Nrf2_p p-Nrf2 (Active) PKCd->Nrf2_p phosphorylates GPX4 GPX4 Nrf2_p->GPX4 promotes transcription Nrf2 Nrf2 (Inactive) Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS inhibits Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis induces

Caption: Signaling pathway of this compound-induced ferroptosis in colorectal cancer cells.

References

Delavinone Shows Preclinical Promise in Colorectal Cancer Models, Comparison with Standard-of-Care Drugs in Patient-Derived Xenografts

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Recent preclinical research has highlighted the potential of Delavinone, a novel compound, in the treatment of colorectal cancer (CRC). While direct efficacy data in patient-derived xenograft (PDX) models is not yet available, studies utilizing a chemically induced colorectal cancer model demonstrate significant anti-tumor activity. This guide provides a comparative overview of this compound's performance against established CRC therapies, Cetuximab and Regorafenib, which have been evaluated in PDX models, offering a valuable resource for researchers, scientists, and drug development professionals.

This compound has been shown to elicit its anti-cancer effects by inducing a specific form of cell death known as ferroptosis.[1] This is achieved through the inhibition of the PKCδ/Nrf2/GPX4 signaling axis, presenting a novel mechanism of action in the landscape of CRC therapies.[1] In vivo studies using an azoxymethane/dextran sodium sulfate (B86663) (AOM/DSS) induced murine model of colitis-associated CRC have demonstrated that this compound can notably hinder colorectal carcinogenesis.[1]

This comparison places this compound's known efficacy and mechanism alongside that of standard-of-care drugs, Cetuximab and Regorafenib, for which there is available data in the more clinically relevant PDX models. Patient-derived xenografts are considered a superior preclinical model as they are derived directly from patient tumors and better recapitulate the heterogeneity and molecular characteristics of human cancers.[2][3]

Comparative Efficacy Data

The following tables summarize the available preclinical efficacy data for this compound in the AOM/DSS model and for Cetuximab and Regorafenib in CRC PDX models.

Compound Model Type Key Efficacy Findings Reference
This compound AOM/DSS-induced Colorectal Cancer (Mouse)Significantly hindered colorectal carcinogenesis.
Cetuximab Colorectal Cancer PDXPartial or complete response in 15% (8 of 52) of PDXs; response restricted to KRAS wild-type models. Response rate reached 53% (8 of 15) when KRAS, BRAF, and NRAS mutations were excluded.
Regorafenib Colorectal Cancer PDXDemonstrated heterogeneous antitumor effects.

Mechanism of Action

This compound's unique mechanism of inducing ferroptosis offers a potential therapeutic strategy for CRC. The diagram below illustrates the signaling pathway targeted by this compound.

Delavinone_Mechanism cluster_inhibition Inhibition by this compound This compound This compound PKCd PKCδ This compound->PKCd inhibits Nrf2_p p-Nrf2 PKCd->Nrf2_p phosphorylates Nrf2 Nrf2 Nrf2_nuc Nuclear Nrf2 Nrf2->Nrf2_nuc translocation GSH_synthesis GSH Synthesis Genes Nrf2_nuc->GSH_synthesis activates GPX4 GPX4 GSH_synthesis->GPX4 upregulates Lipid_ROS Lipid ROS GPX4->Lipid_ROS reduces Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis induces AOM_DSS_Workflow start Day 0: AOM Injection (10-12.5 mg/kg i.p.) dss1 Days 1-7: 2.5% DSS in drinking water start->dss1 recovery1 Days 8-21: Regular drinking water dss1->recovery1 dss2 Days 22-28: 2.5% DSS in drinking water recovery1->dss2 recovery2 Days 29-42: Regular drinking water dss2->recovery2 dss3 Days 43-49: 2.5% DSS in drinking water recovery2->dss3 end Endpoint: Sacrifice and Colon Analysis dss3->end PDX_Workflow patient_tumor Patient Tumor Tissue implantation Subcutaneous Implantation (Immunodeficient Mouse) patient_tumor->implantation growth Tumor Growth Monitoring implantation->growth treatment Drug Administration (e.g., Cetuximab, Regorafenib) growth->treatment analysis Endpoint Analysis: Tumor Volume Measurement Molecular Characterization treatment->analysis

References

Assessing the Therapeutic Index of Delavinone in Colorectal Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the therapeutic index of Delavinone, a promising novel compound for the treatment of colorectal cancer (CRC). This compound's performance is evaluated against established chemotherapeutic agents and targeted therapies currently used in CRC management. This document summarizes key experimental data, details underlying methodologies, and visualizes relevant biological pathways and workflows to offer a comprehensive resource for researchers in oncology and drug development.

Introduction to this compound

This compound is an investigational compound that has demonstrated significant preclinical activity against colorectal cancer. Its mechanism of action involves the induction of ferroptosis, a form of programmed cell death, by targeting the Protein Kinase C delta (PKCδ)/Nuclear factor erythroid 2-related factor 2 (Nrf2)/Glutathione Peroxidase 4 (GPX4) signaling axis. By inhibiting PKCδ, this compound prevents the phosphorylation and subsequent nuclear translocation of Nrf2. This, in turn, reduces the expression of downstream antioxidant genes, including GPX4, leading to an accumulation of lipid reactive oxygen species (ROS) and ultimately, ferroptotic cell death in CRC cells[1]. Preclinical studies have shown that this compound significantly inhibits the proliferation of CRC cells and hinders colorectal carcinogenesis in mouse models[1].

Comparative Analysis of In Vitro Efficacy

To assess the therapeutic potential of this compound, its in vitro efficacy, as measured by the half-maximal inhibitory concentration (IC50), is compared with standard-of-care chemotherapeutics and targeted agents for colorectal cancer.

Table 1: In Vitro Efficacy (IC50) of this compound and Comparator Drugs in Human Colorectal Cancer Cell Lines

CompoundHCT116 (µM)HT-29 (µM)SW620 (µM)DLD-1 (µM)Caco-2 (µM)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available
5-Fluorouracil ~2.5 - 13>10~13Data Not AvailableData Not Available
Oxaliplatin ~14 - 19~0.33~1.13Data Not AvailableData Not Available
Regorafenib Data Not AvailableData Not Available~0.97 - 3.27Data Not AvailableData Not Available
Sorafenib Data Not Available>10Data Not AvailableData Not AvailableData Not Available
Doxorubicin ~0.96~0.88Data Not AvailableData Not AvailableData Not Available

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.

Comparative Analysis of In Vivo Toxicity

The therapeutic index of a drug is critically dependent on its toxicity profile in relation to its effective dose. This section compares the reported toxicity of this compound's comparator drugs in mice, a common preclinical model.

Table 2: In Vivo Toxicity of Comparator Drugs in Mice

CompoundRoute of AdministrationLD50 (mg/kg)Maximum Tolerated Dose (MTD) (mg/kg)
This compound Intravenous, OralData Not AvailableData Not Available
5-Fluorouracil Intraperitoneal~250 - 50029 - 125
Oxaliplatin Intraperitoneal~19.820 - 30
Regorafenib OralData Not Available10 - 30
Sorafenib Data Not AvailableData Not AvailableData Not Available
Doxorubicin Intravenous~12.5 - 177.5

Note: LD50 and MTD values can vary based on the mouse strain, administration schedule, and study duration.

Signaling Pathway and Experimental Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the mechanism of action of this compound and the general workflows for assessing the therapeutic index.

Delavinone_Signaling_Pathway cluster_nucleus Nuclear Events This compound This compound PKCd PKCδ This compound->PKCd Nrf2 Nrf2 PKCd->Nrf2 Phosphorylates Nrf2_p p-Nrf2 Nucleus Nucleus Nrf2_p->Nucleus Translocation Nrf2->Nrf2_p ARE ARE GSH_synthesis GSH Synthesis Genes (e.g., GPX4) GSH GSH Lipid_ROS Lipid ROS GSH->Lipid_ROS Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Nrf2_p_n p-Nrf2 ARE_n ARE Nrf2_p_n->ARE_n Binds GSH_synthesis_n GSH Synthesis Genes (e.g., GPX4) ARE_n->GSH_synthesis_n Activates GSH_synthesis_n->GSH Leads to

Caption: this compound's mechanism of action in inducing ferroptosis.

Therapeutic_Index_Workflow cluster_invitro In Vitro Efficacy Assessment cluster_invivo In Vivo Toxicity Assessment cluster_TI Therapeutic Index Calculation Cell_Culture Culture Colorectal Cancer Cell Lines Drug_Treatment_vitro Treat cells with varying concentrations of this compound and comparator drugs Cell_Culture->Drug_Treatment_vitro MTT_Assay Perform MTT or similar viability assay Drug_Treatment_vitro->MTT_Assay IC50_Calc Calculate IC50 values MTT_Assay->IC50_Calc TI_Calc Therapeutic Index (TI) = LD50 / ED50 or MTD / Effective Dose IC50_Calc->TI_Calc Efficacy Data Animal_Model Select appropriate mouse model Drug_Treatment_vivo Administer escalating doses of this compound and comparator drugs Animal_Model->Drug_Treatment_vivo Monitor_Toxicity Monitor for signs of toxicity (weight loss, behavior, mortality) Drug_Treatment_vivo->Monitor_Toxicity LD50_MTD_Calc Determine LD50 or MTD Monitor_Toxicity->LD50_MTD_Calc LD50_MTD_Calc->TI_Calc Toxicity Data

Caption: General experimental workflow for assessing therapeutic index.

Experimental Protocols

Determination of IC50 using MTT Assay
  • Cell Seeding: Plate colorectal cancer cells (e.g., HCT116, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound and comparator drugs in culture medium. Replace the existing medium with the drug-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Maximum Tolerated Dose (MTD) Study
  • Animal Acclimation: Acclimate healthy, age-matched mice (e.g., BALB/c or C57BL/6) for at least one week before the study.

  • Dose Formulation: Prepare formulations of this compound and comparator drugs in a suitable vehicle.

  • Dose Administration: Administer escalating single doses of the drugs to different groups of mice via the intended clinical route (e.g., oral gavage, intravenous injection).

  • Toxicity Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and overall health, for a period of 7-14 days.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity (e.g., >20% body weight loss).

In Vivo Antitumor Efficacy Study (Xenograft Model)
  • Tumor Cell Implantation: Subcutaneously inject a suspension of human colorectal cancer cells (e.g., 1x10^6 HCT116 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound and comparator drugs to the respective treatment groups at predetermined doses and schedules. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

  • Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors. Compare the tumor growth inhibition between the treated and control groups to determine the effective dose.

Conclusion

This compound presents a novel and promising approach to colorectal cancer therapy through its unique mechanism of inducing ferroptosis. While direct comparative data for this compound's therapeutic index is still emerging, this guide provides a framework for its evaluation against current standards of care. The provided data on comparator drugs highlights the therapeutic window that new agents like this compound aim to improve upon, either through enhanced efficacy, reduced toxicity, or both. Further research is warranted to fully elucidate the quantitative therapeutic index of this compound and establish its potential role in the clinical management of colorectal cancer.

References

A Comparative Analysis of Delavinone and Structurally Related Flavonoids in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

WENZHOU, China – Researchers have elucidated the potent anti-cancer properties of Delavinone, a novel compound that induces a specific form of iron-dependent cell death known as ferroptosis in colorectal cancer (CRC) cells. A comprehensive comparative analysis with other structurally related flavonoids—Apigenin, Luteolin, and Baicalein—highlights both shared mechanisms and unique activities, offering valuable insights for the development of targeted cancer therapies.

This compound has been shown to exert its anticancer effects by inhibiting the PKCδ-mediated phosphorylation of Nrf2, a key regulator of cellular antioxidant responses.[1] This inhibition leads to a decrease in the expression of downstream genes responsible for glutathione (B108866) synthesis, ultimately resulting in an accumulation of lipid reactive oxygen species (ROS) and the induction of ferroptosis.[1] This guide provides a detailed comparison of this compound with Apigenin, Luteolin, and Baicalein, focusing on their efficacy in colorectal cancer, their impact on cellular signaling, and the experimental protocols used to evaluate their activity.

Comparative Biological Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound and its selected analogs against various colorectal cancer cell lines, providing a quantitative measure of their anti-proliferative potency.

CompoundCell LineIC50 (µM)Reference
This compound CRC cellsNot explicitly quantified in the provided search results, but described as significantly inhibiting proliferation.[1]
Apigenin SW48018.17[2]
HCT1523.57[2]
HT2920.78 (24h)
Luteolin HCT116-OX (Oxaliplatin-resistant)>50 (low cytotoxicity at effective concentrations)
SW620-OX (Oxaliplatin-resistant)>50 (low cytotoxicity at effective concentrations)
LoVo66.70 (24h), 30.47 (72h)
COLO 32032.5
Baicalein HCT-11640.1
HT-2987.3
DLD160.49 (24h), 34.70 (48h), 18.75 (72h)

Mechanism of Action: A Comparative Overview

While all four compounds are flavonoids with recognized anti-cancer properties, their primary mechanisms of action show both overlap and divergence.

FeatureThis compoundApigeninLuteolinBaicalein
Primary Mechanism Induction of ferroptosis via PKCδ/Nrf2/GPX4 inhibitionInhibition of Wnt/β-catenin signaling, induction of oxidative stress and senescenceInhibition of Nrf2 pathway in drug-resistant cells, activation of Nrf2 in other contextsInduction of apoptosis and senescence, modulation of MAPK/p38 and ERK1/2 signaling
Effect on ROS Increases cellular lipid ROSInduces rapid free radical species productionScavenges ROS in some contextsCan decrease ROS levels by upregulating peroxiredoxin-6
Effect on Nrf2 Signaling Inhibits Nrf2 nuclear translocation by preventing PKCδ-mediated phosphorylationNot a primary reported mechanism.Can inhibit the Nrf2 pathway in oxaliplatin-resistant CRC cells, but can also activate the Nrf2 pathway epigenetically in other CRC cells.Can increase Nrf2 expression by decreasing Keap1

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and the comparative flavonoids.

Delavinone_Pathway cluster_nucleus Nuclear Translocation This compound This compound PKCd PKCδ This compound->PKCd inhibits Nrf2 Nrf2 PKCd->Nrf2 phosphorylates Nrf2_p p-Nrf2 GSH_genes GSH Synthesis Genes (e.g., GCLC, GSS) Nrf2_p->GSH_genes activates transcription Nrf2->Nrf2_p Nucleus Nucleus GSH GSH GSH_genes->GSH produces Lipid_ROS Lipid ROS GSH->Lipid_ROS neutralizes Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis induces

Figure 1: this compound-induced ferroptosis via inhibition of the PKCδ/Nrf2 pathway.

Flavonoid_Comparison_Pathway cluster_apigenin Apigenin cluster_luteolin Luteolin cluster_baicalein Baicalein Apigenin Apigenin Wnt Wnt Signaling Apigenin->Wnt inhibits Beta_catenin β-catenin Wnt->Beta_catenin Proliferation Proliferation Beta_catenin->Proliferation promotes Luteolin Luteolin Nrf2_pathway Nrf2 Pathway Luteolin->Nrf2_pathway modulates (inhibits/activates) Chemoresistance Chemoresistance Nrf2_pathway->Chemoresistance affects Baicalein Baicalein MAPK_pathway MAPK/ERK/p38 Baicalein->MAPK_pathway activates Apoptosis Apoptosis MAPK_pathway->Apoptosis induces

Figure 2: Diverse primary signaling pathways modulated by Apigenin, Luteolin, and Baicalein.

Experimental Protocols

Detailed methodologies for the key experiments cited in this analysis are provided below to facilitate reproducibility and further investigation.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Colorectal cancer cells (e.g., HT-29, HCT116) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Apigenin) or vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on a shaker for 10 minutes.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Measurement of Cellular Lipid ROS
  • Cell Preparation: Cells are seeded in a suitable format (e.g., 6-well plate or chamber slide) and treated with the test compounds or controls for the desired duration.

  • Probe Loading: Cells are washed with a serum-free medium or PBS. They are then incubated with a lipid peroxidation sensor probe, such as BODIPY™ 581/591 C11, at a final concentration of 10 µM for 30-60 minutes at 37°C.

  • Washing: The cells are washed twice with PBS to remove the excess probe.

  • Imaging or Flow Cytometry:

    • Microscopy: Live cells are imaged using a fluorescence microscope. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation by lipid hydroperoxides. The ratio of green to red fluorescence intensity is used to quantify lipid peroxidation.

    • Flow Cytometry: Cells are harvested, washed, and resuspended in PBS. The fluorescence is then analyzed using a flow cytometer, detecting the shift in emission from the red to the green channel.

  • Data Analysis: The increase in green fluorescence (or the ratio of green to red fluorescence) in compound-treated cells compared to control cells indicates the level of lipid ROS production.

Nrf2 Nuclear Translocation Assay
  • Cell Treatment and Fractionation: Cells are treated with the test compounds. Following treatment, nuclear and cytoplasmic protein extracts are prepared using a commercial nuclear extraction kit according to the manufacturer's instructions.

  • Western Blotting:

    • Protein concentrations of the nuclear and cytoplasmic fractions are determined using a BCA protein assay.

    • Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • The membrane is then incubated overnight at 4°C with a primary antibody specific for Nrf2. Antibodies for a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., β-actin or GAPDH) are used as loading controls for their respective fractions.

    • After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Immunofluorescence:

    • Cells grown on coverslips are treated with the compounds, then fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

    • After blocking, cells are incubated with an anti-Nrf2 primary antibody, followed by a fluorescently labeled secondary antibody.

    • The nuclei are counterstained with DAPI.

    • Coverslips are mounted, and images are captured using a fluorescence microscope.

  • Data Analysis: For Western blotting, the intensity of the Nrf2 band in the nuclear fraction is quantified and normalized to the nuclear loading control. For immunofluorescence, the localization of Nrf2 (cytoplasmic vs. nuclear) is visually assessed and can be quantified by measuring the fluorescence intensity in the nucleus.

Conclusion

This compound represents a promising new agent for colorectal cancer therapy by uniquely targeting the PKCδ/Nrf2/GPX4 axis to induce ferroptosis. Comparative analysis with other flavones like Apigenin, Luteolin, and Baicalein reveals a broader landscape of anti-cancer mechanisms within this class of compounds. While this compound's induction of ferroptosis is a distinct and potent mechanism, the ability of other flavones to modulate critical pathways such as Wnt/β-catenin and MAPK, and to overcome chemoresistance, underscores the therapeutic potential of this family of natural products. Further research into the structure-activity relationships of these compounds will be crucial for the design of more effective and selective cancer therapies.

References

Validating the Pro-Ferroptotic Effect of Delavinone: A Comparative Guide to Inhibitor-Based Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Delavinone, a novel pro-ferroptotic agent, with established ferroptosis inducers. It focuses on the use of inhibitors to validate the mechanism of cell death, presenting available experimental data and detailed protocols to aid in the design and interpretation of research in this area.

Introduction to this compound and Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. It presents a promising therapeutic avenue for various diseases, including cancer. This compound, a novel compound, has been identified as a potent inducer of ferroptosis in colorectal cancer (CRC) cells. Its mechanism of action involves the inhibition of PKCδ-mediated phosphorylation of Nrf2, a key regulator of antioxidant responses. This leads to a reduction in glutathione (B108866) (GSH) synthesis, thereby impairing the cell's ability to neutralize lipid reactive oxygen species (ROS) and culminating in ferroptotic cell death.[1]

Validation of a compound's pro-ferroptotic activity is crucial and is typically achieved by demonstrating that its cytotoxic effects can be reversed by specific inhibitors of ferroptosis. This guide compares this compound with two well-characterized ferroptosis inducers, RSL3 and Erastin, and evaluates their response to common ferroptosis inhibitors.

Key Players in Ferroptosis Inhibition

To validate that a compound induces cell death via ferroptosis, specific inhibitors are employed. These inhibitors act on different stages of the ferroptotic cascade:

  • Ferrostatin-1 (Fer-1): A potent lipophilic antioxidant that specifically traps lipid radicals, thereby preventing the propagation of lipid peroxidation.

  • Deferoxamine (DFO): An iron chelator that reduces the availability of intracellular iron, a critical catalyst for the Fenton reaction which generates highly reactive hydroxyl radicals.

Comparative Analysis of Pro-Ferroptotic Compounds with Inhibitors

The following tables summarize the effects of this compound and other ferroptosis inducers on colorectal cancer cells and the rescue effect of ferroptosis inhibitors.

Table 1: Effect of Ferroptosis Inducers on Colorectal Cancer Cell Viability

CompoundTarget/Mechanism of ActionColorectal Cancer Cell Line(s)Reported IC50Reference(s)
This compound Inhibits PKCδ-mediated Nrf2 phosphorylationHCT116, LoVoNot explicitly stated in abstract[1]
RSL3 Inhibits Glutathione Peroxidase 4 (GPX4)HCT116, LoVo, HT29HCT116: ~1 µM, LoVo: ~0.5 µM, HT29: >10 µM
Erastin Inhibits system Xc- (cystine/glutamate antiporter)HCT116, HT29HCT116: ~5-10 µM, HT29: ~5-10 µM

Table 2: Rescue of Ferroptosis-Induced Cell Death by Inhibitors in Colorectal Cancer Cells

InducerInhibitorConcentration of InhibitorCell Line(s)Observed EffectReference(s)
This compound Ferrostatin-1 (Fer-1)Not specifiedHCT116, LoVoAmelioration of this compound-induced cell death[1]
This compound Deferoxamine (DFO)Not specifiedHCT116, LoVoAmelioration of this compound-induced cell death[1]
RSL3 Ferrostatin-1 (Fer-1)1 µMHCT116Significant rescue of cell viability
RSL3 Deferoxamine (DFO)100 µMHCT116Significant rescue of cell viability
Erastin Ferrostatin-1 (Fer-1)1 µMHCT116Significant rescue of cell viability
Erastin Deferoxamine (DFO)100 µMHCT116Significant rescue of cell viability

Table 3: Effect of this compound on Key Markers of Ferroptosis in Colorectal Cancer Cells

MarkerEffect of this compoundReversal by Inhibitors (Fer-1, DFO)Reference(s)
Lipid ROS IncreasedYes[1]
Malondialdehyde (MDA) IncreasedYes
Glutathione (GSH) DecreasedYes

Experimental Protocols

This section provides detailed methodologies for key experiments used to validate the pro-ferroptotic effect of this compound.

Cell Viability Assay

Objective: To determine the cytotoxic effect of this compound and the rescue effect of ferroptosis inhibitors.

Materials:

  • Colorectal cancer cell lines (e.g., HCT116, LoVo)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound, RSL3, Erastin (and other test compounds)

  • Ferrostatin-1, Deferoxamine

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8) or similar viability reagent

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Pre-treat cells with ferroptosis inhibitors (e.g., Ferrostatin-1 at 1 µM, Deferoxamine at 100 µM) for 1-2 hours.

  • Add serial dilutions of this compound or other pro-ferroptotic compounds to the wells. Include vehicle control wells.

  • Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Lipid ROS Measurement

Objective: To quantify the level of lipid peroxidation in cells treated with this compound.

Materials:

  • Colorectal cancer cell lines

  • 6-well plates

  • This compound

  • Ferrostatin-1, Deferoxamine

  • C11-BODIPY™ 581/591 dye

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat cells with this compound, with or without pre-treatment with ferroptosis inhibitors, for the desired time.

  • In the last 30-60 minutes of treatment, add C11-BODIPY™ 581/591 to a final concentration of 2.5 µM.

  • Harvest the cells by trypsinization and wash with PBS.

  • Resuspend the cells in PBS.

  • Analyze the fluorescence by flow cytometry. The oxidized form of the dye fluoresces in the green channel (FITC), while the reduced form fluoresces in the red channel (PE or PerCP). An increase in the green/red fluorescence ratio indicates lipid peroxidation.

Malondialdehyde (MDA) Assay

Objective: To measure the levels of MDA, a stable end-product of lipid peroxidation.

Materials:

  • Colorectal cancer cell lines

  • This compound

  • Ferrostatin-1, Deferoxamine

  • MDA assay kit (TBARS-based)

  • Cell lysis buffer

  • Microplate reader (absorbance or fluorescence)

Protocol:

  • Treat cells with this compound, with or without pre-treatment with ferroptosis inhibitors.

  • Harvest and lyse the cells according to the MDA assay kit manufacturer's instructions.

  • Perform the thiobarbituric acid (TBA) reaction with the cell lysates.

  • Measure the absorbance (typically at 532 nm) or fluorescence (Ex/Em = 532/553 nm) of the MDA-TBA adduct.

  • Calculate the MDA concentration based on a standard curve.

Glutathione (GSH) Assay

Objective: To measure the intracellular levels of reduced glutathione.

Materials:

  • Colorectal cancer cell lines

  • This compound

  • Ferrostatin-1, Deferoxamine

  • GSH assay kit

  • Cell lysis buffer

  • Microplate reader

Protocol:

  • Treat cells with this compound, with or without pre-treatment with ferroptosis inhibitors.

  • Harvest and lyse the cells.

  • Perform the GSH assay according to the manufacturer's protocol. This typically involves a reaction that produces a colorimetric or fluorescent product proportional to the amount of GSH.

  • Measure the signal using a microplate reader.

  • Calculate the GSH concentration and normalize to the protein content of the cell lysate.

Visualizing the Pathways and Workflows

The following diagrams illustrate the key signaling pathway, the mechanism of inhibitors, and the experimental workflow for validating the pro-ferroptotic effect of this compound.

This compound This compound PKCd PKCδ This compound->PKCd inhibits Nrf2_p p-Nrf2 PKCd->Nrf2_p phosphorylates Nrf2 Nrf2 GSH_synthesis GSH Synthesis Genes Nrf2->GSH_synthesis activates GSH GSH GSH_synthesis->GSH produces GPX4 GPX4 GSH->GPX4 cofactor for PUFA_OOH PUFA-PL-OOH GPX4->PUFA_OOH reduces Lipid_ROS Lipid ROS Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis induces PUFA PUFA-PL Ferroptosis_Inducer Ferroptosis Inducer (e.g., this compound, RSL3, Erastin) Lipid_Peroxidation Lipid Peroxidation Ferroptosis_Inducer->Lipid_Peroxidation initiates Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis leads to Ferrostatin1 Ferrostatin-1 Ferrostatin1->Lipid_Peroxidation inhibits (radical trapping) DFO Deferoxamine (DFO) Iron Labile Iron Pool DFO->Iron chelates Iron->Lipid_Peroxidation catalyzes Start Seed Colorectal Cancer Cells Treatment Treat with this compound +/- Inhibitors (Fer-1, DFO) Start->Treatment Incubation Incubate (24-48h) Treatment->Incubation Assays Perform Assays Incubation->Assays Viability Cell Viability (CCK-8) Assays->Viability Lipid_ROS Lipid ROS (C11-BODIPY) Assays->Lipid_ROS MDA MDA Assay Assays->MDA GSH GSH Assay Assays->GSH Analysis Data Analysis and Comparison Viability->Analysis Lipid_ROS->Analysis MDA->Analysis GSH->Analysis

References

Safety Operating Guide

Proper Disposal of Delavirdine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Delavirdine, an antiretroviral compound, requires careful handling throughout its lifecycle, including its final disposal. This guide provides essential information and step-by-step procedures to ensure the safe and compliant disposal of Delavirdine waste.

The primary determinant for the correct disposal procedure of Delavirdine is its classification under the Resource Conservation and Recovery Act (RCRA), which is regulated by the U.S. Environmental Protection Agency (EPA).[1][2][3] Waste is generally categorized as either RCRA hazardous or non-hazardous. As of the latest information, Delavirdine is not explicitly listed as a P- or U-listed RCRA hazardous waste. However, a waste determination must be made by the generator to ascertain if it exhibits any characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).[3][4]

It is incumbent upon the generating facility to make a final determination of the waste category. This can be achieved through generator knowledge of the material's properties or through laboratory analysis. Consultation with your institution's Environmental Health and Safety (EHS) department is strongly recommended to ensure compliance with federal, state, and local regulations.

Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with Delavirdine Mesylate.

Hazard ClassificationDescription
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.
Skin Irritation Causes skin irritation.
Eye Irritation Causes serious eye irritation.
Respiratory Irritation May cause respiratory irritation.
Environmental Hazard Slightly hazardous for water. Do not allow large quantities to enter ground water, water courses, or sewage systems.

Source: Delavirdine (mesylate) Safety Data Sheet

Always handle Delavirdine in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Disposal Procedures

The appropriate disposal procedure for Delavirdine depends on its classification as either non-hazardous or RCRA hazardous waste.

Scenario 1: Delavirdine Waste Determined to be Non-Hazardous

If it is determined that the Delavirdine waste does not meet the criteria for RCRA hazardous waste, the following procedure for non-RCRA pharmaceutical waste should be followed. The best practice for non-RCRA pharmaceutical waste is incineration to prevent environmental contamination.

Step-by-Step Disposal of Non-Hazardous Delavirdine Waste:

  • Segregation: Do not mix non-hazardous pharmaceutical waste with regular trash, biohazardous waste, or RCRA hazardous waste.

  • Containerization: Place the Delavirdine waste into a designated, leak-proof container clearly labeled as "Non-Hazardous Pharmaceutical Waste for Incineration".

  • Labeling: Ensure the container is clearly labeled with the contents ("Delavirdine Waste") and the accumulation start date.

  • Storage: Store the container in a secure, designated area away from public access.

  • Disposal: Arrange for collection by a licensed medical or pharmaceutical waste disposal service that can ensure the waste is incinerated at a permitted facility. Maintain a paper trail, including manifests and a certificate of destruction.

Scenario 2: Delavirdine Waste Determined to be RCRA Hazardous

If the Delavirdine waste is determined to be a RCRA hazardous waste (either through listing or characteristic), a more stringent disposal procedure must be followed.

Step-by-Step Disposal of RCRA Hazardous Delavirdine Waste:

  • Segregation: Keep RCRA hazardous pharmaceutical waste separate from all other waste streams, including non-hazardous pharmaceutical waste, solid waste, and radioactive waste.

  • Containerization: Place the Delavirdine waste in a designated, robust, and compatible hazardous waste container. The container must be kept closed except when adding waste.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the specific contents ("Delavirdine Waste"), and the associated hazards (e.g., "Toxic"). The accumulation start date must also be clearly marked.

  • Storage: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste accumulation area, in compliance with your facility's generator status and storage time limits.

  • Disposal: Arrange for pickup by your institution's EHS department or a licensed hazardous waste transporter for disposal at a permitted RCRA treatment, storage, and disposal facility (TSDF). All shipping must be accompanied by a hazardous waste manifest.

Experimental Protocols

No specific experimental protocols for the disposal of Delavirdine were found in the reviewed literature. The appropriate disposal method is a procedural matter dictated by environmental regulations. The step-by-step guidance provided in the "Disposal Procedures" section of this document, in conjunction with your institution's specific protocols and in compliance with federal, state, and local regulations, should be followed.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making and procedural workflows for the proper disposal of Delavirdine waste.

NonHazardousDisposalWorkflow start Delavirdine Waste Generated waste_determination Waste Determination: Is it RCRA Hazardous? start->waste_determination non_hazardous Non-Hazardous Pharmaceutical Waste waste_determination->non_hazardous No segregate Segregate from other waste streams non_hazardous->segregate containerize Place in labeled 'For Incineration' container segregate->containerize store Store in secure area containerize->store dispose Dispose via licensed waste vendor for incineration store->dispose

Caption: Workflow for Non-Hazardous Delavirdine Waste Disposal.

HazardousDisposalWorkflow start Delavirdine Waste Generated waste_determination Waste Determination: Is it RCRA Hazardous? start->waste_determination hazardous RCRA Hazardous Waste waste_determination->hazardous Yes segregate_haz Segregate as hazardous waste hazardous->segregate_haz containerize_haz Place in closed, labeled hazardous waste container segregate_haz->containerize_haz store_haz Store in designated accumulation area containerize_haz->store_haz dispose_haz Dispose via licensed hazardous waste transporter store_haz->dispose_haz

Caption: Workflow for RCRA Hazardous Delavirdine Waste Disposal.

References

Essential Safety and Handling Guidance for Novel Chemical Compounds: A General Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for "Delavinone" was not found in publicly available databases. The following guidance is based on general laboratory safety principles for handling solid chemical compounds with unknown toxicological properties. It is imperative that researchers conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling any new or uncharacterized substance. This document is intended to provide a foundational framework for safe laboratory operations.

Personal Protective Equipment (PPE)

Given the absence of specific toxicity data for "this compound," a precautionary approach to personal protective equipment is essential. The following table summarizes the recommended PPE for handling a solid chemical of unknown hazard in a laboratory setting.

PPE CategoryRecommended Equipment
Eye and Face Chemical safety goggles providing a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a significant risk of splashes or aerosol generation.[1]
Hand Chemically resistant gloves (e.g., Nitrile) are recommended. Double-gloving is advised for prolonged handling. Gloves must be inspected for any signs of degradation or puncture before and during use.[1]
Body A laboratory coat is mandatory. For procedures with a higher risk of contamination, a chemically resistant apron or a disposable gown should be worn over the lab coat.[1]
Respiratory A NIOSH-approved respirator (e.g., N95 or higher) is recommended when handling the powder outside of a certified chemical fume hood to prevent the inhalation of airborne particles.[1]
Foot Closed-toe shoes are required in all laboratory areas.[1]

Operational Plan: Safe Handling Protocol

This section outlines a step-by-step guide for the safe handling of a novel solid chemical compound during routine laboratory procedures.

1. Preparation:

  • Ensure all necessary PPE is available and in good condition.

  • Verify that a chemical spill kit is readily accessible.

  • Prepare all necessary equipment and reagents before handling the compound.

  • Work should be conducted within a certified chemical fume hood to minimize inhalation exposure.

2. Handling:

  • Use appropriate tools, such as spatulas and weighing paper, to handle the solid powder and avoid creating dust.

  • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Keep containers of the chemical tightly closed when not in use.

3. Post-Handling:

  • Decontaminate all surfaces and equipment that have come into contact with the substance using an appropriate solvent (e.g., 70% ethanol, followed by water).

  • Remove PPE in the correct order to avoid self-contamination (e.g., gloves first, then face shield/goggles, then lab coat).

  • Wash hands thoroughly with soap and water after removing PPE.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_spill Ensure Spill Kit is Accessible prep_ppe->prep_spill prep_hood Prepare Chemical Fume Hood prep_spill->prep_hood handle_weigh Weigh Solid Compound prep_hood->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution handle_storage Seal Container After Use handle_solution->handle_storage post_decon Decontaminate Surfaces & Equipment handle_storage->post_decon post_ppe Doff PPE Correctly post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash post_waste Segregate & Dispose of Waste post_wash->post_waste

Figure 1. Workflow for Safe Handling of a Novel Solid Chemical.

Disposal Plan: Hazardous Chemical Waste

All waste generated from handling a novel chemical compound must be treated as hazardous chemical waste.

1. Waste Segregation:

  • Solid Waste: Contaminated consumables such as gloves, weighing paper, and paper towels should be collected in a dedicated, labeled hazardous waste bag.

  • Liquid Waste: Unused solutions or contaminated solvents should be collected in a sealed, properly labeled, and chemically compatible waste container.

  • Sharps: Contaminated needles, syringes, or other sharp objects must be disposed of in a designated sharps container.

2. Container Management:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Containers should be kept securely closed when not in use.

3. Storage and Disposal:

  • Store sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

Emergency Procedures: Chemical Spill Response

In the event of a chemical spill, immediate and appropriate action is necessary to prevent exposure and contamination.

1. Immediate Response:

  • Alert personnel in the immediate area of the spill.

  • If the substance comes into contact with skin or eyes, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

  • If a significant amount of powder is inhaled, move to fresh air and seek medical attention.

2. Spill Containment and Cleanup:

  • For small spills of solid material, gently cover with an absorbent material to avoid generating dust and then carefully sweep the material into a designated hazardous waste container.

  • For liquid spills, use a chemical spill kit to absorb and contain the spill.

  • All materials used for cleanup must be disposed of as hazardous waste.

3. Reporting:

  • Report the spill to your laboratory supervisor and your institution's EHS department.

spill Chemical Spill Occurs alert Alert Personnel in Area spill->alert medical Seek Medical Attention if Exposed spill->medical evacuate Evacuate Immediate Area (if necessary) alert->evacuate ppe Don Appropriate PPE for Cleanup alert->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill Using Appropriate Kit contain->cleanup dispose Dispose of Contaminated Materials as Hazardous Waste cleanup->dispose report Report Spill to Supervisor and EHS dispose->report

Figure 2. Emergency Response Plan for a Chemical Spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.